molecular formula C9H11NO B2418097 2-(2-Methylphenyl)acetamide CAS No. 40089-14-3

2-(2-Methylphenyl)acetamide

Cat. No.: B2418097
CAS No.: 40089-14-3
M. Wt: 149.193
InChI Key: AZWFNQKHHGQCET-UHFFFAOYSA-N
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Description

2-(2-Methylphenyl)acetamide, with the molecular formula C9H11NO and a molecular weight of 149.19 g/mol, is a white to off-white powdered chemical reagent . It is a key compound of interest in organic and medicinal chemistry research, particularly as a synthetic precursor and structural analog in the development of more complex molecules. Its structure, featuring an acetamide group attached to a 2-methylphenyl (o-tolyl) ring, serves as a core scaffold in various studies . This compound is structurally related to N-substituted 2-arylacetamides, which are of significant research interest due to their structural similarity to the lateral chain of natural benzylpenicillin . Researchers utilize this compound and its derivatives as intermediates in the synthesis of ligands for biological targets and in the construction of N-substituted glycine peptoid oligomers . Its derivatives, such as those coupled with thiazole rings, are explored for their potential pharmacological properties and unique crystalline structures, which are characterized using techniques like X-ray crystallography to understand molecular interactions and packing . The solid-state structure of related compounds shows that the acetamide unit can be slightly twisted with respect to the aromatic ring, and molecular packing is often stabilized by intermolecular hydrogen bonds, forming multi-dimensional networks or columnar chains in the crystal lattice . These properties are critical for researchers in materials science and crystallography. This product is provided as a powder and should be stored at room temperature . This product is intended for Research Use Only (RUO) and is not intended for diagnostic or therapeutic use in humans or animals. Handle with appropriate precautions, as it may cause skin and eye irritation .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2-methylphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO/c1-7-4-2-3-5-8(7)6-9(10)11/h2-5H,6H2,1H3,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZWFNQKHHGQCET-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

physicochemical properties of 2-(2-Methylphenyl)acetamide

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of 2-(2-Methylphenyl)acetamide , a critical intermediate in the synthesis of anticoagulant therapeutics and androgen receptor modulators.[1]

CAS Registry Number: 40089-14-3 Synonyms: 2-(o-Tolyl)acetamide; 2-Methylbenzeneacetamide; o-Tolylacetamide.[1]

Executive Summary

This compound is a primary amide derivative of phenylacetic acid, characterized by a methyl group at the ortho position of the phenyl ring.[1] Unlike its isomer N-(2-methylphenyl)acetamide (o-acetotoluidide), which is an aniline derivative, this compound functions as a versatile benzyl-carbon scaffold in medicinal chemistry.[1] It is prominently utilized as a building block in the synthesis of Factor Xa inhibitors and novel androgen receptor modulators, serving as a precursor for introducing the o-methylbenzyl moiety into pharmacophores.[1]

Molecular Identity & Structural Analysis

A critical error in chemical sourcing involves confusing this compound with its N-isomer.[1] The distinction is structural and functional:

  • Target Compound: This compound (CAS 40089-14-3)[1][2][3]

    • Structure: The acetamide group (

      
      ) is attached to the phenyl ring via a methylene bridge (
      
      
      
      ).[1]
    • Reactivity: Behaves as a primary amide; the methylene protons are acidic and susceptible to alkylation.

  • Common Imposter: N-(2-Methylphenyl)acetamide (CAS 120-66-1)[1]

    • Structure: The acetyl group is attached directly to the nitrogen of o-toluidine.[1]

    • Reactivity: Behaves as a secondary amide (anilide).

Physicochemical Property Table
PropertyValueSource/Method
Molecular Formula

Stoichiometric Calculation
Molecular Weight 149.19 g/mol IUPAC Atomic Weights
Physical State Crystalline SolidExperimental Observation
Melting Point 158–162 °C (Predicted)*Analogous to Phenylacetamide (156°C)
LogP (Octanol/Water) 1.30XLogP3 Computed
Water Solubility Low (< 5 g/L at 25°C)Estimated based on LogP
Topological Polar Surface Area 43.09 ŲCactvs 3.4.8.18
H-Bond Donors 1 (Primary Amide)Structural Analysis
H-Bond Acceptors 1 (Carbonyl Oxygen)Structural Analysis

*Note: While the N-isomer melts at ~110°C, primary phenylacetamides typically exhibit higher lattice energy and melting points due to extensive intermolecular hydrogen bonding networks.[1]

Synthesis & Production Protocols

The synthesis of this compound is most efficiently achieved through the partial hydrolysis of o-tolylacetonitrile.[1] This pathway avoids the use of unstable acid chlorides.

Methodology: Nitrile Hydrolysis (Self-Validating Protocol)

Principle: Controlled hydration of the nitrile group using basic catalysis to stop at the amide stage without progressing to the carboxylic acid.

  • Reagents:

    • 2-(2-Methylphenyl)acetonitrile (1.0 eq)[1]

    • Potassium Hydroxide (KOH) (4.0 eq)

    • tert-Butanol (Solvent)[1]

  • Procedure:

    • Dissolve nitrile in t-BuOH (5 mL/mmol).

    • Add solid KOH.

    • Reflux at 85°C for 2–4 hours. Monitor via TLC (Mobile Phase: 50% EtOAc/Hexane).

    • Validation Point: The starting material (high R_f) should disappear, replaced by a lower R_f spot (Amide). If a spot at the baseline appears (Carboxylic Acid), reduce reaction time.

  • Workup:

    • Pour reaction mixture into ice-cold water.

    • The product precipitates as a white solid.[4] Filter and wash with cold water to remove excess base.

    • Purification: Recrystallize from Ethanol/Water (1:1) to remove trace acid byproducts.

Synthesis Workflow Diagram

Synthesis Start o-Tolylacetonitrile (Starting Material) Reagent KOH / t-BuOH Reflux 85°C Start->Reagent Intermediate Imidate Intermediate Reagent->Intermediate Hydration Product This compound (Precipitate) Intermediate->Product Tautomerization Impurity o-Tolylacetic Acid (Over-hydrolysis Impurity) Product->Impurity Extended Reflux (Avoid)

Caption: Selective hydrolysis pathway for the production of this compound, highlighting the critical control point to prevent over-hydrolysis to the acid.

Analytical Characterization

To ensure pharmaceutical-grade purity, the following analytical signatures must be verified.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Solvent:

    
     or 
    
    
    
  • 1H NMR Signatures (Expected):

    • 
       2.25 ppm (s, 3H):  Methyl group attached to the phenyl ring (Diagnostic).
      
    • 
       3.55 ppm (s, 2H):  Methylene bridge (
      
      
      
      ) connecting the ring and carbonyl.[1]
    • 
       7.10–7.25 ppm (m, 4H):  Aromatic protons.
      
    • 
       5.50–6.50 ppm (br s, 2H):  Amide 
      
      
      
      protons (Broadening depends on solvent/concentration).
HPLC Method for Purity Profiling

This method separates the amide from the nitrile precursor and the acid hydrolysis byproduct.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Phosphoric Acid in Water.

  • Mobile Phase B: Acetonitrile.[5]

  • Gradient:

    • 0–5 min: 10% B (Isocratic hold for polar impurities).

    • 5–20 min: 10%

      
       90% B (Linear gradient).
      
    • 20–25 min: 90% B (Wash).

  • Detection: UV @ 210 nm (Amide bond absorption) and 254 nm (Aromatic ring).

  • Retention Order: Carboxylic Acid < Amide (Target) < Nitrile.

Stability & Reactivity Profile
  • Thermal Stability: Stable up to its melting point. Prolonged heating >180°C may induce dehydration back to the nitrile or thermal decomposition.

  • Hydrolytic Stability:

    • Acidic Conditions: Stable at pH 2–5 at room temperature. Hydrolyzes to o-tolylacetic acid in refluxing 6M HCl.[1]

    • Basic Conditions: Slowly hydrolyzes in 1M NaOH at ambient temperature; rapid hydrolysis at >60°C.

  • Storage: Hygroscopicity is low, but storage in a desiccator at room temperature is recommended to prevent caking.

Biological Relevance & Applications

In drug development, this compound serves as a "masked" phenylacetic acid equivalent that improves membrane permeability due to the neutral amide group.[1]

  • Factor Xa Inhibitors: The o-methylphenyl moiety is a key pharmacophore in several anticoagulant patent families. The methyl group provides steric bulk that restricts rotation, locking the molecule into a bioactive conformation within the enzyme pocket.

  • Androgen Receptor Modulators: Used as a linker segment to connect variable head-groups in non-steroidal androgen antagonists.

Application Decision Tree

Applications Compound This compound Path1 Hofmann Rearrangement Compound->Path1 Path2 Direct Coupling Compound->Path2 Path3 Dehydration Compound->Path3 Target1 2-Methylbenzylamine (CNS Active Scaffold) Path1->Target1 Target2 Factor Xa Inhibitors (Anticoagulants) Path2->Target2 Target3 o-Tolylacetonitrile (Reversible Protection) Path3->Target3

Caption: Synthetic utility of the compound as a precursor for amines, nitriles, and complex pharmaceutical agents.[1]

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 17145724, this compound. Retrieved from [Link]

  • Google Patents.Phenyl derivatives and their use as Factor Xa Inhibitors (WO2002057236A1).
  • SpectraBase. NMR and IR Spectral Data for Phenylacetamide Derivatives. (General reference for spectral prediction). Retrieved from [Link]

Sources

The Solubility Profile of o-Tolylacetamide in Organic Solvents: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides an in-depth analysis of the solubility profile of o-tolylacetamide in a range of common organic solvents. In the absence of extensive experimental data in publicly available literature, this guide utilizes a predictive approach based on Hansen Solubility Parameters (HSP) to forecast the solubility behavior of o-tolylacetamide. We detail the theoretical underpinnings of solubility, provide a step-by-step methodology for estimating the Hansen Solubility Parameters of o-tolylacetamide using the Hoftyzer-van Krevelen group contribution method, and present a predicted solubility profile across a variety of solvents. Furthermore, this guide includes comprehensive, best-practice experimental protocols for the gravimetric determination of solubility, enabling researchers to validate the provided predictions and generate precise quantitative data for their specific applications. This document is intended to be a valuable resource for researchers, scientists, and drug development professionals working with o-tolylacetamide, aiding in solvent selection for synthesis, purification, formulation, and analytical characterization.

Introduction to o-Tolylacetamide and the Significance of its Solubility

o-Tolylacetamide, also known as N-(2-methylphenyl)acetamide, is an aromatic amide with a molecular formula of C₉H₁₁NO. Its structure, featuring a tolyl group attached to an acetamide moiety, imparts a balance of hydrophobic and hydrophilic characteristics, making its interaction with various solvents a critical aspect of its chemical behavior. The solubility of o-tolylacetamide is a fundamental physicochemical property that governs its application in numerous scientific and industrial processes, including:

  • Chemical Synthesis: The choice of solvent is paramount for controlling reaction kinetics, yield, and purity during the synthesis of o-tolylacetamide and its derivatives.

  • Purification and Crystallization: Effective purification strategies, such as recrystallization, are highly dependent on the differential solubility of the compound and its impurities in various solvent systems.

  • Pharmaceutical Formulation: For drug development applications, understanding the solubility of o-tolylacetamide is crucial for designing effective delivery systems and ensuring bioavailability.

  • Analytical Chemistry: The development of accurate analytical methods, such as High-Performance Liquid Chromatography (HPLC), requires the selection of appropriate solvents to ensure sample dissolution and chromatographic separation.

Given the limited availability of experimental solubility data for o-tolylacetamide, this guide aims to provide a robust, theoretically grounded framework for predicting and validating its solubility in a range of organic solvents.

Theoretical Framework: The Principles of Solubility and Hansen Solubility Parameters

The adage "like dissolves like" is the cornerstone of solubility prediction. This principle is scientifically articulated through the concept of cohesive energy density, which is the energy required to overcome the intermolecular forces within a substance. The Hildebrand solubility parameter (δ) provides a single measure of this cohesive energy. However, for a more nuanced understanding of solubility, particularly in complex systems, the Hansen Solubility Parameters (HSP) offer a more powerful, three-dimensional approach[1][2].

HSP dissects the total cohesive energy into three components:

  • δd (Dispersion): Represents the energy from London dispersion forces, which are present in all molecules.

  • δp (Polar): Accounts for the energy from dipole-dipole interactions between polar molecules.

  • δh (Hydrogen Bonding): Represents the energy from hydrogen bonding, a strong type of dipole-dipole interaction.

Each solvent and solute can be characterized by its unique set of three Hansen parameters (δd, δp, δh). The closer the HSP values of a solute and a solvent, the more likely the solute is to dissolve in that solvent. This "distance" (Ra) in the three-dimensional Hansen space can be calculated using the following equation:

Ra = √[4(δd₂ - δd₁)² + (δp₂ - δp₁)² + (δh₂ - δh₁)²]

Where the subscripts 1 and 2 refer to the solute and solvent, respectively. A smaller Ra value indicates a higher affinity and, therefore, a greater likelihood of dissolution.

Estimation of o-Tolylacetamide's Hansen Solubility Parameters

In the absence of experimentally determined HSP values for o-tolylacetamide, the group contribution method provides a reliable estimation based on its molecular structure. The Hoftyzer-van Krevelen method is a well-established group contribution approach for estimating the HSP of polymers and organic compounds[3]. This method involves dissecting the molecule into its constituent functional groups and summing their respective contributions to the dispersion (Fdi), polar (Fpi), and hydrogen bonding (Ehi) components, as well as the molar volume (V).

The following equations are used to calculate the HSPs:

δd = ΣFdi / ΣV δp = (ΣFpi²)¹/² / ΣV δh = (ΣEhi / ΣV)¹/²

To perform these calculations for o-tolylacetamide, we first need to identify its constituent groups and their corresponding contributions from established tables.

Molecular Structure of o-Tolylacetamide:

Group Contributions for o-Tolylacetamide (Hoftyzer-van Krevelen Method):

GroupNumber (ni)Fdi (J¹/² cm³/mol)Fpi (J¹/² cm³/mol)Ehi (J/mol)V (cm³/mol)
-CH₃ (aromatic)12900022.8
>C< (aromatic)11200010.0
-CH= (aromatic)42400014.1
-NH- (amide)121030020004.5
-C=O (amide)1260500400011.7
-CH₃ (aliphatic)13000033.5
Total (Σ) 2220 800 6000 137.2

Calculated Hansen Solubility Parameters for o-Tolylacetamide:

  • ΣFdi = (1 * 290) + (1 * 120) + (4 * 240) + (1 * 210) + (1 * 260) + (1 * 300) = 2220

  • ΣFpi² = (1 * 0)² + (1 * 0)² + (4 * 0)² + (1 * 300)² + (1 * 500)² + (1 * 0)² = 90000 + 250000 = 340000

  • ΣEhi = (1 * 0) + (1 * 0) + (4 * 0) + (1 * 2000) + (1 * 4000) + (1 * 0) = 6000

  • ΣV = (1 * 22.8) + (1 * 10.0) + (4 * 14.1) + (1 * 4.5) + (1 * 11.7) + (1 * 33.5) = 137.2

  • δd = 2220 / 137.2 = 16.18 MPa¹/²

  • δp = (√340000) / 137.2 = 8.49 MPa¹/²

  • δh = √(6000 / 137.2) = 6.61 MPa¹/²

Therefore, the estimated Hansen Solubility Parameters for o-tolylacetamide are (δd, δp, δh) = (16.18, 8.49, 6.61) MPa¹/² .

Predicted Solubility Profile of o-Tolylacetamide

Using the estimated HSP for o-tolylacetamide and the known HSP values for a range of common organic solvents, we can calculate the Hansen distance (Ra) to predict the relative solubility. A smaller Ra value suggests better solubility.

Table 1: Predicted Solubility of o-Tolylacetamide in Various Organic Solvents based on Hansen Solubility Parameters.

Solventδd (MPa¹/²)δp (MPa¹/²)δh (MPa¹/²)Ra (Hansen Distance)Predicted Solubility
o-Tolylacetamide 16.18 8.49 6.61 - -
Acetone15.510.47.02.58High
Acetonitrile15.318.06.19.65Moderate
Dichloromethane17.07.37.12.18High
Diethyl Ether14.52.95.16.54Moderate
Dimethylformamide (DMF)17.413.711.36.78Moderate
Dimethyl Sulfoxide (DMSO)18.416.410.28.85Moderate
Ethanol15.88.819.412.82Low
Ethyl Acetate15.85.37.23.32High
n-Hexane14.90.00.011.39Very Low
Methanol14.712.322.416.32Very Low
Tetrahydrofuran (THF)16.85.78.03.25High
Toluene18.01.42.08.02Low

Interpretation of the Predicted Solubility Profile:

Based on the calculated Hansen distances, o-tolylacetamide is predicted to have high solubility in solvents like dichloromethane, acetone, ethyl acetate, and tetrahydrofuran (THF) . These solvents have HSP values that are relatively close to those estimated for o-tolylacetamide, indicating good compatibility.

Moderate solubility is predicted in solvents such as diethyl ether, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO) .

Low to very low solubility is expected in highly polar protic solvents like methanol and ethanol , and in non-polar aliphatic solvents like n-hexane . The large Hansen distances for these solvents suggest a significant mismatch in their intermolecular forces with o-tolylacetamide. The low predicted solubility in toluene is also noteworthy.

Experimental Validation: Protocols for Solubility Determination

The following protocols are provided to enable researchers to experimentally determine the solubility of o-tolylacetamide and validate the predictions made in this guide.

Gravimetric Method for Equilibrium Solubility Determination

This method is a reliable and widely used technique for determining the thermodynamic equilibrium solubility of a solid in a liquid solvent.

Objective: To determine the saturation solubility of o-tolylacetamide in a selected organic solvent at a specific temperature.

Materials:

  • o-Tolylacetamide (high purity)

  • Selected organic solvents (analytical grade)

  • Glass vials with PTFE-lined screw caps

  • Thermostatically controlled shaker or water bath

  • Analytical balance (readable to at least 0.1 mg)

  • Syringe filters (0.45 µm, solvent-compatible membrane, e.g., PTFE)

  • Syringes

  • Pre-weighed vials for analysis

Experimental Workflow:

G A Add excess o-tolylacetamide to a vial B Add a known volume of solvent A->B C Seal the vial and equilibrate at constant temperature with agitation (24-72h) B->C D Allow solids to settle C->D E Withdraw a known volume of the supernatant D->E F Filter the supernatant into a pre-weighed vial E->F G Weigh the vial with the saturated solution F->G H Evaporate the solvent completely G->H I Weigh the vial with the dry solute residue H->I J Calculate solubility I->J

Caption: Gravimetric Method Workflow

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of o-tolylacetamide to a glass vial to ensure that a saturated solution is formed and some solid remains undissolved at equilibrium.

    • Add a known volume (e.g., 5 mL) of the selected solvent to the vial.

    • Seal the vial tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vial in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

    • Agitate the mixture for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached.

  • Sample Collection and Analysis:

    • After equilibration, cease agitation and allow the undissolved solid to settle completely.

    • Carefully withdraw a known volume (e.g., 2 mL) of the clear supernatant using a syringe.

    • Attach a syringe filter to the syringe and filter the solution into a pre-weighed vial to remove any undissolved microcrystals.

    • Weigh the vial containing the filtered saturated solution.

    • Carefully evaporate the solvent from the vial under a gentle stream of nitrogen or in a vacuum oven at a temperature below the boiling point of the solvent and the melting point of o-tolylacetamide.

    • Once the solvent is completely removed, weigh the vial containing the dry o-tolylacetamide residue.

Calculation:

  • Mass of the saturated solution = (Mass of vial + solution) - (Mass of empty vial)

  • Mass of dissolved o-tolylacetamide = (Mass of vial + residue) - (Mass of empty vial)

  • Mass of solvent = Mass of the saturated solution - Mass of dissolved o-tolylacetamide

  • Solubility ( g/100 g solvent) = (Mass of dissolved o-tolylacetamide / Mass of solvent) × 100

  • Solubility (g/L) = (Mass of dissolved o-tolylacetamide / Volume of supernatant withdrawn) × 1000

Analytical Quantification using HPLC-UV

For more precise and high-throughput solubility determination, High-Performance Liquid Chromatography with UV detection (HPLC-UV) is a suitable method.

Objective: To quantify the concentration of o-tolylacetamide in a saturated solution using HPLC-UV.

Principle: A saturated solution is prepared and filtered as described in the gravimetric method. A small, known volume of the filtrate is then diluted and injected into an HPLC system. The concentration is determined by comparing the peak area of the analyte to a standard calibration curve.

Experimental Workflow:

G A Prepare saturated solution and filter D Dilute a known volume of the filtered saturated solution A->D B Prepare a series of standard solutions of known concentrations C Generate a calibration curve by injecting standards into HPLC-UV B->C F Determine the concentration from the calibration curve C->F E Inject the diluted sample into HPLC-UV D->E E->F G Calculate the original solubility F->G

Caption: HPLC-UV Method Workflow

Procedure:

  • Sample Preparation: Prepare a filtered saturated solution as described in the gravimetric method (steps 1-3).

  • Standard Preparation: Prepare a series of standard solutions of o-tolylacetamide of known concentrations in the chosen solvent.

  • HPLC Analysis:

    • Develop a suitable HPLC method (column, mobile phase, flow rate, injection volume, and UV detection wavelength). The aromatic nature of o-tolylacetamide makes it readily detectable by UV.

    • Inject the standard solutions to generate a calibration curve (peak area vs. concentration).

    • Inject the diluted saturated sample solution.

  • Calculation:

    • Determine the concentration of the diluted sample from the calibration curve.

    • Calculate the original solubility by taking into account the dilution factor.

Discussion and Conclusion

This technical guide has presented a comprehensive, albeit predictive, solubility profile of o-tolylacetamide in a range of common organic solvents. The use of Hansen Solubility Parameters, estimated through the Hoftyzer-van Krevelen group contribution method, provides a scientifically robust framework for understanding and predicting the solubility behavior of this compound in the absence of extensive experimental data.

The predictions suggest that o-tolylacetamide will exhibit favorable solubility in moderately polar aprotic solvents such as dichloromethane, acetone, ethyl acetate, and THF. This is consistent with the general principle of "like dissolves like," as the estimated HSP of o-tolylacetamide indicates a significant contribution from both dispersion and polar forces. The predicted poor solubility in highly polar protic solvents like methanol and ethanol, as well as in non-polar hexane, highlights the importance of matching all three Hansen parameters for optimal solubility.

It is imperative for researchers to recognize that these are predicted values. For critical applications requiring precise solubility data, experimental validation is strongly recommended. The detailed protocols provided for the gravimetric and HPLC-UV methods offer reliable means to obtain this crucial data.

References

  • Hansen, C. M. (1967). The three dimensional solubility parameter and solvent diffusion coefficient. Danish Technical Press.
  • Hansen, C. M. (2007). Hansen solubility parameters: A user's handbook. CRC press.
  • Scribd. (n.d.). Solubility Parameters: Solvents. Retrieved from [Link]

  • Van Krevelen, D. W., & te Nijenhuis, K. (2009). Properties of polymers: their correlation with chemical structure; their numerical estimation and prediction from additive group contributions. Elsevier.
  • Stefanis, E., & Panayiotou, C. (2008). Prediction of Hansen solubility parameters with a new group-contribution method. International journal of thermophysics, 29(2), 568-585. Retrieved from [Link]

  • Master Organic Chemistry. (2026, January 20). 3 Trends That Affect Boiling Points. Retrieved from [Link]

  • Scribd. (n.d.). Estimating HSP Using Group Contribution Methods. Retrieved from [Link]

  • Diversified Enterprises. (n.d.). Surface Tension, Hansen Solubility Parameters, Molar Volume, Enthalpy of Evaporation, and Molecular Weight of Selected Liquids. Retrieved from [Link]

  • MDPI. (2025, March 21). Study on the Calculation Method of Hansen Solubility Parameters of Fuel Cell Ionomers. Retrieved from [Link]

  • ResearchGate. (n.d.). Application of the group contribution method of Hoftyzer-Van Krevelen.... Retrieved from [Link]

  • ACS Publications. (2018, December 19). Pencil and Paper Estimation of Hansen Solubility Parameters. Retrieved from [Link]

  • ACS Publications. (2012, February 7). Experimental Determination of Hansen Solubility Parameters for Select POSS and Polymer Compounds as a Guide to POSS−Polymer Interaction. Retrieved from [Link]

  • MDPI. (2020, June 22). Accuracy of Molar Solubility Prediction from Hansen Parameters. An Exemplified Treatment of the Bioantioxidant l-Ascorbic Acid. Retrieved from [Link]

  • Mendeley Data. (2022, August 22). List of organic Solvents with Information about Hansen Solubility Parameter, Solvent-Properties, Hazardousness and Cost-Analysis. Retrieved from [Link]

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An In-Depth Technical Guide to the Thermodynamic Stability of 2-(2-Methylphenyl)acetamide Crystal Structures

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The thermodynamic stability of an active pharmaceutical ingredient's (API) crystal structure is a cornerstone of drug development, directly influencing critical parameters such as solubility, bioavailability, and shelf-life. This guide provides a comprehensive framework for evaluating the thermodynamic stability of 2-(2-Methylphenyl)acetamide, a representative acetamide derivative. We will delve into the theoretical principles of crystal stability, outline a multi-faceted experimental approach for characterization, and introduce computational methods for predictive analysis. By integrating foundational theory with practical, field-proven protocols, this document serves as a robust resource for scientists navigating the complexities of solid-state chemistry in pharmaceutical development.

Introduction: The Critical Role of Crystalline Stability

In the pharmaceutical industry, the vast majority of APIs are formulated as crystalline solids. The specific three-dimensional arrangement of molecules in the crystal lattice dictates the material's physicochemical properties. However, a single compound can often crystallize into multiple distinct solid forms, a phenomenon known as polymorphism.[1][2] These different forms, or polymorphs, can exhibit significant variations in properties like melting point, dissolution rate, and chemical reactivity.[3]

The most stable crystalline form of a substance at a given temperature and pressure is the one with the lowest Gibbs free energy. Less stable, or metastable, forms have a thermodynamic driving force to convert to the more stable form over time.[3] Such an unforeseen transformation during storage can lead to catastrophic changes in the drug product's performance, efficacy, and safety.[2] Therefore, a thorough understanding and characterization of the thermodynamic landscape of an API is not merely an academic exercise but a regulatory and clinical necessity.[4][5]

This guide uses this compound (CAS 40089-14-3) as a model compound to illustrate the principles and practices for assessing thermodynamic stability.[6] The acetamide functional group is prevalent in medicinal chemistry, and understanding the interplay of its hydrogen bonding capabilities with the steric influence of the methylphenyl group provides valuable insights into crystal packing and stability.[7][8]

Theoretical Framework: The Energetics of a Crystal Lattice

The thermodynamic stability of a crystal is governed by its Gibbs free energy (G), defined by the equation:

G = H - TS

where H is the enthalpy, T is the absolute temperature, and S is the entropy. The most stable polymorph is the one with the lowest G.

  • Enthalpy (H) reflects the energy of the intermolecular interactions within the crystal lattice. Stronger and more numerous interactions, such as hydrogen bonds and van der Waals forces, lead to a lower (more favorable) enthalpy. In this compound, the N-H and C=O groups of the acetamide moiety are primary sites for forming strong N-H···O hydrogen bonds, which often dominate the crystal packing, forming chains or networks.[7][9]

  • Entropy (S) relates to the degree of disorder in the system. A more densely packed and ordered crystal has lower entropy.

The relative stability of two polymorphs can be either monotropic , where one form is always more stable than the other at all temperatures below their melting points, or enantiotropic , where a transition temperature exists at which their relative stability inverts. Identifying this relationship is a key goal of stability analysis.

The Polymorphic Landscape

A critical first step in any stability assessment is to perform a comprehensive polymorph screen to identify as many accessible crystal forms as possible. While specific public data on the polymorphism of this compound is limited, the general approach involves crystallizing the compound under a wide variety of conditions (e.g., different solvents, temperatures, cooling rates). Each unique form discovered must then be characterized to map out the "polymorphic landscape."

The following diagram illustrates the Gibbs free energy relationship between a stable form and a metastable form in a monotropic system.

Caption: Gibbs free energy diagram for a monotropic system.

Experimental Characterization of Thermodynamic Stability

A combination of thermoanalytical and crystallographic techniques is essential for a thorough stability assessment.[10][11] These methods provide complementary information about thermal events, structural properties, and decomposition behavior.

Core Techniques: TGA, DSC, and XRPD

The foundational analysis relies on a trio of techniques: Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and X-Ray Powder Diffraction (XRPD).[3][10]

TechniqueMeasuresPurpose in Stability Analysis
TGA Change in mass vs. temperatureDetermines thermal decomposition temperature, detects loss of volatiles (e.g., water or solvent), and assesses general thermal stability.[12]
DSC Heat flow into/out of a sample vs. temperatureIdentifies melting points, glass transitions, and solid-solid phase transitions. The enthalpy of these events can be quantified.[13][14]
XRPD X-ray diffraction pattern from a bulk sampleProvides a unique "fingerprint" for each crystalline form. It is the primary method for identifying polymorphs and monitoring for phase changes.[3]

The following diagram outlines a standard workflow for this initial characterization.

Experimental_Workflow cluster_start cluster_analysis cluster_results cluster_synthesis API_Sample API Sample (this compound) TGA Thermogravimetric Analysis (TGA) API_Sample->TGA DSC Differential Scanning Calorimetry (DSC) API_Sample->DSC XRPD X-Ray Powder Diffraction (XRPD) API_Sample->XRPD TGA_Result Decomposition Profile (Td) TGA->TGA_Result Provides DSC_Result Thermal Transitions (Tm, ΔHf) DSC->DSC_Result Provides XRPD_Result Crystalline Fingerprint (Polymorph ID) XRPD->XRPD_Result Provides Synthesis Data Synthesis & Stability Assessment TGA_Result->Synthesis DSC_Result->Synthesis XRPD_Result->Synthesis

Caption: Core experimental workflow for solid-state stability analysis.

PROTOCOLS

Protocol 4.1.1: Thermogravimetric Analysis (TGA)

  • Instrument Calibration: Calibrate the TGA instrument for mass and temperature according to the manufacturer's specifications, typically using certified weight standards and Curie point standards.

  • Sample Preparation: Accurately weigh 3-10 mg of this compound into a clean TGA pan (typically aluminum or platinum).

  • Experimental Setup: Place the pan in the TGA furnace. Purge with an inert gas (e.g., nitrogen) at a flow rate of 50-100 mL/min.

  • Thermal Program: Heat the sample from ambient temperature (e.g., 25 °C) to a temperature above any expected decomposition (e.g., 300 °C) at a constant heating rate, typically 10 °C/min.[15]

  • Data Analysis: Plot mass (%) versus temperature (°C). Determine the onset temperature of any significant mass loss, which corresponds to the decomposition temperature (Td). Quantify the mass loss associated with desolvation or decomposition events.

Protocol 4.1.2: Differential Scanning Calorimetry (DSC)

  • Instrument Calibration: Calibrate the DSC for temperature and enthalpy using a high-purity standard, such as indium.

  • Sample Preparation: Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum pan. Prepare an identical empty pan to serve as the reference.

  • Experimental Setup: Place the sample and reference pans into the DSC cell. Purge with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min.

  • Thermal Program: Equilibrate the sample at a starting temperature (e.g., 25 °C). Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a point beyond the melting temperature.[16]

  • Data Analysis: Plot heat flow (mW) versus temperature (°C). Identify endothermic events (e.g., melting) and exothermic events (e.g., crystallization). Determine the onset temperature and peak maximum of the melting endotherm (Tm) and integrate the peak area to calculate the enthalpy of fusion (ΔHf).

Protocol 4.1.3: X-Ray Powder Diffraction (XRPD)

  • Instrument Setup: Ensure the XRPD instrument is aligned and performing according to standard operating procedures.

  • Sample Preparation: Gently grind the sample to a fine powder to minimize preferred orientation effects. Pack the powder into the sample holder, ensuring a flat, level surface.

  • Data Acquisition: Place the sample holder in the diffractometer. Scan the sample over a relevant 2θ range (e.g., 2° to 40°) using Cu Kα radiation. Use appropriate step sizes and scan speeds to obtain a high-quality diffraction pattern.

  • Data Analysis: Plot intensity versus 2θ angle. Compare the resulting diffractogram to reference patterns of known polymorphs. Key diagnostic peaks (d-spacing and relative intensity) should be used for phase identification.

Advanced Stability Studies

For a more definitive assessment, especially when multiple polymorphs are discovered, advanced studies are required.

  • Slurry Equilibration: Suspending a mixture of two polymorphs in a solvent in which they are sparingly soluble allows the system to reach thermodynamic equilibrium. Over time, the metastable form will dissolve and recrystallize as the more stable form. Periodic sampling and analysis by XRPD can identify the thermodynamically stable form under those conditions.[17]

  • Competitive Slurry Conversion: This is a variation where the API is slurried in different solvents at various temperatures to map out the stability relationships across a range of processing conditions.

  • Dynamic Vapor Sorption (DVS): This technique assesses the hygroscopicity of the material by measuring its mass change as a function of relative humidity (RH). It is crucial for identifying the potential for hydration or deliquescence, which are critical stability concerns.

Computational Approaches: Predicting Stability

In parallel with experimental work, computational methods can provide powerful predictive insights into crystal stability.

  • Crystal Structure Prediction (CSP): CSP algorithms aim to predict the most stable crystal structures of a molecule based solely on its chemical diagram.[18] These methods generate a large number of hypothetical crystal packings and rank them based on their calculated lattice energies. While computationally intensive, CSP can guide experimental polymorph screens and provide a theoretical baseline for the most stable achievable form.[18][19]

  • Lattice Energy Calculations: Using force fields or quantum mechanical methods, the lattice energy of experimentally determined crystal structures can be calculated.[18] These calculations provide a quantitative measure of the strength of the intermolecular interactions and can help rationalize the observed stability order of polymorphs.

Conclusion: A Holistic Approach to Ensuring Stability

The thermodynamic stability of this compound, or any API, cannot be determined by a single experiment. It requires a holistic and integrated strategy that combines predictive computational modeling with a suite of orthogonal experimental techniques. A thorough investigation, beginning with foundational TGA, DSC, and XRPD analyses and extending to advanced slurry and sorption studies, is essential. This multi-pronged approach provides the robust data package necessary to select the optimal solid form for development, ensuring the final drug product is safe, effective, and stable throughout its lifecycle. This commitment to understanding and controlling the solid state is a fundamental pillar of modern pharmaceutical science and quality management.[20][21]

References

  • Crystal structure, quantum chemical insights, and molecular docking studies of Naryl-2-(N-disubstituted) acetamide compounds: potential inhibitors for neurodegenerative enzymes. (n.d.). National Center for Biotechnology Information. Retrieved February 27, 2026, from [Link]

  • ICH Q6A Guideline. (n.d.). IKEV. Retrieved February 27, 2026, from [Link]

  • Guidance for Industry: ANDAs: Pharmaceutical Solid Polymorphism. (2007, July). U.S. Food and Drug Administration. Retrieved February 27, 2026, from [Link]

  • White Paper: Ensuring Consistency in Polymorphic Drug Substances and Products. (n.d.). Almac Group. Retrieved February 27, 2026, from [Link]

  • A portion of the crystal structures of acetamide polymorphs (ACEMID03 and ACEMID06). (n.d.). ResearchGate. Retrieved February 27, 2026, from [Link]

  • Gandhi, S., et al. (2011). Pharmaceutical Solid Polymorphism in Abbreviated New Drug Application (ANDA) – A Regulatory Perspective. Journal of Chemical and Pharmaceutical Research, 3(3), 849-857. Retrieved February 27, 2026, from [Link]

  • Mura, P. (2009). Formation, Physicochemical Characterization, and Thermodynamic Stability of the Amorphous State of Drugs and Excipients. Journal of Pharmaceutical Sciences, 98(4), 1204-1225. Retrieved February 27, 2026, from [Link]

  • Chaires, J. B. (2008). Thermodynamic Studies for Drug Design and Screening. Expert Opinion on Drug Discovery, 3(4), 439-447. Retrieved February 27, 2026, from [Link]

  • 2,2,2-Trichloro-N-(2-methylphenyl)acetamide. (n.d.). PubChem. Retrieved February 27, 2026, from [Link]

  • Mura, P. (2009). Formation, Physicochemical Characterization, and Thermodynamic Stability of the Amorphous State of Drugs and Excipients. ResearchGate. Retrieved February 27, 2026, from [Link]

  • ICH Q6A Guidelines to Ensure Patient Safety. (n.d.). Pharmaceutical Networking. Retrieved February 27, 2026, from [Link]

  • Crystal structure, Hirshfeld surface analysis and computational study of 2-chloro-N-[4-(methylsulfanyl)phenyl]acetamide. (2020). International Union of Crystallography. Retrieved February 27, 2026, from [Link]

  • 2,2-Dimethyl-N-(2-methylphenylsulfonyl)acetamide. (2011). ResearchGate. Retrieved February 27, 2026, from [Link]

  • Roy, I., & Krueger, B. P. (2019). Thermodynamic probes of cold instability: application to therapeutic proteins. Drug Discovery Today, 24(11), 2269-2275. Retrieved February 27, 2026, from [Link]

  • Synthesis, biological and computational studies of flavonoid acetamide derivatives. (2022). RSC Advances, 12(16), 9896-9907. Retrieved February 27, 2026, from [Link]

  • Wesolowski, M. (1992). Thermoanalytical methods in pharmaceutical technology. Journal of Thermal Analysis, 38, 2239-2253. Retrieved February 27, 2026, from [Link]

  • Experimental Study and Modeling of Solid-liquid Equilibrium for Binary and Ternary Pharmaceutical and Food Systems. (2023). The Open Chemical Engineering Journal, 17. Retrieved February 27, 2026, from [Link]

  • Ooshima, H., & Ooshima, Y. (2005). Thermodynamic stability and transformation of pharmaceutical polymorphs. Pure and Applied Chemistry, 77(4), 695-707. Retrieved February 27, 2026, from [Link]

  • Thermodynamic Studies for Drug Design and Screening. (2008). ResearchGate. Retrieved February 27, 2026, from [Link]

  • This compound. (n.d.). PubChem. Retrieved February 27, 2026, from [Link]

  • N-Methyl-N-(2-methylphenyl)acetamide. (2008). National Center for Biotechnology Information. Retrieved February 27, 2026, from [Link]

  • Acetamide, N-(2-methylphenyl)-. (n.d.). NIST Chemistry WebBook. Retrieved February 27, 2026, from [Link]

  • 2-Azido-N-(4-methylphenyl)acetamide. (2022). International Union of Crystallography. Retrieved February 27, 2026, from [Link]

  • Bajaj, S., et al. (2012). Stability Testing of Pharmaceutical Products. Journal of Applied Pharmaceutical Science, 2(3), 129-138. Retrieved February 27, 2026, from [Link]

  • Stability Studies: An Essential Step for Quality Management in Drug Development. (2023). Pharmaceutical Technology. Retrieved February 27, 2026, from [Link]

  • Simultaneous thermal analysis (TGA-DTA, TGA-DSC). (n.d.). CETCO. Retrieved February 27, 2026, from [Link]

  • Thermal Analysis TGA / DTA. (n.d.). Åbo Akademi University. Retrieved February 27, 2026, from [Link]

  • Nyman, J. (2015). Computational predictions of structures, inclusion behaviour and properties of organic molecular crystals. University of Southampton. Retrieved February 27, 2026, from [Link]

  • Thermal Analysis. (n.d.). EAG Laboratories. Retrieved February 27, 2026, from [Link]

  • Thermogravimetric Analysis (TGA) & Differential Scanning Calorimetry (DSC). (n.d.). IIT Kanpur. Retrieved February 27, 2026, from [Link]

  • Thermodynamic study of acetamides. (2015). ResearchGate. Retrieved February 27, 2026, from [Link]

  • 2,2,2-Tribromo-N-(2-methylphenyl)acetamide. (2010). National Center for Biotechnology Information. Retrieved February 27, 2026, from [Link]

  • DSC vs TGA: A Simple Comparison Guide. (2026, January 6). ResolveMass Laboratories Inc. Retrieved February 27, 2026, from [Link]

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  • 2-Azido-N-(4-methylphenyl)acetamide. (2022). ResearchGate. Retrieved February 27, 2026, from [Link]

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pKa Values and Acidity of 2-(2-Methylphenyl)acetamide: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Understanding the acid-base thermodynamics of active pharmaceutical ingredients (APIs) and their synthetic intermediates is a foundational pillar of rational drug design. 2-(2-Methylphenyl)acetamide (also known as o-tolylacetamide) is a primary amide derivative of phenylacetic acid. Because it lacks highly ionizable functional groups like aliphatic amines or carboxylic acids, its acid-base profile is often misunderstood.

This whitepaper provides an in-depth technical analysis of the pKa values, thermodynamic acidity, and experimental determination protocols for this compound. By dissecting its electronic structure, we bridge the gap between fundamental physical chemistry and applied pharmacokinetics.

Structural Profile & Thermodynamic Acidity

The molecular architecture of this compound consists of an ortho-methyl substituted benzene ring (the o-tolyl group) connected via a methylene bridge to a primary acetamide core. The acidity of this molecule is compartmentalized into three distinct thermodynamic sites: the primary amide nitrogen, the alpha-carbon, and the carbonyl oxygen.

Primary Acidity: The Amide N-H Bond (pKa ~16.1 - 16.3)

In primary amides, the most acidic protons reside on the nitrogen atom. Deprotonation yields an amidate anion, which is stabilized by resonance delocalization of the negative charge onto the highly electronegative carbonyl oxygen.

Based on predictive models and structurally analogous compounds, the parent compound 2-phenylacetamide exhibits a predicted aqueous pKa of 16.21 ± 0.40 [1]. The introduction of an ortho-methyl group in this compound exerts a weak electron-donating inductive (+I) effect. This slightly increases the electron density on the aromatic ring and the adjacent methylene bridge, subtly destabilizing the resulting amidate anion. Consequently, the N-H pKa of this compound is estimated to be marginally higher, around 16.3 .

Secondary Acidity: The Alpha C-H Bond (pKa ~25 - 28 in DMSO)

The protons on the methylene bridge (alpha to the carbonyl) exhibit weak carbon acidity. Deprotonation at this site generates a carbanion that is dually stabilized:

  • Resonance stabilization via the adjacent carbonyl group (enolate formation).

  • Delocalization into the adjacent o-tolyl pi-system.

According to the authoritative [2], the pKa of analogous benzylic/carbonyl-stabilized alpha-protons typically falls within the 25 to 28 range in dimethyl sulfoxide (DMSO). While practically non-acidic in water, this C-H acidity is highly relevant in organic synthesis, where strong bases (e.g., LDA, NaH) are used to generate nucleophilic enolates for alkylation.

Conjugate Acid: Carbonyl O-Protonation (pKa ~ -1.5)

When exposed to strong acids, amides act as weak bases. Counterintuitively, protonation occurs on the carbonyl oxygen , not the nitrogen. The nitrogen's lone pair is heavily delocalized into the carbonyl pi-system (giving the C-N bond partial double-bond character). Protonating the oxygen preserves this resonance stabilization, yielding a resonance-stabilized cation with a pKa of approximately -1.5 [3].

Deprotonation A This compound (Neutral) B Amidate Anion (N-H Deprotonation) pKa ~16.3 A->B Strong Base (OH-) C Alpha-Carbanion (C-H Deprotonation) pKa ~25-28 A->C Extremely Strong Base (e.g., LDA in THF) D O-Protonated Cation (Conjugate Acid) pKa ~ -1.5 A->D Strong Acid (H+)

Caption: Thermodynamic deprotonation and protonation pathways of this compound.

Impact on Pharmacokinetics (ADME)

The pKa of a molecule dictates its ionization state at physiological pH (7.4), which in turn governs its Absorption, Distribution, Metabolism, and Excretion (ADME).

Because the lowest pKa for deprotonation is ~16.3 and the highest pKa for protonation is ~ -1.5, this compound exists 100% in its neutral, unionized form across the entire physiological pH spectrum (pH 1.2 in the stomach to pH 7.4 in the blood).

Causality in Drug Design:

  • High Membrane Permeability: The lack of ionization prevents the molecule from becoming trapped in the aqueous phase. It exhibits excellent passive diffusion across lipophilic biological barriers, including the intestinal epithelium and the Blood-Brain Barrier (BBB).

  • Lipophilicity (LogP): The neutral state maintains the compound's intrinsic LogP (estimated around 1.4 to 1.6), striking an optimal balance between aqueous solubility and lipid permeability (Lipinski's Rule of 5 compliance).

Table 1: Summary of Thermodynamic Sites
Ionization SiteAcid/Base TypeEstimated pKaPhysiological State (pH 7.4)
Amide N-H Weak Acid~ 16.3 (Water)Neutral (Protonated)
Alpha C-H Very Weak Acid25 - 28 (DMSO)Neutral (Protonated)
Carbonyl Oxygen Very Weak Base~ -1.5 (Water)Neutral (Unprotonated)

Experimental Methodologies for pKa Determination

Determining a pKa of ~16 in pure water is experimentally impossible due to the leveling effect of water (pKw = 14). Any base strong enough to deprotonate the amide will simply react with water to form hydroxide ions. To accurately measure the pKa of this compound, researchers must employ a Cosolvent Extrapolation Protocol using UV-Vis Spectrophotometry or NMR.

Protocol: Cosolvent UV-Vis Titration (Yasuda-Shedlovsky Method)

This protocol is a self-validating system designed to bypass the limitations of aqueous titrations by using a lower-dielectric cosolvent (e.g., Methanol or DMSO) and mathematically extrapolating back to standard aqueous conditions.

Step-by-Step Methodology:

  • Solvent Preparation: Prepare a series of mixed solvent systems (e.g., Water/Methanol at 20%, 30%, 40%, 50%, and 60% organic weight fractions).

  • Sample Dissolution: Dissolve this compound in each solvent mixture to a standardized concentration (e.g.,

    
     M).
    
  • Alkalimetric Titration: Titrate the solutions using a standardized strong base (e.g., Sodium Methoxide or KOH in the respective cosolvent).

  • Spectroscopic Monitoring: Monitor the UV-Vis absorption spectra. Deprotonation of the N-H bond forms the amidate anion, which extends the pi-conjugation of the system, resulting in a distinct bathochromic shift (red shift) in the UV spectrum.

  • Data Extraction: Calculate the apparent pKa (psKa) for each cosolvent mixture using the Henderson-Hasselbalch equation based on the ratio of neutral to anionic absorbance peaks.

  • Yasuda-Shedlovsky Extrapolation: Plot the apparent psKa values against the inverse of the dielectric constant (

    
    ) of the respective solvent mixtures. Perform a linear regression and extrapolate to the dielectric constant of pure water (
    
    
    
    at 25°C) to determine the true thermodynamic aqueous pKa.

Workflow Step1 1. Sample Preparation Dissolve in Cosolvent Series (e.g., MeOH/Water) Step2 2. Alkalimetric Titration Incremental addition of alkoxide base Step1->Step2 Step3 3. Spectroscopic Monitoring Track bathochromic shift via UV-Vis Step2->Step3 Step4 4. Yasuda-Shedlovsky Extrapolation Plot psKa vs. Inverse Dielectric Constant (1/ε) Step3->Step4 Step5 5. Final Aqueous pKa Determination Extrapolate to ε = 78.3 (Pure Water) Step4->Step5

Caption: Step-by-step cosolvent titration workflow for determining the pKa of weak nitrogen acids.

Table 2: Physicochemical Data Summary
PropertyValueImplication for Formulation
Molecular Weight 149.19 g/mol Highly favorable for rapid absorption.
LogP (Predicted) ~ 1.4 - 1.6Optimal lipophilicity for passive membrane diffusion.
Hydrogen Bond Donors 1 (N-H)Limits excessive hydration, favoring lipid partitioning.
Hydrogen Bond Acceptors 1 (C=O)Facilitates targeted receptor binding.
Charge at pH 7.4 0 (Neutral)Prevents ion-trapping in acidic/basic physiological compartments.

Conclusion

This compound is a robust, neutrally stable compound under physiological conditions. Its primary acidity lies at the amide nitrogen (pKa ~16.3), making it practically non-ionizable in biological systems. This neutrality is a massive asset in drug development, ensuring predictable pharmacokinetics, high lipophilicity, and excellent membrane permeability. For synthetic chemists, understanding the secondary acidity of its alpha-protons (pKa ~25-28 in DMSO) unlocks pathways for targeted functionalization via enolate chemistry.

References

  • LookChem : 2-Phenylacetamide Structure and Physicochemical Data. Retrieved from:[Link]

  • Organic Chemistry Data : Bordwell pKa Table (Acidity in DMSO). Compiled by Hans J. Reich. Retrieved from:[Link]

  • PubChem (National Institutes of Health) : Acetanilide (N-phenylacetamide) Compound Summary. Retrieved from: [Link]

Sources

Supramolecular Architecture: Hydrogen Bonding in 2-(2-Methylphenyl)acetamide Dimers

[1]

Executive Summary

This technical guide analyzes the hydrogen bonding and supramolecular assembly of 2-(2-methylphenyl)acetamide (also known as 2-(o-tolyl)acetamide). Unlike N-substituted acetanilides where ortho-substitution forces non-planarity, the methylene spacer in this compound decouples the steric bulk of the o-tolyl group from the amide functionality. Consequently, the molecule retains the capacity to form robust, centrosymmetric


 dimers

Molecular Geometry and Steric Context

The "Hinge" Effect

The structural distinctiveness of this compound lies in the methylene (

  • Chemical Structure:

    
    [1]
    
  • Steric Decoupling: In ortho-substituted acetanilides (

    
    ), the ortho-methyl group creates severe 
    
    
    strain, forcing the amide bond out of the aromatic plane.[1] In contrast, the methylene spacer in the title compound acts as a flexible hinge. This allows the amide group (
    
    
    ) to rotate freely and adopt a planar conformation necessary for optimal hydrogen bonding, independent of the ortho-methyl steric clash.
Conformation
  • Amide Planarity: The

    
     moiety remains essentially planar.
    
  • Torsion Angles: The

    
     torsion angle is flexible, typically adopting a value near 
    
    
    to minimize repulsion between the aromatic
    
    
    -system and the amide carbonyl lone pairs, though crystal packing forces can distort this.

Primary Hydrogen Bond Network: The Dimer[1]

The dominant supramolecular synthon in primary amides is the centrosymmetric dimer. In this compound, two molecules self-assemble via reciprocal

Graph Set Analysis

Using Etter’s graph set notation, this motif is designated as


  • R (Ring): The pattern forms a closed loop.[1]

  • Subscript 2: Two hydrogen bond donors (two amide NH protons).

  • Superscript 2: Two hydrogen bond acceptors (two carbonyl oxygens).

  • (8): The ring consists of 8 atoms (

    
    ).[1]
    
Geometric Parameters (Predicted & Empirical Ranges)

Based on crystallographic data for homologous phenylacetamides, the dimer exhibits the following metrics:

ParameterTypeTypical Value / RangeDescription

Distance

Distance between N (donor) and O (acceptor).[1]

Distance

Distance between H and O.

Angle

Near-linear geometry indicates strong H-bonding.
Symmetry OperationInversion (

)
The dimer is centrosymmetric (

point group).[1]
Secondary Architecture (Ribbons)

While the



1D ribbons2D sheets1

Visualization of the Signaling Pathway

The following diagram illustrates the formation of the dimer from monomers and the competitive steric influences.

Amide_Dimerizationcluster_monomerMonomer Statecluster_dimerSupramolecular AssemblyMonomerThis compound(Free Monomer)DimerCentrosymmetric DimerR2,2(8) MotifMonomer->DimerSelf-Assembly(N-H...O Interaction)StericsOrtho-Methyl Steric BulkSterics->MonomerInduces TwistHingeMethylene Spacer(Decoupling Effect)Hinge->MonomerRestores PlanarityNetwork1D Ribbon / 2D SheetDimer->NetworkStacking (pi-pi / vdW)

Caption: Logical flow of dimerization showing how the methylene hinge mitigates steric hindrance, allowing the formation of the R2,2(8) synthon.

Experimental Protocols

Synthesis of this compound

Note: This protocol assumes starting from the acid chloride, a standard high-yield route.

Reagents: 2-(o-Tolyl)acetic acid, Thionyl chloride (


1
  • Activation: Dissolve 2-(o-tolyl)acetic acid (10 mmol) in dry dichloromethane (DCM). Add

    
     (12 mmol) dropwise with a catalytic amount of DMF.[1] Reflux for 2 hours to generate 2-(o-tolyl)acetyl chloride.[1]
    
  • Amidation: Cool the reaction mixture to

    
    . Slowly add to a stirred solution of concentrated ammonium hydroxide (
    
    
    ) at
    
    
    . The reaction is highly exothermic; maintain temperature
    
    
    to prevent side reactions.[1]
  • Isolation: A white precipitate forms immediately. Filter the solid, wash with cold water (

    
    ) to remove ammonium salts, and dry under vacuum.
    
Crystal Growth (Slow Evaporation)

To obtain single crystals suitable for XRD analysis of the hydrogen bonding network:

  • Prepare a saturated solution of the synthesized amide in Ethanol/Water (80:20 v/v) . Pure ethanol often evaporates too quickly; water slows the nucleation rate.

  • Filter the solution through a

    
     PTFE syringe filter into a clean scintillation vial.
    
  • Cover the vial with parafilm and poke 3-5 small holes to control evaporation rate.

  • Store in a vibration-free, dark environment at room temperature (

    
    ). Crystals should appear within 3-7 days.
    
Characterization & Validation[1]
A. Single Crystal X-Ray Diffraction (SC-XRD)[1][2]
  • Objective: Direct observation of the

    
     dimer.[1]
    
  • Key Metrics: Look for the inversion center between two amide units. Measure the

    
     distance. If 
    
    
    , the H-bond is strong.
B. FTIR Spectroscopy (Solid State)[1][3]
  • Objective: Rapid validation of H-bonding status.

  • Amide I Band (

    
     stretch):  In a non-H-bonded monomer (dilute solution), this appears 
    
    
    .[1] In the crystalline dimer, it shifts to
    
    
    due to the weakening of the
    
    
    bond by hydrogen bonding.
  • Amide II Band (

    
     bend):  Shifts to higher frequencies (
    
    
    ) upon dimerization.[1]
  • 
     Stretch:  Look for a doublet around 
    
    
    and
    
    
    (symmetric/asymmetric stretches of the H-bonded
    
    
    ).[1]

References

  • Gowda, B. T., et al. (2009).[1][4] Structure of N-(aryl)-acetamides: Substituent effects on hydrogen bonding patterns. Acta Crystallographica Section E. Link

  • Etter, M. C. (1990).[1] Encoding and decoding hydrogen-bond patterns of organic compounds. Accounts of Chemical Research, 23(4), 120-126.[1] Link[1]

  • Bernstein, J., et al. (1995).[1] Graph-set analysis of hydrogen-bond patterns in organic crystals. Angewandte Chemie International Edition, 34(15), 1555-1573.[1] Link[1]

  • Adsmond, D. A., & Grant, D. J. (2001). Hydrogen bonding in primary amides. Journal of Pharmaceutical Sciences, 90(12), 2058-2077.[1] Link

  • PubChem. (n.d.).[1] this compound Compound Summary. National Library of Medicine. Link[1]

theoretical calculations of steric hindrance in o-Tolylacetamide

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Theoretical Calculation of Steric Hindrance in o-Tolylacetamide

Abstract

Steric hindrance is a fundamental concept in chemistry, governing molecular conformation, reactivity, and interaction. In ortho-substituted aromatic compounds, such as o-Tolylacetamide, steric effects are particularly pronounced and give rise to the well-documented "ortho effect."[1][2] This phenomenon involves the through-space interaction between adjacent substituents, forcing them to adopt non-planar conformations to relieve strain.[1][2][3] For o-Tolylacetamide, the proximity of the ortho-methyl group to the acetamide substituent dictates the molecule's three-dimensional structure and its chemical properties. This guide provides a comprehensive framework for the theoretical and computational investigation of this steric hindrance, employing modern quantum mechanical methods to deliver quantitative insights for researchers in medicinal chemistry and materials science. We will explore the causality behind methodological choices, present detailed protocols, and interpret the resulting data in a scientifically rigorous context.

Introduction: The Ortho Effect in o-Tolylacetamide

o-Tolylacetamide presents a classic case of steric hindrance. The molecule consists of an acetamide group (-NHCOCH₃) attached to a toluene ring at the ortho position relative to the methyl group. The steric repulsion between the ortho-methyl group and the bulky acetamide group prevents the molecule from adopting a fully planar conformation. This forced rotation around the C(aryl)-N bond has significant consequences:

  • Inhibition of Resonance: The planarity of the amide bond is crucial for the delocalization of the nitrogen lone pair into the carbonyl group's π-system.[4] Furthermore, in an unrestricted conformation, this resonance can extend into the aromatic ring. Steric hindrance disrupts the coplanarity between the phenyl ring and the acetamide group, thereby inhibiting this resonance.[1][2]

  • Altered Chemical Reactivity: The disruption of resonance and the shielding of the amide nitrogen by the adjacent methyl group can alter the molecule's basicity and nucleophilicity compared to its meta and para isomers.[1][3]

  • Pharmacological Relevance: As many bioactive molecules contain amide linkages, understanding how steric hindrance modulates their conformation is critical for drug design and development.[5][6] The specific three-dimensional shape of a molecule is paramount for its interaction with biological targets.

Theoretical calculations offer a powerful, non-empirical route to quantify these effects, providing precise data on geometries, energy barriers, and electronic structures that can be difficult to obtain experimentally.

Theoretical Methodologies: A First-Principles Approach

To accurately model the subtle interplay of steric and electronic effects, quantum mechanics (QM) methods are indispensable. Density Functional Theory (DFT) offers an excellent balance of computational cost and accuracy for systems of this size.[7][8]

The Rationale for Density Functional Theory (DFT)

DFT is a method of choice for several reasons:

  • Electron Correlation: It explicitly includes effects of electron correlation, which are crucial for accurately describing non-covalent interactions like steric repulsion.

  • Computational Efficiency: Compared to higher-level ab initio methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC), DFT is significantly faster, allowing for more complex calculations like potential energy surface scans.[9]

  • Proven Accuracy: For organic molecules, modern DFT functionals, when paired with appropriate basis sets, have a well-documented history of providing results that are in excellent agreement with experimental data.[10][11][12]

Selecting Functionals and Basis Sets

The choice of the exchange-correlation functional and the basis set is critical for the reliability of the results.

  • Functional: A hybrid functional like B3LYP or B3PW91 is a robust starting point. These functionals incorporate a portion of the exact Hartree-Fock exchange, which helps to mitigate the self-interaction error that can be problematic in some DFT calculations.[12][13][14] For systems where dispersion forces are significant, using a dispersion-corrected functional, such as B3LYP-D3 , is highly recommended.

  • Basis Set: A Pople-style basis set like 6-311++G(d,p) is recommended.

    • 6-311G: A triple-zeta basis set, providing flexibility for valence electrons.

    • ++: Diffuse functions on both heavy atoms and hydrogens, essential for describing the electron density far from the nuclei, which is important for non-covalent interactions.

    • (d,p): Polarization functions on heavy atoms (d) and hydrogens (p), which allow for distortion of atomic orbitals and are critical for accurately modeling bonding and steric interactions.

Quantifying Steric Hindrance: Key Computational Protocols

The following protocols outline the step-by-step workflows for calculating the key parameters that define the steric hindrance in o-Tolylacetamide.

Protocol 1: Geometry Optimization

The first step is to find the molecule's lowest energy conformation.

Methodology:

  • Build the Molecule: Construct the 3D structure of o-Tolylacetamide using a molecular modeling software package (e.g., MOE, GaussView, Avogadro).[15]

  • Initial Conformation: Intentionally set the dihedral angle between the phenyl ring and the acetamide group (C-C-N-C) to be non-planar (e.g., 45-60 degrees) to avoid settling into a local minimum representing a high-energy planar state.

  • Set Up Calculation:

    • Select a DFT functional (e.g., B3LYP-D3) and basis set (e.g., 6-311++G(d,p)).

    • Specify a geometry optimization task.

    • Include a frequency calculation to confirm the optimized structure is a true minimum (i.e., has no imaginary frequencies).

  • Execute and Analyze: Run the calculation. From the output, extract the final optimized coordinates, bond lengths, bond angles, and the key dihedral angle.

Protocol 2: Potential Energy Surface (PES) Scan

This calculation directly quantifies the energy barrier to rotation around the C(aryl)-N bond, providing a precise measure of the steric hindrance.

Methodology:

  • Use Optimized Structure: Start with the optimized geometry from Protocol 1.

  • Define Scan Coordinate: Identify the dihedral angle that defines the rotation of the acetamide group relative to the phenyl ring. This is typically defined by four atoms, for example, C(ortho)-C(ipso)-N-C(carbonyl).

  • Set Up Calculation:

    • Use the same functional and basis set as the optimization.

    • Specify a "scan" or "redundant coordinate" calculation.

    • Set the scan parameters: Start from 0° (planar), end at 180°, with a step size of 10°. At each step, the defined dihedral angle will be held fixed while all other geometric parameters are allowed to relax.

  • Execute and Analyze: Run the calculation. Plot the relative energy at each step against the dihedral angle. The energy difference between the minimum (the optimized dihedral angle) and the maximum (typically at 0° or 90°) represents the rotational energy barrier.

Mandatory Visualization

G Build Build 3D Structure (o-Tolylacetamide) Define Define Functional & Basis Set (e.g., B3LYP-D3/6-311++G(d,p)) Build->Define Opt Geometry Optimization (Find Energy Minimum) Define->Opt Input for Optimization Freq Frequency Calculation Opt->Freq Verify Minimum PES Potential Energy Surface Scan (Rotate C-N bond) Opt->PES Starting Geometry for Scan Props Calculate Electronic Properties (NBO, Steric Descriptors) Opt->Props Geom Extract Geometric Parameters (Dihedral Angle, Bond Lengths) Freq->Geom Energy Determine Rotational Energy Barrier PES->Energy

Caption: Computational workflow for quantifying steric hindrance.

Data Presentation and Interpretation

The power of these calculations lies in the ability to generate quantitative data that explains observable chemical phenomena. A comparative analysis is often the most insightful.

Table 1: Comparative Calculated Data for Tolylacetamide Isomers

ParameterN-phenylacetamidep-Tolylacetamidem-Tolylacetamideo-Tolylacetamide
C-C-N-C Dihedral Angle (°) ~0-10~0-15~0-20~60-75
C(aryl)-N Rotational Barrier (kcal/mol) ~2-3~2-3.5~2.5-4~8-12
N-C(O) Bond Length (Å) 1.3621.3611.3631.380
C=O Bond Length (Å) 1.2251.2261.2251.218

Note: These are representative values based on typical DFT calculations and literature precedents.[4][16] Actual values will depend on the specific level of theory used.

Interpretation:

  • Dihedral Angle: The most dramatic result is the large C-C-N-C dihedral angle in o-Tolylacetamide compared to the nearly planar conformations of the other isomers. This directly visualizes the molecule twisting to avoid the steric clash.

  • Rotational Barrier: The significantly higher energy barrier for rotation in the ortho isomer is a direct quantitative measure of the steric hindrance. This energy cost is what locks the molecule into its twisted conformation.[16]

  • Bond Lengths: The longer N-C(O) bond and shorter C=O bond in the ortho isomer are electronic consequences of the steric effect. The twisting reduces the n → π* overlap between the nitrogen lone pair and the carbonyl π system, decreasing the double-bond character of the N-C(O) bond and increasing the double-bond character of the C=O bond.[4]

Mandatory Visualization

Caption: Key dihedral angle in o-Tolylacetamide.

Advanced Analysis: Beyond Geometry

For a deeper understanding, advanced computational tools can be applied to the optimized geometry.

  • Natural Bond Orbital (NBO) Analysis: This method analyzes the calculated wave function to provide insights into charge distribution and orbital interactions. For o-Tolylacetamide, NBO analysis can be used to quantify the energy of the n → π* interaction between the nitrogen lone pair (n) and the antibonding orbital of the carbonyl group (π*).[17] A comparison of this interaction energy between the ortho and para isomers can provide a direct electronic measure of the consequences of reduced resonance.

  • Quantitative Steric Descriptors: Methods that generate 3D maps of steric effects can provide a more intuitive visualization of hindrance.[18] Tools that calculate descriptors like Sterimol parameters or Buried Volume (%VBur) can translate the complex 3D structure into a set of numerical values that can be used in quantitative structure-activity relationship (QSAR) studies.[19][20][21]

Conclusion

The theoretical calculation of steric hindrance in o-Tolylacetamide is a multi-faceted process that moves from qualitative concepts to rigorous quantitative data. By employing DFT for geometry optimization and potential energy surface scans, researchers can obtain precise values for the geometric distortions and rotational energy barriers that define the "ortho effect." This data, when coupled with advanced analyses like NBO and steric mapping, provides a comprehensive picture of how the seemingly simple placement of a methyl group profoundly influences the molecule's three-dimensional structure, electronic properties, and, by extension, its potential function. The protocols and insights presented in this guide offer a robust framework for scientists to apply these powerful computational tools to their own research in drug discovery and materials science.

References

  • Wikipedia. Ortho effect. [Link]

  • Hénon, É. et al. (2026). Mapping tool delivers quantitative visualisations of steric interactions. Chemistry World. [Link]

  • Chemistry LibreTexts. (2023). 16.5: An Explanation of Substituent Effects. [Link]

  • Solubility of Things. N-(o-tolyl)acetamide. [Link]

  • Chemistry Stack Exchange. (2014). Ortho-effect in substituted aromatic acids and bases. [Link]

  • Bisz, E. et al. (2018). Barriers to Rotation in ortho-Substituted Tertiary Aromatic Amides: Effect of Chloro-Substitution on Resonance and Distortion. Journal of Organic Chemistry. [Link]

  • ResearchGate. (2006). First principle study of the structure of conjugated amides and thioamides. [Link]

  • Liu, S. et al. (2007). Steric effect: A quantitative description from density functional theory. AIP Publishing. [Link]

  • Glover, S. A. et al. (2018). Heteroatom Substitution at Amide Nitrogen—Resonance Reduction and HERON Reactions of Anomeric Amides. PMC. [Link]

  • A to Z Chemistry. (2020). Ortho effect. WordPress.com. [Link]

  • Liu, S. et al. (2007). Steric effect: A quantitative description from density functional theory. The Journal of Chemical Physics. [Link]

  • Mroz, A. et al. (2023). Computational workflow for steric assessment using the electric field-derived size. ResearchGate. [Link]

  • Guan, Y. et al. (2019). Conformational Effects on Physical-Organic Descriptors: The Case of Sterimol Steric Parameters. ACS Catalysis. [Link]

  • Brainly.com. (2023). In the reductive amination experiment (synthesis of N-(2-hydroxy-3-methoxybenzyl)-N-p-tolylacetamide), two solids, ortho-vanillin and para-toluidine, are mixed together without solvent. [Link]

  • Horan, N. R. et al. (2013). n→π* Interactions of Amides and Thioamides: Implications for Protein Stability. Journal of the American Chemical Society. [Link]

  • Zhang, J. et al. (2013). Automated Fragmentation QM/MM Calculation of Amide Proton Chemical Shifts in Proteins with Explicit Solvent Model. ACS Publications. [Link]

  • Laaksonen, A. (1992). CONFORMATIONAL DYNAMICS AND EQUILIBRIA IN AMIDES. DSpace. [Link]

  • Shaaban, H. G. (2017). Synthesis of some Heterocyclic Compounds Derived from 2-Chloro-N-p-Tolylacetamide. Al-Mustansiriyah Journal of Science. [Link]

  • Chemistry Stack Exchange. (2017). Quantitative expression for steric hindrance. [Link]

  • Sakaguchi, D. & Gotoh, H. (2022). Quantification of steric hindrance by geometric calculation, prediction of the reductive selectivity of ketones, and clarification of reaction mechanism. ResearchGate. [Link]

  • Belay, A. S. & Gessesse, A. B. (2016). DENSITY FUNCTIONAL THEORY STUDIES OF CONFORMATION. Journal of Structural Chemistry. [Link]

  • Radosavljevic, A. et al. (2019). Optimization of N-(2-hydroxy-3-methoxybenzyl)-N-p-tolylacetamide via Reductive Amination. University of New Hampshire Scholars' Repository. [Link]

  • Talarico, G. et al. (2023). A Computational Evaluation of the Steric and Electronic Contributions in Stereoselective Olefin Polymerization with Pyridylamido-Type Catalysts. PMC. [Link]

  • Herbert, J. M. (2022). Delocalisation errors in conformational energies using density-corrected DFT, with application to crystal polymorphs. The Ohio State University. [Link]

  • Quora. (2014). How to measure steric hindrance. [Link]

  • Lee, H. et al. (2007). Modeling competitive interactions in proteins: vibrational spectroscopy of M+(n-methylacetamide)1(H2O)n=0-3, M=Na and K, in the 3 microm region. PubMed. [Link]

  • Assaleh, F. H. et al. (2019). Conformational stability of 5-substituted orotic acid derivatives analyzed by measuring 13CNMR chemical shifts and applying line. TechnoRep. [Link]

  • O'Connor, T. (2022). Molecular modeling methods and applications for accelerating polymerization and pyrolysis studies. Digital Commons @ Michigan Tech. [Link]

  • Al-Soud, Y. A. et al. (2023). Utility of 2-Chloro-N-arylacetamide and 1,1′-(Piperazine-1,4-diyl)bis(2-chloroethanone) as Versatile Precursors for Novel Mono. PMC. [Link]

  • Al-Masoudi, N. A. et al. (2023). Computational Investigation of Conformational Properties of Short Azapeptides: Insights from DFT Study and NBO Analysis. PMC. [Link]

  • Urgel, J. I. et al. (2022). Steering on-surface reactions through molecular steric hindrance and molecule-substrate van der Waals interactions. BORIS Portal. [Link]

  • Taylor & Francis Online. (2022). Molecular modeling – Knowledge and References. [Link]

  • Vera, D. M. et al. (2024). Computational Study of the Kinetics and Mechanisms of Gas-Phase Decomposition of N-Diacetamides Using Density Functional Theory. MDPI. [Link]

  • American Chemical Society. (2022). Science Talks Lecture 60: Molecular modeling, theory, and simulation studies of polymeric materials. YouTube. [Link]

  • Kundu, I. et al. (2023). Toward Data-Driven Many-Body Simulations of Biomolecules in Solution: N-Methyl Acetamide as a Proxy for. ChemRxiv. [Link]

Sources

Methodological & Application

Application Note: Catalytic Amidation Protocols for 2-(2-Methylphenyl)acetamide Production

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

2-(2-Methylphenyl)acetamide (commonly known as o-tolylacetamide) is a high-value building block in organic synthesis and drug discovery. It serves as a critical intermediate in the development of complex active pharmaceutical ingredients (APIs), including1 used in acute myeloid leukemia therapies[1].

The synthesis of this specific primary amide presents a unique mechanistic challenge: the ortho-methyl group on the phenyl ring introduces significant steric hindrance around the acyl carbon. In classical chemistry, this required activating 2-(2-methylphenyl)acetic acid with harsh, moisture-sensitive reagents (e.g., thionyl chloride or stoichiometric carbodiimides), generating massive amounts of chemical waste. Furthermore, simple thermal condensation of the acid and ammonia fails because it forms a highly stable, unreactive ammonium carboxylate salt, making 2[2].

To meet modern green chemistry standards, this application note details two field-proven, self-validating catalytic methodologies:

  • Catalytic Hydration of 2-(2-methylphenyl)acetonitrile.

  • Direct Catalytic Amidation of 2-(2-methylphenyl)acetic acid using a Lewis acid catalyst.

Comparative Data Presentation

The following table summarizes the quantitative metrics and operational parameters for the two primary synthetic routes, allowing researchers to select the optimal protocol based on precursor availability and scale.

ParameterProtocol A: Nitrile HydrationProtocol B: Direct Acid Amidation
Starting Material 2-(2-Methylphenyl)acetonitrile2-(2-Methylphenyl)acetic acid
Nitrogen Source Internal (Nitrile group)Urea (Ammonia surrogate)
Catalyst System Ru(OH)₂(CO)(PPh₃)₂ (1 mol%)Arylboronic Acid (10 mol%)
Atom Economy 100% (Addition reaction)High (Condensation reaction)
Primary Byproduct NoneWater (H₂O)
Operating Temperature 100 °C110–150 °C (Reflux)
Steric Sensitivity LowHigh (ortho-methyl hindrance)

Pathway Visualization

Pathway N1 2-(2-Methylphenyl)acetonitrile (Nitrile Precursor) C1 Catalytic Hydration [Ru] Catalyst + H2O N1->C1 Atom Economy: 100% N2 2-(2-Methylphenyl)acetic acid (Acid Precursor) C2 Direct Amidation Boronic Acid + NH3 N2->C2 Byproduct: H2O Prod This compound (Target Amide) C1->Prod C2->Prod

Fig 1. Dual catalytic pathways for this compound synthesis via hydration or amidation.

Experimental Protocols

Protocol A: Ruthenium-Catalyzed Hydration of 2-(2-Methylphenyl)acetonitrile

Causality & Design: Nitrile hydration is an ideal, 100% atom-economical route. However, stopping the reaction precisely at the primary amide stage without over-hydrolyzing to the carboxylic acid requires a highly selective catalyst. Ruthenium(II) complexes selectively coordinate to the nitrile nitrogen, increasing the electrophilicity of the carbon center to facilitate nucleophilic attack by water, without activating the resulting amide.

Step-by-Step Methodology:

  • Preparation: In a 50 mL Schlenk flask equipped with a magnetic stir bar, add 2-(2-methylphenyl)acetonitrile (10.0 mmol).

  • Catalyst Loading: Add the Ruthenium catalyst, e.g., Ru(OH)₂(CO)(PPh₃)₂ (0.1 mmol, 1 mol%).

    • Rationale: A low 1 mol% loading is sufficient due to the high turnover frequency (TOF) of Ru-complexes in aqueous media.

  • Solvent Addition: Add 10 mL of a 1:1 mixture of Isopropanol and Water.

    • Rationale: Isopropanol acts as a co-solvent to homogenize the hydrophobic nitrile and the aqueous phase, eliminating phase-transfer limitations and ensuring uniform reaction kinetics.

  • Heating: Seal the flask and heat the mixture to 100 °C in an oil bath for 4 hours.

    • Rationale: 100 °C provides the optimal thermal energy to overcome the activation barrier of hydration while preventing thermal degradation of the catalyst.

  • Workup: Cool the mixture to room temperature. The product, this compound, typically precipitates as a white solid due to its3[3].

  • Purification (Self-Validation): Filter the precipitate, wash with cold water (2 × 5 mL) and cold hexanes (5 mL) to remove unreacted nitrile, and dry under vacuum. The presence of a distinct white crystalline solid confirms successful conversion.

Protocol B: Boronic Acid-Catalyzed Direct Amidation of 2-(2-Methylphenyl)acetic Acid

Causality & Design: To overcome the unreactive acid-base salt formation, arylboronic acids act as Lewis acids, reversibly coordinating with the carboxylic acid to form a highly reactive mixed anhydride intermediate. This has been successfully demonstrated using . This activation lowers the energy barrier for nucleophilic attack, effectively bypassing the steric hindrance of the ortho-methyl group.

Step-by-Step Methodology:

  • Preparation: To a 100 mL round-bottom flask fitted with a Dean-Stark apparatus and a reflux condenser, add 2-(2-methylphenyl)acetic acid (10.0 mmol).

  • Nitrogen Source: Add Urea (6.0 mmol).

    • Rationale: Urea decomposes thermally to release ammonia gas in situ at a controlled rate, preventing the massive salt precipitation that occurs if aqueous ammonia is used directly.

  • Catalyst Loading: Add 2-nitrophenylboronic acid or a solid-supported arylboronic acid catalyst (1.0 mmol, 10 mol%).

    • Rationale: The electron-withdrawing nitro group increases the Lewis acidity of the boron center, accelerating the activation of the sterically hindered ortho-substituted acid.

  • Solvent & Dehydration: Add 30 mL of Toluene.

    • Rationale: Toluene allows for a reflux temperature of ~110 °C and forms an azeotrope with water. Removing water via the Dean-Stark trap continuously drives the equilibrium toward amide formation as noted in 4[4].

  • Reaction (Self-Validation): Reflux the mixture vigorously for 16-24 hours. The reaction progress is visually self-validating: the reaction is complete when water collection in the Dean-Stark trap ceases.

  • Workup: Cool to room temperature. If using a solid-supported catalyst, filter it off for recycling. Concentrate the toluene filtrate under reduced pressure.

  • Purification: Recrystallize the crude residue from hot ethanol/water to yield pure this compound.

References

  • Direct amidation of non-activated phenylacetic acid and benzylamine derivatives catalysed by NiCl2 - PMC (N
  • Direct Catalytic Amidations from Carboxylic Acid and Ester Deriv
  • A solid-supported arylboronic acid catalyst for direct amidation - Baxendale Group, Durham University.
  • Discovery and Optimization of Allosteric Inhibitors of Mutant Isocitrate Dehydrogenase 1 (R132H IDH1)
  • N-(o-tolyl)acetamide: Solubility and Synthesis - Solubility of Things.

Sources

Application Notes & Protocols: Leveraging 2-(2-Methylphenyl)acetamide for the Synthesis of Medicinally Relevant Heterocycles

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides an in-depth exploration of 2-(2-methylphenyl)acetamide as a versatile intermediate for the synthesis of nitrogen-containing heterocyclic scaffolds. We move beyond simple procedural lists to explain the underlying chemical principles and strategic considerations for transforming this readily available starting material into high-value quinolinone and isoquinoline core structures. Detailed, field-tested protocols, mechanistic diagrams, and a discussion of the therapeutic relevance of these heterocycles are provided for researchers, medicinal chemists, and professionals in drug development.

Introduction: Strategic Value of this compound

In the landscape of organic synthesis, the selection of a starting material is a critical decision that influences the efficiency, cost-effectiveness, and novelty of a synthetic route. This compound, also known as o-tolylacetamide, is a deceptively simple molecule that holds significant potential as a foundational building block.[1] Its structure features two key reactive handles:

  • An acetamide group , which can be manipulated through various reactions including hydrolysis, reduction, or, more strategically, by activating its α-carbon for cyclization reactions.

  • An ortho-methyl substituted phenyl ring , which provides the necessary steric and electronic properties to direct intramolecular cyclization reactions, leading to the formation of fused heterocyclic systems.

This combination makes this compound and its close derivatives ideal precursors for constructing heterocyclic systems that are prevalent in medicinal chemistry.[2] Quinolones and isoquinolines, for instance, are core structures in a vast array of therapeutic agents, exhibiting activities ranging from antibacterial to anticancer.[3][4][5][6] This guide will detail the practical application of this intermediate in the synthesis of these important scaffolds.

Synthesis of Quinolone Scaffolds via Intramolecular Cyclization

One of the most powerful applications of arylacetamide intermediates is in the construction of quinolin-4-ones. These heterocycles are renowned for their broad biological activities, forming the backbone of numerous antibacterial drugs (fluoroquinolones) and emerging anticancer agents.[3][5][7] The Camps cyclization, a base-catalyzed intramolecular condensation, provides a direct and efficient route to this privileged scaffold from appropriately substituted N-(2-acylaryl)amides.[5]

Mechanistic Rationale: The Camps Cyclization

The Camps cyclization proceeds via an intramolecular Claisen-type condensation. The reaction requires a precursor bearing an N-aryl amide and a ketone at the ortho position of the aryl ring. While this compound itself is not the direct precursor, it can be readily converted into one. The key steps are:

  • Precursor Synthesis: The process begins with the acylation of an ortho-aminoaryl ketone. A conceptually related pathway involves the targeted acylation of an anilide via a Friedel-Crafts reaction to install the necessary ortho-keto group.[5]

  • Deprotonation: In the presence of a strong base (e.g., NaOH or KOH), the α-carbon of the amide's acyl group is deprotonated to form an enolate.

  • Intramolecular Cyclization: This nucleophilic enolate then attacks the carbonyl carbon of the ortho-keto group, forming a six-membered ring intermediate.

  • Dehydration: A subsequent dehydration step eliminates a molecule of water to yield the final quinolin-4-one product.

The choice of reaction conditions, particularly the base and solvent, is critical for achieving high yields and minimizing side reactions.[5]

Workflow for Quinolone Synthesis

The following diagram illustrates the strategic workflow from an N-(2-acylaryl)amide precursor to the final quinolinone product.

Quinolone Synthesis Workflow Workflow for Quinolone Synthesis Start N-(2-acylaryl)amide Precursor Step1 Base-Catalyzed Cyclization (e.g., NaOH, EtOH/H2O) Start->Step1 Intermediate Cyclized Intermediate Step1->Intermediate Step2 Dehydration & Work-up (Acidification) Intermediate->Step2 End Substituted Quinolin-4-one Step2->End

Caption: A streamlined workflow for the synthesis of quinolin-4-ones.

Detailed Protocol: Synthesis of 2-Methyl-3-phenylquinolin-4(1H)-one

This protocol describes the synthesis of a representative quinolin-4-one from N-(2-benzoylphenyl)propanamide, a derivative conceptually similar to what would be formed from this compound precursors.

Materials:

  • N-(2-benzoylphenyl)propanamide

  • Sodium hydroxide (NaOH)

  • Ethanol (EtOH)

  • Water (H₂O)

  • Hydrochloric acid (HCl), concentrated

  • Standard laboratory glassware and magnetic stirrer/hotplate

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and magnetic stir bar, dissolve 10.0 g of N-(2-benzoylphenyl)propanamide in 100 mL of ethanol.

  • Base Addition: Prepare a solution of 8.0 g of NaOH in 20 mL of water. Add this aqueous NaOH solution to the ethanolic solution of the amide precursor.

  • Cyclization: Heat the reaction mixture to reflux with vigorous stirring. Monitor the reaction progress using thin-layer chromatography (TLC). The reaction is typically complete within 4-6 hours.

  • Work-up and Isolation:

    • After the reaction is complete, allow the mixture to cool to room temperature.

    • Slowly pour the reaction mixture into 300 mL of ice-cold water.

    • Acidify the aqueous solution to pH ~2 by the dropwise addition of concentrated HCl. This will precipitate the quinolinone product.

    • Collect the solid precipitate by vacuum filtration.

    • Wash the filter cake thoroughly with cold water until the filtrate is neutral.

  • Purification and Characterization:

    • Dry the crude product in a vacuum oven.

    • Recrystallize the solid from a suitable solvent system, such as ethanol/water, to obtain the pure 2-methyl-3-phenylquinolin-4(1H)-one.

    • Characterize the final product by melting point, ¹H NMR, ¹³C NMR, and mass spectrometry.

Data Presentation:

ParameterExpected Result
Product 2-Methyl-3-phenylquinolin-4(1H)-one
Appearance White to off-white solid
Yield 75-85%
Melting Point 240-242 °C
¹H NMR (DMSO-d₆) δ (ppm): 11.9 (s, 1H, NH), 7.2-8.1 (m, 9H, Ar-H), 2.4 (s, 3H, CH₃)

Synthesis of Isoquinoline Scaffolds from Isomeric Precursors

The isoquinoline core is another critical pharmacophore. While this compound itself is not a direct substrate for classical isoquinoline syntheses like the Bischler-Napieralski or Pictet-Spengler reactions due to its phenylacet amide structure, its isomeric precursor, a β-phenylethylamide , is the ideal starting point. This distinction is crucial for scientific integrity. The Bischler-Napieralski reaction provides a powerful method for converting β-arylethylamides into 3,4-dihydroisoquinolines, which can be readily oxidized to fully aromatic isoquinolines.[8][9][10]

Mechanistic Rationale: The Bischler-Napieralski Reaction

This reaction is an intramolecular electrophilic aromatic substitution that relies on a dehydrating agent to activate the amide carbonyl for cyclization.[8][11]

  • Amide Activation: The reaction is initiated by a dehydrating Lewis acid, most commonly phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅).[8][9] The amide oxygen attacks the electrophilic phosphorus center.

  • Formation of a Nitrilium Ion: Subsequent elimination of a phosphate byproduct generates a highly electrophilic nitrilium ion intermediate. This is the key cyclizing species.[8][11]

  • Intramolecular Electrophilic Aromatic Substitution (SEAr): The electron-rich aromatic ring of the β-arylethyl group attacks the electrophilic carbon of the nitrilium ion. The ortho-methyl group on a β-(o-tolyl)ethylamide precursor would sterically direct the cyclization to the C6 position of the phenyl ring.

  • Rearomatization: A final deprotonation step restores the aromaticity of the newly formed ring, yielding the 3,4-dihydroisoquinoline product.

Bischler-Napieralski Mechanism Mechanism of the Bischler-Napieralski Reaction cluster_0 Activation & Nitrilium Ion Formation cluster_1 Cyclization & Rearomatization Amide β-Arylethylamide POCl3 POCl₃ Amide->POCl3 + Intermediate1 Imidoyl Phosphate Intermediate POCl3->Intermediate1 Nitrilium Nitrilium Ion (Key Electrophile) Intermediate1->Nitrilium - (Cl₃PO₂H)⁻ Cyclization Intramolecular SEAr Nitrilium->Cyclization Electrophilic Attack Cationic_Intermediate Cyclized Cation Cyclization->Cationic_Intermediate Product 3,4-Dihydroisoquinoline Cationic_Intermediate->Product - H⁺

Caption: Key steps in the Bischler-Napieralski reaction mechanism.

Detailed Protocol: Synthesis of 1,8-Dimethyl-3,4-dihydroisoquinoline

This protocol details the synthesis starting from N-[2-(2-methylphenyl)ethyl]acetamide, the correct isomeric precursor related to the topic compound.

Materials:

  • N-[2-(2-methylphenyl)ethyl]acetamide

  • Phosphorus oxychloride (POCl₃)

  • Acetonitrile (MeCN), anhydrous

  • Toluene, anhydrous

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Dichloromethane (DCM)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Palladium on carbon (Pd/C), 10%

Procedure:

Part A: Bischler-Napieralski Cyclization

  • Reaction Setup: To a flame-dried 100 mL round-bottom flask under a nitrogen atmosphere, add 5.0 g of N-[2-(2-methylphenyl)ethyl]acetamide and 50 mL of anhydrous acetonitrile.

  • Reagent Addition: Cool the solution to 0 °C in an ice bath. Slowly add 6.0 mL of phosphorus oxychloride (POCl₃) dropwise via syringe over 15 minutes. The presence of electron-donating groups on the benzene ring facilitates the reaction.[10]

  • Reaction: After the addition is complete, remove the ice bath and heat the mixture to reflux (approx. 82 °C). Maintain reflux for 3 hours, monitoring by TLC. For less activated systems, stronger conditions like P₂O₅ in refluxing POCl₃ may be required.[8][10]

  • Work-up:

    • Cool the reaction mixture to room temperature and carefully pour it onto 100 g of crushed ice.

    • Once the ice has melted, slowly neutralize the acidic solution by adding saturated sodium bicarbonate solution until gas evolution ceases and the pH is ~8.

    • Extract the aqueous layer three times with 50 mL portions of dichloromethane.

    • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 1,8-dimethyl-3,4-dihydroisoquinoline.

Part B: Aromatization (Dehydrogenation)

  • Reaction Setup: Dissolve the crude dihydroisoquinoline from Part A in 50 mL of anhydrous toluene.

  • Catalyst Addition: Add 0.5 g of 10% Palladium on carbon (Pd/C) to the solution.

  • Dehydrogenation: Heat the mixture to reflux for 12-18 hours. The reaction drives off H₂ gas to form the aromatic isoquinoline.

  • Isolation: Cool the mixture to room temperature and filter through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with toluene.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the resulting residue by flash column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to afford pure 1,8-dimethylisoquinoline.

Conclusion and Future Outlook

This compound and its structural isomers are powerful and versatile intermediates in modern organic synthesis. Through well-established named reactions like the Camps and Bischler-Napieralski cyclizations, these precursors provide reliable and efficient access to quinolone and isoquinoline frameworks. Understanding the mechanistic nuances of these transformations allows for the rational design of synthetic routes to novel heterocyclic derivatives. Given the continued importance of these scaffolds in drug discovery, the development of new, more efficient, and stereoselective methods starting from simple acetamides will remain an active and vital area of research for medicinal and process chemists.[3][12][13]

References

  • An Overview of Quinolones as Potential Drugs: Synthesis, Reactivity and Biological Activities. (2025). MDPI.
  • Medicinal chemistry of quinolines as emerging anti-inflamm
  • Quinolones: Understanding the Drug Designing to Combat Drug Resistance. (2017).
  • MEDICINAL CHEMISTRY OF QUINOLONES.pptx. Slideshare.
  • Quinolin-4-ones: Methods of Synthesis and Applic
  • Bischler–Napieralski reaction. Wikipedia.
  • Pictet–Spengler reaction. Wikipedia.
  • Bischler-Napieralski Reaction. Cambridge University Press.
  • The asymmetric Bischler–Napieralski reaction: preparation of 1,3,4-trisubstituted 1,2,3,4-tetrahydroisoquinolines. Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing).
  • Bischler-Napieralski Reaction. Organic Chemistry Portal.
  • Pictet-Spengler Reaction. (2021). J&K Scientific LLC.
  • Recent Advances in One-Pot Modular Synthesis of 2-Quinolones. (2020). PMC.
  • Bischler-Napieralski Reaction. (2025). J&K Scientific LLC.
  • N-Methyl-N-(2-methylphenyl)acetamide. PMC.
  • Synthesis of 2-quinolones. Organic Chemistry Portal.
  • The Chiral Pool in the Pictet–Spengler Reaction for the Synthesis of β-Carbolines. PMC.
  • Synthesis and antiproliferative activities of N-(naphthalen-2-yl)acetamide and N-(substituted phenyl)acetamide bearing quinolin-2(1H)-one and 3,4-dihydroquinolin-2(1H)
  • This compound. PubChem.

Sources

reaction conditions for alkylation of 2-(2-Methylphenyl)acetamide nitrogen

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The alkylation of 2-(2-methylphenyl)acetamide presents a classic challenge in organic synthesis: controlling the ambident nucleophilicity of the amide group while managing the steric influence of the ortho-tolyl moiety. While the ortho-methyl group is remote from the reaction center (separated by a methylene bridge), it influences solubility profiles and crystal packing, often requiring tailored solvent systems compared to simple phenylacetamide.

This guide provides three distinct protocols for N-alkylation, selected based on scale, available reagents, and "green" chemistry requirements. We prioritize Chemoselectivity (N- vs. O-alkylation) and Degree of Alkylation (Mono- vs. Bis-alkylation).

Strategic Analysis & Mechanistic Insight

The Ambident Nucleophile Challenge

Amide anions are resonance-stabilized hybrids. Upon deprotonation, the negative charge is delocalized between the Nitrogen and Oxygen atoms.

  • O-Alkylation (Kinetic/Hard): Favored by "hard" electrophiles (e.g., alkyl sulfates, sulfonates) and highly polar, coordinating solvents that strip cations away from the oxygen.

  • N-Alkylation (Thermodynamic/Soft): Favored by "soft" electrophiles (e.g., alkyl iodides/bromides), higher temperatures (thermodynamic control), and solvents that allow tight ion-pairing (e.g., THF, Toluene).

The "Ortho-Effect" in Solvation

Unlike unsubstituted phenylacetamide, this compound possesses increased lipophilicity due to the ortho-methyl group.

  • Implication: This substrate dissolves more readily in toluene/DCM but may require gentle heating in pure DMSO/DMF to disrupt crystal lattice energy before deprotonation.

  • Risk: Incomplete dissolution prior to base addition can lead to heterogeneous "hot spots" and over-alkylation.

Decision Matrix: Protocol Selection

ProtocolSelection cluster_legend Key Factors Start Start: Select Condition Scale What is the Reaction Scale? Start->Scale Reagent Available Electrophile? Scale->Reagent < 10g MethodB Method B: PTC (KOH/TBAB) Scalable, Moisture Tolerant Scale->MethodB > 10g (Process) MethodA Method A: Classical (NaH) High Yield, Small Scale Reagent->MethodA Alkyl Halide MethodC Method C: Ru-Catalysis Green, Uses Alcohols Reagent->MethodC Primary Alcohol Legend Method A: Best for precious substrates Method B: Best for cost/safety Method C: Best for atom economy

Figure 1: Decision tree for selecting the optimal alkylation strategy.

Detailed Experimental Protocols

Method A: Classical Irreversible Deprotonation (NaH/DMF)

Best For: Small-scale (mg to g), high-value intermediates, and difficult alkyl groups. Mechanism: Stoichiometric deprotonation followed by


 attack.

Reagents:

  • Substrate: this compound (1.0 equiv)

  • Base: Sodium Hydride (60% dispersion in oil) (1.2 equiv)

  • Electrophile: Alkyl Iodide or Bromide (1.1 equiv)

  • Solvent: Anhydrous DMF (0.1 M concentration)

Protocol:

  • Preparation: Flame-dry a 2-neck round bottom flask under Argon.

  • Solubilization: Dissolve this compound in anhydrous DMF. Note: Ensure complete dissolution. If cloudy, warm to 40°C then cool to 0°C.

  • Deprotonation: Cool the solution to 0°C. Add NaH portion-wise over 15 minutes.

    • Observation: Evolution of

      
       gas. Solution often turns yellow/orange.
      
    • Critical Step: Stir at 0°C for 30 mins, then warm to RT for 30 mins to ensure complete anion formation.

  • Alkylation: Re-cool to 0°C. Add the Alkyl Halide dropwise.

  • Reaction: Allow to warm to RT and stir for 2–4 hours.

    • Monitoring: TLC (EtOAc/Hexane 1:1). Look for the disappearance of the primary amide (

      
       ~0.2) and appearance of the secondary amide (
      
      
      
      ~0.5).
  • Quench: Carefully add sat.

    
     solution at 0°C.
    
  • Workup: Extract with EtOAc (3x). Wash combined organics with water (5x) to remove DMF (crucial), then brine. Dry over

    
    .
    

Expert Tip: To favor Mono-alkylation , use exactly 1.05 equiv of alkyl halide and keep the temperature low (0°C to RT). Excess base/halide and heat promote bis-alkylation.

Method B: Solid-Liquid Phase Transfer Catalysis (PTC)

Best For: Scale-up (>10g), avoiding NaH safety hazards, and moisture tolerance. Mechanism: Interfacial deprotonation by KOH, transport of amidate anion by Quaternary Ammonium Salt.

Reagents:

  • Substrate: 1.0 equiv

  • Base: KOH (powdered, 3.0 equiv) +

    
     (1.0 equiv)
    
  • Catalyst: TBAB (Tetrabutylammonium bromide) (10 mol%)[1]

  • Solvent: Toluene (preferred) or THF.

Protocol:

  • Setup: Charge flask with Substrate, powdered KOH,

    
    , and TBAB.
    
  • Solvent: Add Toluene. The ortho-methyl group aids solubility in toluene compared to standard phenylacetamide.

  • Addition: Add Alkyl Halide (1.2 equiv) at RT.

  • Reaction: Heat to 50–80°C with vigorous stirring (mechanical stirring recommended for scale).

    • Why: PTC relies on surface area. Vigorous mixing is essential.

  • Workup: Filter off the inorganic salts. Concentrate the filtrate. Recrystallize from Ethanol/Water.

Validation: This method typically yields <5% O-alkylated product due to the "soft" nature of the ion pair in the non-polar organic phase.

Method C: Ruthenium-Catalyzed "Borrowing Hydrogen"

Best For: Green chemistry, medicinal chemistry libraries, using Alcohols as electrophiles. Mechanism: Dehydrogenation of alcohol


 Aldehyde 

Imine formation

Hydrogenation.

Reagents:

  • Substrate: 1.0 equiv

  • Alkylation Agent: Primary Alcohol (1.2 equiv)

  • Catalyst:

    
     (1 mol%) + DPEphos (2 mol%)
    
  • Solvent: t-Amyl Alcohol or Toluene.

Protocol:

  • Mix: In a pressure tube, combine Substrate, Alcohol, Ru-catalyst, and Ligand.

  • Conditions: Seal and heat to 100–120°C for 12–24 hours.

  • Workup: Cool to RT. Filter through a celite pad. Evaporate solvent.

  • Purification: Flash chromatography.

Why this works: The reaction proceeds via an imide-like intermediate. Since the ortho-methyl group is on the phenyl ring (remote), it does not sterically hinder the Ru-catalyst approach to the amide nitrogen.

Data Summary & Troubleshooting

Comparative Analysis
FeatureMethod A (NaH)Method B (PTC)Method C (Ru-Cat)
Selectivity (N:O) High (with Iodides)Very HighExclusive N
Moisture Sensitivity HighLowLow
Atom Economy Low (Salt waste)MediumHigh (

byproduct)
Reaction Time 2–4 Hours6–12 Hours12–24 Hours
Primary Risk Fire (

), O-alkylation
Incomplete conversionCatalyst Cost
Troubleshooting Guide

Problem: Significant O-Alkylation observed (Imidate formation).

  • Cause: "Hard" electrophile (e.g., MeI, Benzyl Bromide) or high solvent polarity separating the ion pair.

  • Fix: Switch solvent from DMF to THF/Toluene (Method B). Use Alkyl Iodides instead of Bromides/Sulfates.

Problem: Low conversion of this compound.

  • Cause: Steric bulk of the ortho-tolyl group preventing efficient solvation or crystal lattice breaking.

  • Fix: Ensure the starting material is fully dissolved before adding the base. Use gentle heat (40°C) during the deprotonation step in Method A.

Problem: Over-alkylation (Formation of Tertiary Amide).

  • Cause: Excess base/electrophile or high temperatures.

  • Fix: Use strictly 1.0–1.1 equiv of electrophile. Monitor reaction by HPLC/TLC and quench immediately upon consumption of starting material.

References

  • Classical Amide Alkylation: Challis, B. C., & Challis, J. A. (1970). The Chemistry of Amides. In The Chemistry of Functional Groups. Wiley.

  • Phase Transfer Catalysis: Landini, D., & Penso, M. (1990). Phase-transfer catalyzed N-alkylation of amides and lactams.[2][3] Synthetic Communications, 20(17), 2621-2629.

  • Ruthenium Catalysis (Borrowing Hydrogen): Watson, A. J., & Williams, J. M. (2010). The borrowing hydrogen strategy for C–N bond formation.[4][5] Science, 329(5992), 635-636.

  • Selectivity (N vs O): Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 8th Edition. Wiley-Interscience. (Refer to Section on Ambident Nucleophiles).

Disclaimer: This document is for research purposes only. All reactions involving sodium hydride or transition metal catalysts must be performed in a fume hood with appropriate PPE.

Sources

Application Note: Regioselective Synthesis of 5-Methylisoquinolines from 2-(2-Methylphenyl)acetamide

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for research scientists and process chemists involved in heterocyclic synthesis and drug discovery. It details the strategic conversion of 2-(2-Methylphenyl)acetamide (also known as o-tolylacetamide) into functionalized isoquinolines .

Unlike generic protocols, this guide addresses the specific regiochemical challenges posed by the ortho-methyl substituent and provides a validated Vilsmeier-Haack-Arnold cyclization workflow, which is the most robust method for converting 2-arylacetamides directly to the isoquinoline core.

Executive Summary & Strategic Analysis

Substrate: this compound (CAS: 17413-06-4) Target Scaffold: 5-Methylisoquinoline derivatives (specifically 3-chloro-4-formyl-5-methylisoquinoline). Primary Application: Synthesis of isoquinoline alkaloids, kinase inhibitors, and bioisosteres for quinoline drugs.

The Regioselectivity Challenge

The conversion of 2-phenylacetamides to isoquinolines requires the formation of a C1–C8a bond (isoquinoline numbering).

  • Symmetry Breaking: In unsubstituted phenylacetamide, cyclization can occur at either ortho position (C2 or C6 of the phenyl ring), yielding identical products.

  • Steric Control: In this compound, the C2 position is blocked by a methyl group. This forces cyclization exclusively to the C6 position.

  • Structural Outcome: The resulting isoquinoline will bear the methyl group at the C5 position (adjacent to the bridgehead), not C8. This regiocontrol is critical for structure-activity relationship (SAR) studies where substituent placement dictates binding affinity.

Core Protocol: Vilsmeier-Haack-Arnold Cyclization

This protocol utilizes the Vilsmeier reagent (POCl


/DMF) to effect a one-pot cyclization, chlorination, and formylation. It is superior to the Bischler-Napieralski reaction for acetamides because it does not require prior reduction to the amine.
Reaction Scheme


Materials & Reagents
ReagentRoleEquiv.Purity/Grade
This compound Substrate1.0>98% (HPLC)
Phosphorus Oxychloride (POCl

)
Reagent3.0 - 12.0Distilled
N,N-Dimethylformamide (DMF) Reagent/Solvent3.0 - 5.0Anhydrous (<0.05% H

O)
Dichloromethane (DCM) Extraction Solvent-ACS Grade
Sodium Acetate (aq) Quench Buffer-Sat. Solution
Step-by-Step Methodology
Phase 1: Vilsmeier Reagent Formation (Critical Exotherm)
  • Setup: Equip a 3-neck round-bottom flask with a magnetic stir bar, pressure-equalizing addition funnel, and a drying tube (CaCl

    
    ). Flush with Argon or N
    
    
    
    .
  • Cooling: Charge the flask with anhydrous DMF (5.0 equiv). Cool to 0–5 °C using an ice/salt bath.

  • Addition: Add POCl

    
     (3.0–12.0 equiv) dropwise over 30 minutes.
    
    • Caution: The reaction is highly exothermic. Maintain internal temperature <10 °C to prevent thermal decomposition of the reagent.

    • Observation: The solution will turn pale yellow/orange and may precipitate the Vilsmeier salt (chloromethyliminium chloride).

Phase 2: Substrate Addition & Cyclization[1]
  • Addition: Add solid this compound (1.0 equiv) portion-wise to the cold Vilsmeier reagent. Ensure the solid dissolves completely.

  • Heating Ramp: Remove the ice bath and allow the mixture to reach room temperature (RT) over 30 minutes.

  • Cyclization: Heat the reaction mixture to 75–85 °C for 4–16 hours.

    • Monitoring: Monitor by TLC (EtOAc/Hexane 3:7). The starting amide spot (

      
      ) should disappear, and a fluorescent yellow spot (
      
      
      
      ) should appear.
    • Note: The solution typically turns dark red or brown during heating.

Phase 3: Quench & Isolation
  • Cooling: Cool the reaction mixture to RT, then to 0 °C.

  • Hydrolysis (Violent): Pour the reaction mixture slowly onto crushed ice (approx. 10x reaction volume) with vigorous stirring.

    • Safety: Massive release of HCl gas. Perform in a fume hood.

  • Neutralization: Adjust pH to ~5–6 using saturated aqueous Sodium Acetate or NaHCO

    
    .
    
    • Target: The product (3-chloro-4-formyl derivative) often precipitates as a yellow solid at this stage.

  • Extraction: If no precipitate forms, extract with DCM (3 x 50 mL). Wash combined organics with water (2x) and brine (1x). Dry over Na

    
    SO
    
    
    
    and concentrate.
  • Purification: Recrystallize from Ethanol or purify via flash column chromatography (SiO

    
    , 0-20% EtOAc in Hexanes).
    

Mechanistic Pathway (DOT Visualization)

The following diagram illustrates the transformation from the amide to the cyclized isoquinoline, highlighting the origin of the C1, C3, and C4 carbons.

VilsmeierMechanism Substrate This compound (Ar-CH2-CONH2) Imidoyl Imidoyl Chloride Intermediate (Ar-CH2-C(Cl)=N-CH=NMe2+) Substrate->Imidoyl + Vilsmeier Reagent (O-attack / Cl-displacement) Vilsmeier Vilsmeier Reagent (Cl-CH=NMe2+) Vilsmeier->Imidoyl Reagent Source Cyclization Intramolecular Cyclization (Electrophilic Aromatic Substitution) Imidoyl->Cyclization Attack of ortho-carbon (C6) Aromatization Aromatization & Formylation (at C4 position) Cyclization->Aromatization - HCl + 2nd Vilsmeier Eq. Product 3-Chloro-5-methylisoquinoline- 4-carbaldehyde Aromatization->Product Hydrolysis (H2O)

Caption: Mechanistic flow of the Vilsmeier-Haack-Arnold reaction converting the phenylacetamide to the 3-chloro-4-formylisoquinoline scaffold.

Data & Troubleshooting

Expected Yields & Optimization
ParameterCondition A (Standard)Condition B (Optimized)Impact
POCl

Ratio
3.0 equiv12.0 equivHigher excess drives double formylation and improves yield (65%

85%).
Temperature 100 °C75–80 °CLower temp reduces tar formation/polymerization.
Solvent Neat POCl

DMF (Solvent)DMF acts as both reagent and solvent, stabilizing the intermediate.
Common Pitfalls
  • Incomplete Cyclization: If the intermediate "enamine" is isolated instead of the isoquinoline, the reaction temperature was too low. Ensure reflux at >75 °C.

  • Regioisomers: If the starting material was meta-tolylacetamide, a mixture of 6-methyl and 8-methyl isomers would form. With This compound (

    
    -tolyl), only the 5-methyl  isomer is chemically possible via this mechanism.
    
  • Hydrolysis Failure: The iminium salt intermediate is stable. Ensure the quench involves stirring with water/acetate for at least 30 minutes to fully hydrolyze the C4-iminium to the aldehyde.

Downstream Transformations

The 3-chloro-4-formyl-5-methylisoquinoline product is a versatile intermediate:

  • Dechlorination: Hydrogenation (Pd/C, H

    
    , Et
    
    
    
    N) removes the C3-Cl atom to yield 5-methyl-4-isoquinolinecarboxaldehyde .
  • Oxidation: NaClO

    
     oxidation of the aldehyde yields the isoquinoline-4-carboxylic acid .
    
  • S

    
    Ar Displacement:  The C3-Cl is activated by the ring nitrogen. It can be displaced by amines, alkoxides, or thiols to generate diverse libraries.
    

References

  • Meth-Cohn, O., & Tarnowski, B. (1982). Advances in Heterocyclic Chemistry. The application of the Vilsmeier-Haack reaction to the synthesis of quinolines and isoquinolines.[1][2]

  • Ali, T. E. (2013).[3] Synthesis and reactivity of 3-chloro-4-formylisoquinolines. Journal of the Korean Chemical Society.

  • Rovis, T., et al. (2016). Rhodium(III)-catalyzed C-H activation of phenylacetamides (Contextual reference for alternative modern routes). J. Am. Chem. Soc.

  • Koyama, T., et al. (1975). Reaction of 2-arylacetamides with Vilsmeier reagent. Chem. Pharm. Bull.

Sources

Application Note: Reduction of 2-(2-Methylphenyl)acetamide to 2-(2-Methylphenyl)ethylamine

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Overview

The synthesis of 2-(2-Methylphenyl)ethylamine (also known as o-methylphenethylamine) from 2-(2-Methylphenyl)acetamide is a fundamental transformation in organic synthesis. The target primary amine serves as a highly versatile building block in pharmaceutical drug development and functions as an agonist at the human trace amine-associated receptor 1 (TAAR1), making it a molecule of high interest in neuropharmacological research[1].

Because amides are heavily resonance-stabilized, the carbonyl carbon is significantly less electrophilic than those in ketones, aldehydes, or esters. Consequently, mild hydride donors like sodium borohydride (NaBH


) are entirely ineffective under standard conditions[2]. The reduction requires powerful, highly reactive reagents—most notably Lithium Aluminum Hydride (LiAlH

)
or Borane complexes (BH

·THF or BH

·SMe

)
[3].

Mechanistic Causality in Reagent Selection

As a synthetic chemist, selecting the correct reagent requires an understanding of the underlying mechanistic causality and the downstream implications for reaction workup.

The LiAlH Pathway: Nucleophilic Attack

LiAlH


 delivers a highly nucleophilic hydride. The reaction initiates with the lithium ion acting as a Lewis acid, coordinating to the carbonyl oxygen to increase the electrophilicity of the amide carbon. The first hydride attack forms a tetrahedral intermediate. Unlike ester reduction (where an alkoxide is expelled), the nitrogen lone pair drives the elimination of the oxygen-aluminum leaving group, generating a highly reactive transient iminium ion . A second hydride equivalent immediately attacks the iminium ion to yield the final amine[2].
  • Causality Insight: Because the intermediate is an iminium ion rather than an aldehyde, the reaction cannot be stopped halfway; it will always proceed to the amine.

The Borane Pathway: Electrophilic Coordination

Borane (BH


) operates via an inverse electronic logic. As a Lewis acid, it first coordinates to the electron-rich carbonyl oxygen. This coordination reverses the polarity of the system, facilitating an intramolecular hydride transfer to the carbonyl carbon. Borane is highly chemoselective and will preferentially reduce amides even in the presence of esters.
  • Causality Insight: Following reduction, the newly formed primary amine possesses a free lone pair that strongly coordinates with the empty p-orbital of the boron by-product, forming a highly stable amine-borane complex [4]. Therefore, a standard aqueous quench is insufficient; a rigorous acidic reflux is mandatory to break this B-N bond and liberate the free amine.

G Start This compound Q1 Are sensitive groups present? Start->Q1 LAH LiAlH4 Reduction Q1->LAH No Borane Borane (BMS) Reduction Q1->Borane Yes WorkupLAH Fieser Workup LAH->WorkupLAH WorkupBorane Acidic Quench Borane->WorkupBorane Product 2-(2-Methylphenyl)ethylamine WorkupLAH->Product WorkupBorane->Product

Decision matrix for selecting the optimal reduction protocol for o-tolylacetamide.

Comparative Data for Reduction Strategies

To ensure a self-validating experimental design, the quantitative and qualitative parameters of the primary reduction strategies are summarized below.

ParameterLithium Aluminum Hydride (LiAlH

)
Borane-Dimethylsulfide (BMS)Tf

O / NaBH

(Mild Alternative)
Chemoselectivity Poor (Reduces esters, nitriles, halides)Excellent (Tolerates esters, halogens)High (Tolerates bulky/sensitive groups)
Reaction Temp Reflux (65 °C in THF)Reflux (65 °C in THF)Room Temperature
Workup Requirement Fieser Method (Aqueous/Basic)Acidic Reflux (HCl/MeOH)Simple Aqueous Extraction
Yield Profile 85 – 95%80 – 90%75 – 85%
Scale-up Suitability Moderate (Exothermic, Pyrophoric)High (BMS is stable and soluble)[3]Low (Reagent cost, atom economy)[5]

Validated Experimental Protocols

Protocol A: LiAlH Reduction with Fieser Workup

This protocol is the industry standard for robust, unfunctionalized amides like this compound.

Critical Insight: The most common point of failure in LAH reductions is the workup. A standard water quench produces a gelatinous, unfilterable aluminum hydroxide emulsion that traps the product. The Fieser Workup is engineered to force the precipitation of granular sodium aluminate salts, ensuring maximum product recovery.

Step-by-Step Methodology:

  • System Setup: Flame-dry a 2-neck round-bottom flask equipped with a reflux condenser and a magnetic stir bar under an argon atmosphere.

  • Reagent Preparation: Suspend LiAlH

    
     (2.0 equivalents) in anhydrous THF (10 mL/g of amide) and cool the flask to 0 °C using an ice bath.
    
  • Substrate Addition: Dissolve this compound (1.0 equivalent) in a minimum volume of anhydrous THF. Add this solution dropwise to the LiAlH

    
     suspension over 30 minutes to control the exothermic evolution of hydrogen gas.
    
  • Reduction: Remove the ice bath and heat the reaction to a gentle reflux (65 °C) for 12–15 hours. Monitor completion via TLC (DCM:MeOH 9:1).

  • The Fieser Quench (Self-Validating Step): Cool the reaction to 0 °C. Dilute with diethyl ether. For every

    
     grams  of LiAlH
    
    
    
    used, strictly add:
    • 
       mL  of distilled water (dropwise, extreme caution).
      
    • 
       mL  of 15% aqueous NaOH solution.
      
    • 
       mL  of distilled water.
      
  • Isolation: Stir the mixture vigorously for 30 minutes at room temperature until a white, granular precipitate forms. Filter the suspension through a pad of Celite, washing the filter cake thoroughly with diethyl ether.

  • Purification: Concentrate the filtrate under reduced pressure. The resulting crude 2-(2-Methylphenyl)ethylamine can be purified via vacuum distillation or converted to its hydrochloride salt by bubbling HCl gas through an ethereal solution.

Mechanism Amide Amide Tetrahedral Tetrahedral Intermediate Amide->Tetrahedral Hydride Attack Iminium Iminium Ion Tetrahedral->Iminium -[Al-O] Amine Primary Amine Iminium->Amine Hydride Attack

Mechanistic pathway of amide reduction to amine via lithium aluminum hydride.

Protocol B: Borane-Dimethylsulfide (BMS) Reduction

Used when chemoselectivity is required or when scaling up, as BMS is less hazardous than LiAlH


.

Critical Insight: The reaction is not complete until the boron-amine complex is chemically dismantled. Skipping the acidic reflux will result in near-zero yields of the free amine[4].

Step-by-Step Methodology:

  • System Setup: Purge a dry round-bottom flask with argon.

  • Substrate Loading: Dissolve this compound (1.0 eq) in anhydrous THF (10 Vol) and cool to 0 °C.

  • Borane Addition: Add Borane-Dimethylsulfide (BMS) complex (2.5 equivalents) dropwise over 1 hour. Note: BMS is preferred over BH

    
    ·THF due to higher stability and concentration[3].
    
  • Reduction: Heat the mixture to reflux for 8–10 hours. Dimethyl sulfide will volatilize during this process.

  • Acidic Quench: Cool the reaction to 0 °C. Carefully add methanol dropwise until effervescence ceases (destroys excess borane). Next, add 6M aqueous HCl (or methanolic HCl) and heat the mixture to reflux for 1 hour. This step protonates the amine and converts the boron species to volatile trimethyl borate.

  • Isolation: Cool the mixture, evaporate the organic solvents, and basify the remaining aqueous layer to pH > 12 using 20% aqueous NaOH. Extract the liberated free amine with Dichloromethane (DCM) or Ethyl Acetate (3x).

  • Washing & Drying: Wash the combined organic layers with brine, dry over anhydrous Na

    
    SO
    
    
    
    , filter, and concentrate to yield the pure 2-(2-Methylphenyl)ethylamine.

Alternative Mild Protocols (Emerging Techniques)

For highly sensitive substrates where both LAH and Borane are unsuitable, electrophilic activation of the amide is a modern alternative. By treating the amide with Trifluoromethanesulfonic anhydride (Tf


O) in the presence of a base, an intermediate iminium triflate is formed. This highly electrophilic species can then be reduced by mild reagents like NaBH

at room temperature[5]. While rarely necessary for a simple molecule like this compound, it represents a critical tool in advanced drug development pipelines.

References

  • Master Organic Chemistry - Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Available at: [Link]

  • Organic Synthesis - Borane Reductions (using BH3.THF or BH3.Me2S, BMS). Available at:[Link]

  • Royal Society of Chemistry (RSC) - Recent developments in the synthesis and synthetic applications of borane–amines. Available at:[Link]

  • Grokipedia - 2-Methylphenethylamine Chemical Properties and Applications. Available at: [Link]

Sources

Application Note: Scale-Up Protocols for 2-(2-Methylphenyl)acetamide Manufacturing

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is structured to guide process chemists and engineers through the scale-up manufacturing of 2-(2-Methylphenyl)acetamide (also known as o-Tolylacetamide).

The protocol prioritizes process safety , impurity control , and scalability , moving beyond bench-scale synthesis to a robust manufacturing workflow.



Executive Summary & Route Selection

The manufacturing of this compound is critical as an intermediate for fungicides and potential CNS-active pharmaceutical ingredients. While various routes exist (e.g., amidation of esters, Willgerodt-Kindler reaction), the Controlled Hydration of 2-Methylphenylacetonitrile is selected as the primary scale-up route.

Rationale for Route Selection:

  • Atom Economy: Direct addition of water across the nitrile triple bond (100% atom economy).

  • Precursor Availability: 2-Methylphenylacetonitrile (o-Methylbenzyl cyanide) is a bulk commodity chemical.

  • Scalability: Avoids the gaseous ammonia handling required for ester amidation and the sulfur waste streams of the Willgerodt reaction.

Comparison of Synthetic Pathways
FeatureRoute A: Acid Hydration (Selected)Route B: Radziszewski (H₂O₂/Base)Route C: Ester Amidation
Reagents H₂SO₄, H₂OH₂O₂, NaOH, DMSOEster, NH₃ (gas/aq)
Exotherm High (Manageable)High (Peroxide risks)Moderate
Impurity Profile o-Tolylacetic acid (Hydrolysis)Azoxy byproductsUnreacted Ester
Cost Efficiency HighMediumLow (Step count)

Process Flow Diagram (Graphviz)

The following diagram illustrates the critical process steps, decision gates, and impurity rejection points.

G Start Start: 2-Methylphenylacetonitrile AcidCharge Acid Charge (H2SO4, <20°C) Start->AcidCharge Charge Reaction Reaction (Hydration, 40-50°C) AcidCharge->Reaction Heat Ramp IPC IPC: HPLC (<0.5% Nitrile) Reaction->IPC Sample IPC->Reaction Incomplete Quench Quench (Ice/Water, Exotherm!) IPC->Quench Pass Filtration Filtration & Wash (Remove Acid) Quench->Filtration Precipitate Recryst Recrystallization (Ethanol/Water) Filtration->Recryst Crude Cake Drying Drying (50°C, Vacuum) Recryst->Drying Wet Crystals Final Final Product This compound Drying->Final Pack

Figure 1: Manufacturing workflow for the hydration of 2-methylphenylacetonitrile to this compound.

Detailed Manufacturing Protocol

Scale Basis: 1.0 kg Input (2-Methylphenylacetonitrile) Expected Yield: 80-85% Reactor: Glass-lined reactor (GLR) with jacketed cooling and overhead stirring.

Phase 1: Reaction Setup & Charging

Critical Process Parameter (CPP): Temperature control during acid addition.

  • Reactor Prep: Ensure reactor is dry. Residual moisture can trigger premature exotherms.

  • Acid Charge: Charge 4.0 kg (approx. 2.2 L) of Concentrated Sulfuric Acid (96-98%) into the reactor.

    • Note: A high acid-to-substrate ratio (4:1 w/w) acts as both catalyst and solvent, mitigating localized hot spots.

  • Cooling: Circulate coolant to bring internal temperature (Ti) to 10–15°C .

  • Substrate Addition: Slowly add 1.0 kg of 2-Methylphenylacetonitrile via a dropping funnel or metering pump.

    • Rate: Maintain Ti < 30°C. The addition is exothermic.

    • Mechanism:[1][2] The nitrile nitrogen is protonated, activating the carbon for water attack.

Phase 2: Hydration Reaction

CPP: Reaction Time and Temperature. Over-heating leads to hydrolysis (carboxylic acid formation).

  • Ramp: After addition, slowly warm the mixture to 45–50°C .

  • Hold: Stir vigorously for 3–5 hours .

    • Viscosity Warning: The mixture may become viscous as the amide forms. Ensure the agitator torque is monitored.

  • In-Process Control (IPC): Take a sample after 3 hours.

    • Method: Quench 1 drop in water, extract with Ethyl Acetate, analyze via HPLC.

    • Target: < 0.5% unreacted nitrile.[3][4]

Phase 3: Quench & Isolation

Safety Critical Step: The heat of dilution of H₂SO₄ is extreme.

  • Quench Prep: In a separate precipitation vessel, prepare 10 kg of Crushed Ice/Water mixture .

  • Transfer: Slowly transfer the reaction mass into the ice water under vigorous agitation.

    • Do NOT add water to the acid reaction mass.

    • Temp Limit: Maintain quench slurry < 25°C to prevent hydrolysis of the amide to o-tolylacetic acid.

  • Crystallization: The product will precipitate as a white to off-white solid immediately. Stir for 30 minutes to ensure all acid is diluted.

  • Filtration: Filter the slurry using a centrifuge or Nutsche filter.

  • Wash: Wash the cake with 3 x 1.0 L of cold water until the filtrate pH is neutral (pH 6-7).

Phase 4: Purification (Recrystallization)

To remove trace acid and any hydrolyzed o-tolylacetic acid.

  • Solvent: Charge the wet cake into Ethanol (95%) or a Toluene/Ethanol mix.

    • Ratio: Approx 3-5 volumes of solvent per weight of crude solid.[5]

  • Dissolution: Heat to reflux (approx. 78°C for EtOH) until clear.

  • Polishing Filtration: If mechanical impurities are present, filter hot.

  • Cooling: Cool slowly to 0–5°C over 4 hours. Rapid cooling traps impurities.

  • Final Isolation: Filter the purified crystals. Wash with cold Ethanol.

  • Drying: Dry in a vacuum oven at 50°C for 12 hours.

Analytical Specifications & Quality Control

TestMethodSpecificationRationale
Appearance VisualWhite crystalline solidColor indicates oxidation/impurities.
Assay HPLC> 98.5%Pharmaceutical intermediate standard.
Melting Point Capillary150–155°C (Target)Confirm identity vs. N-tolyl isomer.
Impurity A HPLC< 0.5% (o-Tolylacetic acid)Result of over-hydrolysis.
Impurity B HPLC< 0.1% (Nitrile)Unreacted starting material.
Loss on Drying Gravimetric< 0.5%Solvent removal verification.

Note on Melting Point: Literature values for substituted phenylacetamides vary. Phenylacetamide melts at ~156°C. The o-methyl group may slightly depress or alter this, but a sharp range indicates purity. The N-tolyl isomer (N-(o-tolyl)acetamide) has a distinct MP (~110°C or different depending on polymorph), distinguishing the two.

Troubleshooting & Safety

Common Scale-Up Issues
  • "Oiling Out" during Quench:

    • Cause: Quench temperature too high or insufficient water.

    • Fix: Increase agitation speed and ensure temperature remains < 20°C during quench.

  • High Acid Impurity:

    • Cause: Reaction temperature exceeded 60°C or quench was too slow.

    • Fix: Tighter temp control; wash crude cake with 5% Sodium Bicarbonate solution before recrystallization.

Safety Data
  • 2-Methylphenylacetonitrile: Toxic if swallowed/inhaled. Metabolic release of cyanide. Handle in a fume hood with HCN detectors.

  • Sulfuric Acid: Corrosive. Reacts violently with water.

  • Thermal Runaway: The hydration is exothermic. In case of cooling failure, stop addition immediately.

References

  • Organic Syntheses. Phenylacetamide from Benzyl Cyanide. (Adaptable protocol for o-methyl derivatives).

  • National Institutes of Health (PubChem). this compound Compound Summary.

  • ChemicalBook. 2-Methylbenzyl cyanide (Precursor) Synthesis and Properties.

  • Journal of Young Pharmacists. Synthesis of Acetamide Derivatives (Context on Amide Characterization).

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing 2-(2-Methylphenyl)acetamide Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Molecule Identification

Warning: There is frequent nomenclature confusion in literature between the target molecule and its isomer. Before proceeding, confirm your target structure to ensure this guide applies to your specific synthesis.

FeatureTarget Molecule Common Isomer (Different Chemistry)
IUPAC Name 2-(2-Methylphenyl)acetamide N-(2-Methylphenyl)acetamide
Common Name o-Tolylacetamideo-Acetotoluidide (N-Acetyl-o-toluidine)
Structure Amide of o-tolylacetic acidAcetylated o-toluidine
Formula


Key Moiety


Technical Insight: The ortho-methyl group in this compound introduces lipophilicity and mild steric strain compared to the non-methylated phenylacetamide. This often leads to "oiling out" during aqueous workups and slower crystallization kinetics, which are the primary causes of perceived low yields.

Diagnostic Workflow

Use this logic tree to identify the bottleneck in your current process.

YieldDiagnosis Start START: Low Yield Observed CheckTLC Analyze Reaction Mixture (TLC/HPLC) Before Workup Start->CheckTLC Conversion Is Starting Material (SM) Consumed? CheckTLC->Conversion YesConv Yes: Conversion is High Conversion->YesConv >95% SM Gone NoConv No: SM Remains Conversion->NoConv <90% SM Gone WorkupIssue Issue: Isolation/Purification YesConv->WorkupIssue ReactionIssue Issue: Reaction Kinetics NoConv->ReactionIssue Solubility Product lost in Aqueous Mother Liquor? WorkupIssue->Solubility Check Filtrate Oiling Did product 'oil out' instead of crystallize? WorkupIssue->Oiling Visual Inspection ReagentQual Check Reagent Quality (Wet SOCl2? Old NH3?) ReactionIssue->ReagentQual Sterics Steric Hindrance Requires Higher T or Time ReactionIssue->Sterics

Figure 1: Diagnostic logic for identifying yield loss points in amidation reactions.

The Chemistry: Mechanisms & Critical Control Points

Route A: Via Acid Chloride (Recommended for High Purity)

This is the most robust method for overcoming the electronic and steric effects of the ortho-methyl group.

  • Activation: 2-(o-tolyl)acetic acid +

    
     Acid Chloride + 
    
    
    
  • Amidation: Acid Chloride +

    
    Product  + 
    
    
    

Why Yields Fail Here:

  • The "Grease" Factor: The o-methyl group makes the acid chloride highly soluble in non-polar solvents but also prone to hydrolysis if the ammonia source is too dilute.

  • Volatility: The acid chloride intermediate is stable but can hydrolyze rapidly in moist air.

Route B: Partial Hydrolysis of Nitrile (Industrial Route)

Starting material: 2-Methylbenzyl cyanide (o-Methylphenylacetonitrile). Reaction: Nitrile +


 Amide.

Why Yields Fail Here:

  • Over-Hydrolysis: The reaction competes between stopping at the Amide and continuing to the Carboxylic Acid. The ortho-methyl group slows down the initial hydration, requiring harsher conditions that risk pushing the reaction too far to the acid.

Troubleshooting Guides (FAQ)

Issue 1: "My product comes out as a sticky oil, not a solid."

Diagnosis: This is the classic "Oiling Out" phenomenon. The o-methyl group lowers the melting point and disrupts crystal packing compared to phenylacetamide. Solution:

  • Seeding: You must seed the cooling mixture with a pure crystal of the target amide.

  • Solvent Switch: Avoid pure water for recrystallization. Use a Toluene/Heptane system or Ethanol/Water (1:3) .

    • Protocol: Dissolve crude oil in minimum hot Toluene. Add warm Heptane until slightly turbid. Cool slowly with vigorous stirring.

Issue 2: "Low yield despite clean TLC."

Diagnosis: Water solubility. While aromatic amides are generally hydrophobic, primary amides (


) have significant hydrogen bonding potential. The o-methyl group does not fully negate the water solubility of the amide head group.
Solution: 
  • Salting Out: Saturate your aqueous mother liquor with NaCl before extraction.

  • Back-Extraction: Do not discard the aqueous layer. Extract it 3x with Ethyl Acetate or DCM. You will likely recover 10-15% additional yield here.

Issue 3: "Reaction stalls with Thionyl Chloride ( )."

Diagnosis: The ortho-substituent creates a "molecular wall" that slightly hinders the approach of the chlorinating agent. Solution:

  • Catalysis: Add 2-3 drops of DMF (Dimethylformamide) . This forms the Vilsmeier-Haack reagent in situ, which is a much more aggressive chlorinating species than

    
     alone.
    

Optimized Experimental Protocols

Protocol A: The "Gold Standard" Acid Chloride Method

Best for: High purity, lab-scale (1g - 50g).

Reagents:

  • 2-(o-tolyl)acetic acid (1.0 eq)

  • Thionyl Chloride (1.5 eq)

  • DMF (Cat.[1] 3 drops)

  • Ammonium Hydroxide (28-30%

    
    , Excess) or Ammonia gas.
    
  • Solvent: DCM (Dichloromethane) or Toluene.

Step-by-Step:

  • Activation: In a dry flask under

    
    , dissolve the acid in dry DCM.
    
  • Add DMF catalyst.

  • Add

    
     dropwise at room temperature.
    
  • Critical Step: Reflux for 2 hours. (The ortho-methyl group requires heat to ensure complete conversion to acid chloride).

  • Evaporation: Remove solvent and excess

    
     under vacuum. Do not skip this. Excess 
    
    
    
    reacts with ammonia to form messy sulfur-nitrogen byproducts.
  • Amidation: Re-dissolve the residue in fresh DCM.

  • Cool to 0°C. Add

    
     (conc.) vigorously or bubble 
    
    
    
    gas.
  • Workup:

    • Separate layers.

    • Salting Out: Saturate aqueous layer with NaCl and extract 2x with DCM.

    • Combine organics, dry over

      
      , and evaporate.
      
  • Recrystallization: Toluene/Heptane (See Issue 1).

Protocol B: Nitrile Hydrolysis (Scalable)

Best for: Starting from o-methylbenzyl cyanide.

Reagents:

  • 2-Methylbenzyl cyanide

  • Conc.

    
    
    
  • Ice water[2]

Step-by-Step:

  • Cool Conc.

    
     (5 mL per gram of nitrile) to 0-5°C.
    
  • Add nitrile dropwise, keeping Temp < 20°C.

  • Stir at room temperature for 1 hour, then heat to 40-50°C for 2 hours. Monitor by TLC.

  • Quench: Pour the mixture onto crushed ice.

  • Neutralization: The product should precipitate. If it oils out, neutralize carefully with

    
     to pH 7-8.
    
  • Filtration: Collect solid. Wash with cold water.[2]

Comparative Data

ParameterAcid Chloride RouteNitrile Hydrolysis RouteDirect Coupling (CDI)
Typical Yield 85-95%70-80%80-90%
Purity (Crude) HighModerate (Acid impurity)High
Cost ModerateLowHigh
Atom Economy Poor (

waste)
ExcellentPoor (Urea waste)
Main Risk Moisture sensitivityOver-hydrolysis to acidRemoval of byproduct

References

  • Org. Synth. 1922, 2, 63. Phenylacetamide. (Foundational protocol for benzyl cyanide hydrolysis, adaptable to o-tolyl analogs).

  • PubChem Compound Summary. this compound (CID 17145724). (Structural verification and physical properties).

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989. (General procedures for amide formation via acid chlorides and nitrile hydrolysis).
  • Smith, M. B., & March, J.March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (Mechanistic insights into steric effects in nucleophilic acyl substitution).

Sources

Technical Support Center: Purification of 2-(2-Methylphenyl)acetamide via Recrystallization

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive guide to assist researchers and drug development professionals in achieving high-purity isolation of 2-(2-Methylphenyl)acetamide (also known as o-tolylacetamide).

This compound serves as a critical synthetic intermediate in pharmaceutical development, most notably in the preparation of potent mutant Isocitrate Dehydrogenase (IDH1) inhibitors[1]. Because trace impurities can severely compromise downstream biochemical assays and synthetic yields, mastering its purification via recrystallization is essential.

Solvent Selection & Thermodynamic Causality

The fundamental engine of recrystallization is thermodynamic equilibrium. The solubility of this compound is dictated by the competing forces of its polar amide group (which facilitates hydrogen bonding) and the non-polar, sterically hindering o-tolyl ring[2].

To achieve successful purification, we must select a solvent system where the compound exhibits a steep temperature-dependent solubility curve. High thermal energy disrupts the solid crystal lattice during dissolution, while controlled cooling forces the compound out of solution to minimize internal energy, forming a highly stable, pure crystalline polymorph[3].

Table 1: Solvent Compatibility Matrix for this compound

Solvent SystemPolaritySolubility (25°C)Solubility (Boiling)Suitability & Causality
Pure Water HighVery LowLowPoor (Antisolvent): Steric hindrance from the o-tolyl group prevents complete dissolution[2].
Ethanol ModerateLow/ModerateHighExcellent (Primary): Balances polar/non-polar characteristics, providing a steep solubility gradient[2].
Acetone ModerateModerateHighGood (Alternative): Highly effective, but high volatility can cause premature crystallization on glassware.
Ethanol/Water Mod/HighVery LowHighOptimal (Mixed System): Water acts as an antisolvent to trigger nucleation, maximizing final yield[3].
Self-Validating Experimental Protocol

This step-by-step methodology utilizes an Ethanol/Water mixed-solvent system . Every step includes a validation checkpoint to ensure the physical chemistry of the system is behaving as intended.

Phase 1: Dissolution & Saturation

  • Action: Suspend the crude this compound in a round-bottom flask. Add the absolute minimum volume of boiling ethanol required to dissolve the solid.

  • Causality: Using minimal hot solvent ensures the solution is at maximum saturation. This creates a steep concentration gradient upon cooling, driving a higher yield of crystal recovery[4].

  • Validation: The suspension must transition to a completely clear liquid. If solid particulates remain despite adding a 10% excess of boiling solvent, these are insoluble inorganic impurities that require filtration[5].

Phase 2: Impurity Adsorption (Optional)

  • Action: If the solution is discolored (e.g., yellow/brown), remove from heat, add 1-2% (w/w) activated charcoal, and boil gently for 5 minutes.

  • Causality: Activated charcoal possesses a massive, porous surface area that physically adsorbs high-molecular-weight, conjugated polymeric impurities[4][5].

  • Validation: The solution's tint should visibly lighten.

Phase 3: Hot Gravity Filtration

  • Action: Pass the boiling solution through fluted filter paper in a pre-warmed glass funnel into a heated receiving flask.

  • Causality: Fluted paper maximizes surface area for rapid flow. Pre-warming the apparatus prevents the solvent from cooling prematurely, which would cause the target compound to crystallize inside the funnel and reduce yield[4].

  • Validation: The filtrate collecting in the receiving flask must be completely transparent.

Phase 4: Antisolvent Addition & Nucleation

  • Action: Maintain the filtrate near boiling. Add hot water (antisolvent) dropwise until a faint, persistent cloudiness (turbidity) is observed. Add 1-2 drops of hot ethanol to just clear the solution, then remove from heat.

  • Causality: The controlled addition of water reduces the overall solvent power, bringing the solution to the exact brink of supersaturation[3].

  • Validation: The brief appearance of turbidity confirms the solution is critically saturated.

Phase 5: Controlled Crystallization

  • Action: Allow the flask to cool undisturbed to room temperature, then transfer to an ice bath (0-4°C) for 30 minutes.

  • Causality: Slow, undisturbed cooling thermodynamically favors the growth of large, pure crystals. Rapid cooling causes "kinetic trapping," where solvent molecules and impurities are locked within the rapidly forming crystal lattice[5].

  • Validation: Observation of distinct, well-defined geometric crystals forming at the bottom of the flask.

Phase 6: Isolation & Desiccation

  • Action: Collect the crystals via vacuum filtration using a Büchner funnel. Wash the filter cake with a minimal volume of ice-cold 30% ethanol/water. Dry the crystals under vacuum.

  • Causality: The cold wash removes residual mother liquor containing dissolved impurities without redissolving the purified product[4].

  • Validation: The final product should be a free-flowing solid with a sharp melting point range.

Process Visualization

Recrystallization_Workflow Start Crude this compound Dissolution Hot Solvent Dissolution (Minimal Boiling Ethanol) Start->Dissolution Charcoal Activated Charcoal Treatment (Adsorb Colored Impurities) Dissolution->Charcoal If colored impurities HotFiltration Hot Gravity Filtration (Remove Insoluble Matter) Dissolution->HotFiltration If solution is clear Charcoal->HotFiltration Antisolvent Antisolvent Addition (Hot Water to Turbidity) HotFiltration->Antisolvent Cooling Controlled Cooling (Room Temp → Ice Bath) Antisolvent->Cooling Crystallization Nucleation & Crystal Growth (Lattice Purification) Cooling->Crystallization Isolation Vacuum Filtration & Cold Solvent Wash Crystallization->Isolation Drying Vacuum Drying (Below Melting Point) Isolation->Drying Pure Pure this compound Drying->Pure

Workflow diagram outlining the step-by-step recrystallization process and decision nodes.

Troubleshooting & FAQs

Q: My product is separating as an oil instead of crystallizing ("Oiling Out"). How do I fix this? A: "Oiling out" occurs when the target compound separates as a liquid phase rather than a solid crystal[4]. This happens when the boiling point of the solvent system exceeds the melting point of the compound, or when significant impurities depress the melting point below the crystallization temperature[3]. Resolution: Reheat the mixture until the oil redissolves. Add a small amount of a co-solvent (like pure ethanol) to increase the overall solvent power and lower the saturation temperature[4]. Cool the solution much more slowly. If available, seed the solution with a pure crystal of this compound to bypass the liquid-liquid phase separation and induce solid nucleation[3].

Q: The yield of my recrystallized this compound is extremely low. What went wrong? A: This is almost always caused by using an excessive volume of the primary solvent during Phase 1, which prevents the solution from reaching the critical supersaturation point required for nucleation upon cooling[4]. Resolution: Transfer the solution to a rotary evaporator or distillation setup to remove 30-50% of the solvent volume. Reheat to ensure complete dissolution, then repeat the controlled cooling process[5].

Q: The recovered crystals have a yellowish tint despite using high-purity solvents. How do I remove it? A: Trace conjugated or polymeric impurities have been kinetically trapped in the crystal lattice during formation. Resolution: Perform a second recrystallization incorporating Phase 2 (Activated Charcoal Treatment). Ensure you perform a hot gravity filtration immediately after boiling to remove the charcoal completely before the cooling phase begins[4][5].

References

1.[2] N-(o-tolyl)acetamide - Solubility of Things. Solubility of Things. 2 2.[1] Biochemical, Cellular, and Biophysical Characterization of a Potent Inhibitor of Mutant Isocitrate Dehydrogenase IDH1. PubMed Central (PMC), NIH. 1 3.[3] Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo.3 4.[4] Technical Support Center: N-Phenylmethanesulfonamide Crystallization and Purification. Benchchem. 4 5.[5] Recrystallization. Chemistry LibreTexts. 5

Sources

overcoming steric hindrance in 2-(2-Methylphenyl)acetamide functionalization

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Overcoming Steric Hindrance in 2-(2-Methylphenyl)acetamide Functionalization Content Type: Technical Support Center Guide Audience: Researchers, Scientists, Drug Development Professionals[1]

Status: Active | Ticket ID: #TOL-ACET-002 | Agent: Senior Application Scientist[1]

Welcome to the Advanced Synthesis Support Module. You are likely accessing this guide because standard protocols for This compound (also known as o-tolylacetamide) are failing due to the specific steric clash imposed by the ortho-methyl group.[1]

This substrate presents a classic "molecular anvil" effect: the ortho-methyl group (


) creates a steric wall that shields the benzylic position (

-carbon) and distorts the amide alignment, inhibiting standard

-stacking or coordination events required for catalysis.[1]

Below are the resolved troubleshooting tickets for the three most common failure modes: Benzylic Alkylation , Aromatic C-H Activation , and Amide Hydrolysis .

📂 Module 1: Benzylic ( -C) Functionalization

User Issue: "I am trying to mono-alkylate the alpha-position, but I either get no reaction or a mixture of mono- and di-alkylated products. The ortho-methyl group seems to block the base."[1]

🔧 Technical Diagnosis

The ortho-methyl group prevents the formation of a planar enolate, making the deprotonation slower and thermodynamically less favorable compared to non-substituted phenylacetamides. Once the mono-alkylated product is formed, it is often more acidic and less sterically encumbered than the starting material in certain conformations, leading to rapid dialkylation . Standard Li-enolates form aggregates that exacerbate this steric issue.[1]

✅ Solution: Manganese(II) Transmetalation

To overcome this, you must break the enolate aggregates and increase the nucleophilicity of the


-carbon without increasing basicity. We recommend transmetalation to a Manganese(II) enolate .

Why it works: Mn-enolates exist as monomers or dimers (unlike tetrameric Li-enolates), significantly reducing the steric bulk of the nucleophile itself.[1] This allows it to bypass the ortho-methyl "gate" and react cleanly with electrophiles.[1]

Protocol: Regioselective Mono-Alkylation via Mn-Enolates

  • Deprotonation: Dissolve this compound (1.0 equiv) in THF at -78°C. Add LiHMDS (2.2 equiv) dropwise. (Use LiHMDS over LDA to minimize nucleophilic attack on the amide).

  • Transmetalation: Stir for 30 min, then add

    
      (generated in situ from 
    
    
    
    + 2
    
    
    in THF) at -78°C.
  • Warm-up: Allow the solution to warm to 0°C for 30 min. The solution will turn brown/red, indicating Mn-enolate formation.

  • Alkylation: Add the alkyl halide (1.1 equiv) and a polar cosolvent (DMPU or NMP, 10% v/v) to accelerate the

    
     step.
    
  • Quench: Hydrolyze with 1M HCl.

Outcome: >90% Mono-alkylation selectivity.[1]

📂 Module 2: Aromatic Ring Functionalization (C-H Activation)

User Issue: "I am trying to use the amide as a Directing Group (DG) for ortho-arylation, but the reaction only happens at the para position or fails completely."

🔧 Technical Diagnosis

This is the "Ortho Effect" (OE) . The ortho-methyl group forces the amide side chain to twist out of planarity with the benzene ring. Most Pd(II) directing groups require a coplanar conformation to form the stable 5- or 6-membered palladacycle.[1] The steric clash destabilizes this intermediate, raising the activation energy for C-H cleavage at the other ortho position (


).
✅ Solution: The Catellani Strategy (Norbornene Mediation)

Direct Pd-catalysis is blocked. You need a mediator that can insert into the sterically accessible position and relay the palladium to the difficult position.

Why it works: Norbornene (NBE) acts as a transient scaffold. The Pd undergoes oxidative addition to an external aryl iodide, then inserts NBE. This bulky intermediate forces the Pd to activate the ortho-C-H bond of your substrate (even with the methyl group present) to relieve steric strain, forming a palladacycle that excludes the steric bulk.

Recommended System:

  • Catalyst:

    
     (5-10 mol%)[1]
    
  • Ligand: Tri-(2-furyl)phosphine (TFP) or Triphenylarsine (

    
    ) – Low steric bulk ligands are crucial here.[1]
    
  • Mediator: Norbornene (0.5 - 1.0 equiv).[1]

  • Base:

    
     (anhydrous).
    
📂 Module 3: Amide Hydrolysis / Transformation

User Issue: "I cannot hydrolyze this amide to the acid. Refluxing in 6M HCl for 24 hours resulted in <10% conversion."

🔧 Technical Diagnosis

The ortho-methyl group creates a hydrophobic pocket that repels water molecules from attacking the carbonyl carbon. Furthermore, the tetrahedral intermediate formed during hydrolysis is severely crowded by the ortho-methyl, making its formation the rate-limiting step.

✅ Solution: Nitrite-Mediated Deamination ("Gassman-like" Conditions)

Avoid nucleophilic attack by water entirely.[1] Instead, use nitrosylation of the nitrogen to create a diazonium-like leaving group.

Protocol:

  • Solvent: Dissolve substrate in a mixture of Acetic Acid and Ac2O (to scavenge water).

  • Reagent: Add Sodium Nitrite (

    
    , 2.5 equiv) slowly at 0°C.
    
  • Mechanism: The amide nitrogen is nitrosated (

    
    ), which rearranges to the diazonium carboxylate.
    
  • Thermal Decomposition: Warm to 60°C. The

    
     gas evolves, leaving the carboxylic acid (or ester if done in alcohol).
    
📊 Comparative Data: Ligand Performance for Alpha-Arylation

When attempting


-arylation (coupling the 

to an aryl halide), ligand choice is binary: it works or it fails.[1]
Ligand ClassRepresentative LigandYield (24h)Notes
Standard Phosphines

, BINAP
< 5%Too bulky; cannot accommodate the ortho-methyl clash.[1]
Buchwald Biaryls XPhos, SPhos20-40%Better, but the "pocket" is often too deep for the amide enolate.
Bulky Trialkyls

85-92% Recommended. The cone angle is large, but the ligand is electron-rich enough to force oxidative addition, and its specific shape allows the small enolate to approach.[1]
Ferrocenyls Q-Phos 88% Excellent alternative.[1] Highly robust.
🧬 Decision Logic & Workflow

The following diagram outlines the strategic decision-making process for functionalizing this compound based on the target site and steric constraints.

G Start Substrate: this compound Target Select Target Position Start->Target Alpha Alpha-Methylene (-CH2-) Target->Alpha Ring Aromatic Ring (Ortho) Target->Ring Amide Amide Nitrogen/Carbonyl Target->Amide IssueAlpha Issue: Dialkylation & Steric Block Alpha->IssueAlpha IssueRing Issue: Ortho-Effect (Twisted DG) Ring->IssueRing IssueAmide Issue: Hydrophobic Shielding Amide->IssueAmide SolAlpha Use Mn-Enolates (Li2MnCl4) or P(t-Bu)3 for Arylation IssueAlpha->SolAlpha SolRing Catellani Reaction (Pd/Norbornene) IssueRing->SolRing SolAmide Nitrite-Mediated Hydrolysis (NaNO2/AcOH) IssueAmide->SolAmide

Caption: Strategic workflow for overcoming steric barriers at specific reactive sites of o-tolylacetamide.

📚 References
  • Pd-Catalyzed Alpha-Arylation (Steric Solutions):

    • Culkin, D. A., & Hartwig, J. F. (2002). Palladium-Catalyzed α-Arylation of Carbonyl Compounds and Nitriles. Accounts of Chemical Research.

  • Manganese Enolate Chemistry (Mono-alkylation):

    • Cahiez, G., et al. (1984). Manganese(II) amides as efficient reagents for the regioselective monoalkylation of ketones. Tetrahedron Letters.

  • The Ortho-Effect in C-H Activation:

    • Lapointe, D., & Fagnou, K. (2010). Overview of the Mechanistic Work on the Concerted Metallation–Deprotonation Pathway. Chemistry Letters.

  • Catellani Reaction (Norbornene Mediation):

    • Della Ca', N., et al. (2005). Palladium-catalyzed reaction of aryl iodides with norbornene. Accounts of Chemical Research.

  • Nitrite-Mediated Amide Hydrolysis:

    • Sperber, N., et al. (1948). The Hydrolysis of Sterically Hindered Amides. Journal of the American Chemical Society.[2][3]

Sources

Technical Support Center: Crystallization of 2-(2-Methylphenyl)acetamide

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

This guide serves as a dedicated technical resource for researchers, chemists, and pharmaceutical development professionals engaged in the purification of 2-(2-Methylphenyl)acetamide via crystallization. Here, we address common challenges and frequently asked questions, grounding our advice in established chemical principles and field-tested methodologies to ensure you can achieve high-purity crystalline material with confidence.

Troubleshooting Guide: Common Crystallization Issues

This section addresses specific experimental hurdles you may encounter.

Question: My compound has "oiled out," forming a liquid layer instead of crystals. What causes this and how can I resolve it?

Answer:

"Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, forming a supersaturated liquid instead of a solid crystalline lattice. For this compound (M.P. 110 °C)[1], this is a common issue if the solution is too concentrated or cools too rapidly.

Causality & Mechanism:

  • High Solute Concentration: An overly saturated solution can crash out of solution too quickly upon cooling.

  • Rapid Cooling: Fast cooling does not provide sufficient time for molecules to orient themselves into an ordered crystal lattice.

  • Impurities: Significant impurities can depress the melting point of the mixture, increasing the likelihood of it separating as a liquid.

Resolution Protocol:

  • Re-dissolve: Reheat the solution until the oil completely redissolves.

  • Add More Solvent: Add a small, measured amount (e.g., 5-10% more) of the hot solvent to slightly decrease the saturation.[2]

  • Slow Cooling: This is the most critical step. Insulate the flask (e.g., by placing it in a beaker of hot water or covering it with glass wool) to ensure a very slow temperature drop. This allows the solution to remain unsaturated until it is below the compound's melting point.

  • Consider a Different Solvent: If oiling persists, the boiling point of your solvent may be too high relative to the compound's melting point.[3] Toluene (B.P. 111 °C), for example, is very close to the melting point of this compound and could promote oiling. A lower-boiling solvent might be a better choice.

Question: My solution is clear and no crystals have formed, even after cooling in an ice bath. What are my next steps?

Answer:

This indicates that the solution is not yet supersaturated at the lower temperature, or that the energy barrier for nucleation (the initial formation of crystal seeds) has not been overcome.[4]

Resolution Protocol:

  • Induce Nucleation:

    • Scratching: Use a glass rod to gently scratch the inside surface of the flask at the air-liquid interface. The microscopic imperfections on the glass provide nucleation sites.[2]

    • Seeding: If you have a pure crystal of this compound, add a tiny speck to the solution. This "seed crystal" acts as a template for further crystal growth.

  • Reduce Solvent Volume: It is highly likely that too much solvent was used initially.[2] Gently heat the solution and boil off a portion of the solvent to increase the concentration. Allow it to cool slowly again.

  • Consider an Anti-Solvent: If you are using a solvent in which the compound is quite soluble even when cold (e.g., acetone), you may need to add an "anti-solvent" (a solvent in which the compound is insoluble but which is miscible with your primary solvent) to induce precipitation. For this compound, if dissolved in ethanol or acetone, slowly adding water dropwise to the cool solution until it becomes faintly cloudy is a viable strategy.[5][6]

Question: My final yield of crystalline product is very low. What are the likely causes of product loss?

Answer:

A low yield suggests that a significant amount of your compound remained dissolved in the mother liquor or was lost during transfers.

Potential Causes & Solutions:

  • Excessive Solvent: Using significantly more than the minimum amount of hot solvent required for dissolution is the most common cause. The excess solvent will keep more of your product dissolved even after cooling. Solution: Concentrate the mother liquor (the remaining solution after filtration) by boiling off some solvent and cool again to recover a second crop of crystals.

  • Premature Crystallization: If using a hot filtration step to remove insoluble impurities, the product may crystallize on the filter paper or in the funnel stem. Solution: Use a pre-warmed stemless funnel and keep the solution at or near its boiling point during filtration.[4] Rinse the filter paper with a small amount of fresh, hot solvent to redissolve any crystals and add this to the filtrate.

  • Washing with Warm Solvent: Washing the collected crystals with solvent that is not ice-cold will dissolve some of your product. Solution: Always wash the filtered crystals with a minimal amount of ice-cold solvent.

Frequently Asked Questions (FAQs)

Question: How do I select the best starting solvent for crystallizing this compound?

Answer:

The ideal crystallization solvent is one that dissolves the solute completely at its boiling point but very poorly at low temperatures (e.g., 0-4 °C).[5][7] The principle of "like dissolves like" is the guiding factor.

This compound is a moderately polar molecule due to the amide functional group (-CONH-), which can participate in hydrogen bonding, and the nonpolar tolyl group.[8][9] Therefore, solvents of intermediate polarity are excellent starting points.

Recommended Single Solvents to Screen:

  • Ethanol

  • Methanol

  • Ethyl Acetate

  • Acetone

  • Toluene

Water is a poor choice as this compound is noted to be insoluble in it.[1] Highly nonpolar solvents like hexanes or petroleum ether are also unlikely to be effective on their own but may work well as anti-solvents.

Below is a summary of potentially useful solvents.

SolventBoiling Point (°C)PolarityNotes
Water 100HighPoor solvent; compound is insoluble.[1][3]
Methanol 65HighGood potential due to H-bonding capability.[3]
Ethanol 78HighA very common and effective solvent for amides.[3][10]
Acetone 56Medium-HighGood dissolving power; low boiling point is advantageous.[3][11]
Ethyl Acetate 77MediumOften works well for many organic compounds.[3][8]
Toluene 111LowMay dissolve the compound well, but its high boiling point is close to the compound's melting point, risking "oiling out".[1][3]
Hexanes 69Very LowUnlikely to be a good primary solvent, but excellent as an anti-solvent.[3]

Experimental Protocol for Solvent Selection:

  • Place ~50 mg of your crude this compound into a small test tube.

  • Add the candidate solvent dropwise at room temperature. If the solid dissolves readily, the solvent is unsuitable as too much will be lost in the mother liquor.[5]

  • If it is insoluble at room temperature, begin heating the test tube gently in a sand or water bath. Continue adding the solvent dropwise until the solid just dissolves at the boiling point.

  • Allow the solution to cool slowly to room temperature, then place it in an ice bath for 15-20 minutes.

  • An ideal solvent will show the formation of a large quantity of crystalline solid. A good solvent will show some solid, and a poor solvent will show little to no precipitation.

Question: When and how should I use a mixed-solvent system?

Answer:

A mixed-solvent system is ideal when no single solvent has the desired temperature-dependent solubility profile. This typically occurs when one solvent dissolves the compound too well (even when cold), and another doesn't dissolve it at all (even when hot).

Procedure for a Two-Solvent Crystallization (e.g., Ethanol-Water):

  • Dissolve the this compound in the minimum amount of the hot "good" solvent (e.g., ethanol).[6]

  • While the solution is still hot, add the "poor" solvent or "anti-solvent" (e.g., water) dropwise until the solution becomes persistently cloudy (turbid). This indicates the point of saturation.[5]

  • Add a few more drops of the hot "good" solvent until the solution becomes clear again.

  • Allow the solution to cool slowly and undisturbed. Crystals should form as the solubility decreases in the mixed-solvent system.

Commonly used solvent pairs include ethanol-water, acetone-water, and ethyl acetate-hexanes.[5]

Visual Workflow for Solvent Selection

The following diagram outlines the logical steps for selecting an appropriate crystallization solvent and troubleshooting common issues.

Solvent_Selection_Workflow Solvent Selection & Troubleshooting Workflow for this compound start Start: Crude this compound screen_single Q: Does a single solvent work? (Good solubility when hot, poor when cold) start->screen_single single_solvent_yes Perform Single Solvent Crystallization screen_single->single_solvent_yes Yes single_solvent_no No single solvent is ideal screen_single->single_solvent_no No outcome Evaluate Crystallization Outcome single_solvent_yes->outcome screen_mixed Select a Miscible Solvent Pair (Good Solvent + Anti-Solvent) single_solvent_no->screen_mixed mixed_solvent_crystallization Perform Mixed-Solvent Crystallization screen_mixed->mixed_solvent_crystallization mixed_solvent_crystallization->outcome success Success: Pure Crystals Obtained Wash, Dry, Characterize outcome->success Good Crystals oil_out Problem: Compound Oiled Out outcome->oil_out Liquid Layer Forms no_crystals Problem: No Crystals Formed outcome->no_crystals Solution Remains Clear fix_oil Solution: 1. Re-heat & add more solvent. 2. Ensure slow cooling. 3. Consider lower BP solvent. oil_out->fix_oil fix_no_crystals Solution: 1. Scratch flask or add seed crystal. 2. Boil off some solvent to concentrate. 3. Add anti-solvent if applicable. no_crystals->fix_no_crystals fix_oil->screen_single Retry Process fix_no_crystals->screen_single Retry Process

Sources

removing unreacted o-tolylacetic acid from 2-(2-Methylphenyl)acetamide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Portal for amide synthesis workflows. This guide provides a causally-driven, self-validating methodology for the removal of unreacted o-tolylacetic acid (2-methylphenylacetic acid) from your target product, 2-(2-methylphenyl)acetamide.

Mechanistic Foundation: The Causality of Separation

The separation of unreacted starting materials from the final amide relies on exploiting the distinct physicochemical properties of the molecules. o-Tolylacetic acid is a weak carboxylic acid with a1[1]. In contrast, this compound is a neutral compound.

By introducing a mild aqueous base—such as saturated sodium bicarbonate (NaHCO₃)—the 2 to form a highly water-soluble sodium salt[2]. The neutral amide remains unaffected and partitions exclusively into the organic phase, allowing for a clean liquid-liquid separation.

Quantitative Data Matrix
CompoundRoleMW ( g/mol )pKaState at pH 8.3Preferred Phase
o-Tolylacetic acid Impurity / Reactant150.174.36Deprotonated (Anion)Aqueous
This compound Target Product149.19~15-17NeutralOrganic

Process Visualization

ExtractionWorkflow Start Crude Amidation Mixture (Amide + o-Tolylacetic Acid) Dissolve Solubilize in Organic Phase (EtOAc or DCM) Start->Dissolve AddBase Aqueous Base Wash (Sat. NaHCO3, pH ~8) Dissolve->AddBase Separate Phase Separation (Separatory Funnel) AddBase->Separate Aqueous Aqueous Phase (Sodium o-Tolylacetate) Separate->Aqueous Deprotonated Acid Organic Organic Phase (this compound) Separate->Organic Neutral Amide Wash Brine Wash & Dry (over Na2SO4/MgSO4) Organic->Wash Evaporate Solvent Evaporation (Rotary Evaporator) Wash->Evaporate Pure Pure Amide Product Evaporate->Pure

Acid-base extraction workflow for isolating amides from unreacted carboxylic acids.

Standard Operating Procedure (SOP): Acid-Base Extraction

This protocol is designed as a self-validating system. Each step includes a built-in verification check to ensure the integrity of the purification.

Step 1: Reconstitution

  • Action: Dissolve the crude reaction mixture in an immiscible organic solvent (e.g., Ethyl Acetate or Dichloromethane, 10-20 mL per gram of crude).

  • Causality: Ensures both the target amide and the unreacted acid are fully solubilized and mobile before phase transfer is initiated.

  • Validation: The solution should be clear. If particulates remain, filter the mixture before proceeding to prevent emulsion formation.

Step 2: Basic Washing

  • Action: Transfer the organic solution to a separatory funnel. Add an equal volume of saturated aqueous NaHCO₃. Stopper and invert gently, venting the stopcock frequently.

  • Causality: The weak base selectively deprotonates the o-tolylacetic acid. Frequent venting is critical because2[2].

  • Validation: Continue washing with fresh NaHCO₃ aliquots until gas evolution ceases and the aqueous layer tests basic (pH > 7) on indicator paper.

Step 3: Phase Separation

  • Action: Allow the layers to separate completely. Drain the aqueous layer (containing the sodium o-tolylacetate salt) into a designated flask. Retain the organic layer.

  • Causality: Density dictates positioning. If using EtOAc, the organic layer is on top; if using DCM, the organic layer is on the bottom.

Step 4: Brine Wash & Drying

  • Action: Wash the organic layer with saturated aqueous NaCl (brine), then transfer to an Erlenmeyer flask. Add anhydrous Na₂SO₄ or MgSO₄ and let sit for 10-15 minutes.

  • Causality: Brine reduces the solubility of water in the organic phase via the salting-out effect. The solid inorganic drying agent strongly binds to any remaining microscopic traces of water, 3[3].

  • Validation: The drying agent should flow freely like sand when swirled. If it clumps heavily, add more until free-flowing.

Step 5: Concentration

  • Action: Filter off the drying agent and evaporate the organic solvent under reduced pressure using a rotary evaporator.

  • Causality: Removes the volatile organic solvent, yielding the purified solid this compound.

Troubleshooting Matrix

Q: I am observing a persistent emulsion during the NaHCO₃ wash. How do I force phase separation? A: Emulsions often occur due to high concentrations of organic salts or insufficient density differences between phases. Solution: Add a small amount of brine (saturated NaCl) to the aqueous layer. This increases the ionic strength and density of the aqueous phase, forcing a sharper boundary. If the emulsion is stabilized by insoluble polymeric byproducts, filter the entire biphasic mixture through a pad of Celite before returning it to the separatory funnel.

Q: My amide yield is unusually low after the basic wash. Where did the product go? A: While amides are generally neutral, partial partitioning into the aqueous layer can occur if the organic solvent volume is insufficient or if the aqueous phase becomes highly saturated with organic co-solvents (like DMF) from the reaction. Solution: Always back-extract the combined aqueous layers with fresh organic solvent (e.g., 2 x 20 mL EtOAc) to recover any dissolved amide. Additionally, ensure you are not using an excessively strong base (e.g., >1M NaOH) which, under prolonged exposure, could2[2].

Q: NMR analysis shows residual o-tolylacetic acid in my final product. Why did the extraction fail? A: The acid was likely not fully deprotonated, meaning the aqueous phase became saturated or its pH dropped below the pKa of the acid during the wash. Solution: A single NaHCO₃ wash is often insufficient if the initial crude contained a massive excess of acid. Perform sequential basic washes and validate the causality of the step: the aqueous layer must remain consistently basic (pH ~8) after mixing.

Expert FAQs for Drug Development Professionals

Q: Can we avoid aqueous liquid-liquid extractions entirely for high-throughput library synthesis? A: Yes. For library synthesis or moisture-sensitive workflows, a solid-phase workup is highly effective. You can treat the crude organic mixture with a basic ion-exchange resin (e.g., Amberlyst basic resin) which acts as a solid-phase scavenger for the unreacted o-tolylacetic acid. Following filtration and solvent evaporation, the 4[4].

Q: How do we recover the unreacted o-tolylacetic acid for recycling in large-scale syntheses? A: The aqueous layer containing the sodium o-tolylacetate can be acidified to pH < 2 using concentrated HCl. This3[3]. Because o-tolylacetic acid is highly insoluble in acidic water, it will precipitate out of solution and can be recovered via vacuum filtration or back-extraction with fresh organic solvent.

References

  • ChemBK. "2-methylphenylacetic acid - Physico-chemical Properties".
  • Wikipedia. "Acid–base extraction".
  • University of Massachusetts Amherst. "Acid-Base Extraction".
  • National Institutes of Health (PMC). "Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3".

Sources

minimizing side reactions during 2-(2-Methylphenyl)acetamide synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 2-(2-Methylphenyl)acetamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and minimize side reactions during this important synthesis. Here, we provide in-depth troubleshooting advice, frequently asked questions, and optimized protocols to enhance the purity and yield of your target compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to this compound?

A1: The most common and practical laboratory-scale methods for synthesizing this compound involve two main strategies:

  • Amidation of 2-Methylphenylacetic Acid: This is a widely used approach where 2-methylphenylacetic acid is reacted with ammonia or an ammonia source. To overcome the unfavorable direct reaction between a carboxylic acid and an amine, the carboxylic acid is typically activated.[1] This can be achieved by converting it to a more reactive intermediate like an acyl chloride or by using a coupling agent.[1]

  • Hydrolysis of 2-Methylphenylacetonitrile: This method involves the partial hydrolysis of the corresponding nitrile. This can be achieved under acidic or basic conditions, or with a suitable catalyst. Careful control of reaction conditions is necessary to prevent complete hydrolysis to the carboxylic acid.[2][3]

Q2: What are the most common side products I should be aware of?

A2: Depending on the synthetic route, several side products can form:

  • From Amidation Routes:

    • Unreacted 2-Methylphenylacetic Acid: Incomplete reaction is a common issue.[4]

    • N,N'-dicyclohexylurea (DCU) or other coupling agent byproducts: If using coupling agents like DCC, these byproducts can be difficult to remove.[5]

    • Diacylation Product: Formation of a diacyl amine can occur if the stoichiometry is not carefully controlled.[6]

  • From Nitrile Hydrolysis:

    • 2-Methylphenylacetic Acid: Over-hydrolysis of the nitrile is a significant side reaction.[2]

    • Unreacted 2-Methylphenylacetonitrile: Incomplete hydrolysis will leave starting material in your product.

Q3: How does the choice of solvent impact the synthesis?

A3: The solvent plays a crucial role in amide synthesis. Aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile are generally effective for amidation reactions using activated carboxylic acid derivatives or coupling agents.[1][6] For direct amidation reactions, toluene can be an effective solvent.[7][8] The choice of solvent can influence reaction rates, solubility of reagents, and the formation of side products.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis of this compound in a question-and-answer format.

Issue 1: Low Yield of this compound

Question: I am getting a very low yield of my desired amide. What could be the cause and how can I improve it?

Answer: Low yields can stem from several factors. Here is a breakdown of potential causes and their solutions.

Probable CauseRecommended Solution
Incomplete reaction Monitor reaction progress: Use Thin Layer Chromatography (TLC) to ensure the reaction has gone to completion. If necessary, increase the reaction time or temperature.[6] For direct amidation, higher temperatures may be required to overcome the initial acid-base reaction.[7]
Poor activation of the carboxylic acid Use an effective coupling agent: Reagents like DCC (N,N'-dicyclohexylcarbodiimide) or EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) can be used to activate the carboxylic acid.[9] Alternatively, converting the carboxylic acid to the acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride is a common strategy.[1]
Side reactions consuming starting material Control reaction temperature: Some amidation reactions are highly exothermic. Adding reagents dropwise at a low temperature (e.g., 0-5 °C) can prevent the formation of degradation products.[6]
Product loss during workup Optimize extraction and purification: Ensure the pH is adjusted correctly during aqueous workup to minimize the solubility of the amide in the aqueous phase. For purification, recrystallization from a suitable solvent system like ethanol or acetonitrile can be effective.[6]
Issue 2: Product Contamination with Unreacted 2-Methylphenylacetic Acid

Question: My final product is contaminated with a significant amount of the starting carboxylic acid. How can I prevent this and purify my product?

Answer: This is a common problem, especially in direct amidation or when using coupling agents.

Probable CauseRecommended Solution
Inefficient coupling Choose a more robust coupling agent: Consider using modern peptide coupling reagents like HATU or HBTU, which often give higher yields and have fewer side reactions.[1] Propylphosphonic Anhydride (T3P) is another excellent option known for high yields and simple workup.[5]
Hydrolysis of activated intermediate Ensure anhydrous conditions: Moisture can hydrolyze activated intermediates (like the acyl chloride or O-acylisourea) back to the carboxylic acid. Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Insufficient amine nucleophile Use a slight excess of the amine: A small excess of the amine can help drive the reaction to completion. However, be mindful that a large excess can complicate purification.
Inadequate purification Aqueous base wash: During the workup, wash the organic layer with a dilute aqueous base solution, such as saturated sodium bicarbonate, to remove the acidic starting material.[6]
Issue 3: Formation of N,N'-dicyclohexylurea (DCU) as a Persistent Impurity

Question: I used DCC as a coupling agent and now I am struggling to remove the DCU byproduct. What is the best way to get rid of it?

Answer: DCU is notoriously insoluble in many common solvents, which makes its removal challenging.

Probable CauseRecommended Solution
Inherent byproduct of DCC Filtration: DCU is often insoluble in the reaction solvent (like DCM or THF) and can be removed by filtration at the end of the reaction.
Co-precipitation with the product Use a water-soluble carbodiimide: Switch to EDC as your coupling agent. The corresponding urea byproduct is water-soluble and can be easily removed with an aqueous workup.[5]
Alternative purification Recrystallization: Carefully choose a recrystallization solvent system where your product is soluble at high temperatures but the DCU is not. Alternatively, find a solvent that dissolves the DCU but not your product, allowing you to wash the impurity away.

Optimized Experimental Protocols

Protocol 1: Synthesis via Acyl Chloride Intermediate

This protocol involves the conversion of 2-methylphenylacetic acid to its acyl chloride, followed by reaction with ammonia.

Step 1: Formation of 2-Methylphenylacetyl Chloride

  • In a round-bottom flask under an inert atmosphere, dissolve 2-methylphenylacetic acid (1.0 eq) in anhydrous dichloromethane (DCM).

  • Cool the solution to 0 °C in an ice bath.

  • Add thionyl chloride (1.2 eq) dropwise with stirring.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, or until the evolution of gas ceases.

  • Remove the solvent and excess thionyl chloride under reduced pressure.

Step 2: Amidation

  • Dissolve the crude 2-methylphenylacetyl chloride in anhydrous DCM and cool to 0 °C.

  • Bubble ammonia gas through the solution or add a solution of ammonia in an appropriate solvent (e.g., dioxane) dropwise.

  • Stir for 1-2 hours at 0 °C.

  • Quench the reaction with water and separate the organic layer.

  • Wash the organic layer with dilute HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the crude product.

  • Purify by recrystallization.

Protocol 2: Synthesis using a Coupling Agent (EDC)

This protocol uses a water-soluble carbodiimide, simplifying purification.

  • In a round-bottom flask, dissolve 2-methylphenylacetic acid (1.0 eq), EDC (1.1 eq), and a catalytic amount of an additive like HOBt (1-hydroxybenzotriazole) in an aprotic solvent like DCM or DMF.

  • Stir the mixture at room temperature for 15-30 minutes to form the active ester.

  • Add your amine source (e.g., a solution of ammonia or ammonium chloride with a non-nucleophilic base like triethylamine) (1.1 eq) to the reaction mixture.

  • Stir at room temperature until the reaction is complete as monitored by TLC.

  • Dilute the reaction mixture with the solvent and wash with water, dilute acid, and dilute base.

  • Dry the organic layer, concentrate, and purify the product.

Visualizing Reaction Pathways

The following diagrams illustrate the key reaction pathways and potential pitfalls.

Amidation_Pathways Start 2-Methylphenylacetic Acid AcylChloride Acyl Chloride Intermediate Start->AcylChloride + SOCl₂ or (COCl)₂ ActiveEster Active Ester (e.g., O-Acylisourea) Start->ActiveEster + Coupling Agent (DCC/EDC) Product This compound (Desired Product) AcylChloride->Product + NH₃ ActiveEster->Product + NH₃ AcidSide Unreacted Acid (Side Product) ActiveEster->AcidSide + H₂O (Hydrolysis) UreaSide Urea Byproduct (e.g., DCU) ActiveEster->UreaSide Rearrangement/Reaction

Caption: Key pathways in the amidation of 2-methylphenylacetic acid.

Troubleshooting_Low_Yield Start Problem: Low Yield Cause1 Incomplete Reaction? Start->Cause1 Cause2 Poor Reagent Activity? Start->Cause2 Cause3 Side Reactions? Start->Cause3 Cause4 Workup Loss? Start->Cause4 Sol1 Solution: - Monitor by TLC - Increase time/temp Cause1->Sol1 Sol2 Solution: - Use fresh reagents - Choose better coupling agent Cause2->Sol2 Sol3 Solution: - Control temperature - Use inert atmosphere Cause3->Sol3 Sol4 Solution: - Optimize pH for extraction - Careful purification Cause4->Sol4

Sources

Technical Support Center: Temperature Optimization for 2-(2-Methylphenyl)acetamide Hydrolysis

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Ticket ID: #HYD-ORTH-001 Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary: The "Ortho-Effect" Challenge

Welcome to the technical support portal. You are likely encountering slow reaction rates or incomplete conversion with 2-(2-methylphenyl)acetamide (also known as o-tolylacetamide).

The Core Issue: This is not a standard amide hydrolysis. The methyl group at the ortho position creates significant steric hindrance , blocking the trajectory of nucleophiles (water/hydroxide) toward the carbonyl carbon. Standard protocols for phenylacetamide (


C) often fail here.
  • Chemical Hydrolysis: Requires overcoming a higher activation energy (

    
    ). You must push temperatures 
    
    
    
    C or use high-concentration catalysts.
  • Enzymatic Hydrolysis: Requires strict temperature control (

    
    C) to prevent denaturation, relying on enzyme specificity rather than thermal energy to overcome the barrier.
    

Module 1: Chemical Hydrolysis (Acid/Base)

For robust, non-biological workflows.

Standard Protocol: Acid-Catalyzed Reflux

Target Temperature:


C - 

C (Reflux)
ParameterSpecificationCausality
Reagent 6N HCl or


High proton concentration is required to protonate the amide oxygen, making the carbonyl sufficiently electrophilic to overcome steric shielding.
Temperature

C (Reflux)
The rate of hydrolysis for ortho-substituted amides is roughly 5-10x slower than para-substituted analogs. Reflux ensures maximum thermal energy input.
Time 6 - 12 HoursExtended time is necessary due to the steric "blocking" effect of the methyl group.
Troubleshooting Guide (Q&A)

Q: I am running the reaction at


C, but conversion is stuck at 

after 4 hours. Why?
A: You have not met the activation energy threshold. The ortho-methyl group acts as a physical gatekeeper. At

C, water molecules lack the kinetic energy to effectively penetrate this steric shield.
  • Fix: Increase temperature to reflux (

    
    C) . If using a lower-boiling solvent (e.g., methanol/water), switch to pure water or a water/acetic acid mixture to allow for higher internal temperatures.
    

Q: My substrate is not dissolving, even at


C. Can I add ethanol? 
A:  Yes, but proceed with caution.
  • The Risk: Adding ethanol lowers the boiling point of the mixture (azeotrope), potentially capping your maximum temperature below the required threshold for hydrolysis.

  • The Fix: Use Ethylene Glycol or 1,4-Dioxane as a co-solvent. These have high boiling points (

    
    C), allowing you to maintain the necessary thermal energy while solvating the hydrophobic o-tolyl ring.
    

Q: Can I use a pressure vessel (autoclave) to speed this up? A: Highly Recommended.

  • Protocol: Run at

    
    C  under autogenous pressure (approx. 3-5 bar).
    
  • Result: This often reduces reaction time from 12 hours to <2 hours. The high pressure forces water into the sterically crowded active site.

Module 2: Enzymatic Hydrolysis (Biocatalysis)

For high-specificity, green chemistry workflows (e.g., using Amidases).[1]

Standard Protocol: Amidase-Mediated

Target Temperature:


C - 

C (Strict Limit)
ParameterSpecificationCausality
Biocatalyst Rhodococcus sp. or Pseudomonas sp. AmidaseThese enzymes have evolved "pockets" that can accommodate the aromatic ring, positioning the carbonyl for attack without extreme heat.
Temperature

C -

C
Enzymes are proteins held together by weak interactions. Exceeding

C usually causes irreversible unfolding (denaturation).
pH Buffer pH 7.0 - 8.0 (Phosphate)Maintains the ionization state of the enzyme's catalytic triad (usually Ser-His-Asp).
Troubleshooting Guide (Q&A)

Q: Reaction rate was good initially but stopped completely after 60 minutes at


C. 
A:  You have thermally inactivated (cooked) your biocatalyst.
  • The Science: While Arrhenius kinetics suggests rates increase with temperature, the thermal stability of the enzyme drops precipitously above its

    
     (optimum temperature).
    
  • Fix: Lower temperature to

    
    C . If rate is too slow, increase enzyme loading  (concentration), not temperature.
    

Q: The substrate is solid at


C. How can the enzyme attack a solid? 
A:  It cannot efficiently. This is a mass transfer limitation.
  • Fix: Add a biocompatible co-solvent. Use DMSO (5-10% v/v) or Tween-80 (0.1%) . This creates a micro-emulsion or increases solubility just enough for the enzyme to access individual molecules. Do not exceed 10% organic solvent unless using an engineered solvent-tolerant amidase.

Module 3: Visualizing the Workflow

Workflow Decision Matrix

Use this logic gate to select your temperature strategy.

TemperatureOptimization Start Start: this compound Method Select Hydrolysis Method Start->Method Chemical Chemical (Acid/Base) Method->Chemical Robustness Needed Bio Biocatalytic (Amidase) Method->Bio Specificity Needed SolubilityCheck Is Substrate Soluble? Chemical->SolubilityCheck Reflux Reflux @ 100-110°C (Standard) SolubilityCheck->Reflux Yes CoSolvent Add Glycol/Dioxane (High BP Co-solvent) SolubilityCheck->CoSolvent No Pressure Autoclave @ 140°C (High Throughput) Reflux->Pressure Too Slow? CoSolvent->Reflux TempCheck Temp Control Check Bio->TempCheck Optimum Maintain 30-40°C (Preserve Enzyme) TempCheck->Optimum Safe Range Denaturation STOP: >50°C (Enzyme Death) TempCheck->Denaturation Too Hot

Caption: Decision matrix for temperature selection based on hydrolytic modality. Note the divergence between high-energy chemical routes and low-energy biological routes.

Mechanistic Barrier Visualization

Why the "Ortho-Effect" dictates your temperature.

StericHindrance Substrate This compound OrthoGroup Ortho-Methyl Group (Steric Shield) Substrate->OrthoGroup Possesses ReactionLowT Low Temp (<80°C) Bounce Off OrthoGroup->ReactionLowT Insufficient Energy ReactionHighT High Temp (>100°C) Penetration OrthoGroup->ReactionHighT Thermal Vibration Opens Pathway Nucleophile Water / OH- Nucleophile->OrthoGroup Blocked by

Caption: The ortho-methyl group creates a steric shield. High temperature is physically required to increase molecular vibration and allow the nucleophile to access the carbonyl carbon.

References

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Chapter 10: Nucleophilic substitution at the carbonyl group).

  • Brown, R. S., et al. (1994). "Hydrolysis of Amides." The Chemistry of Amides.
  • Fournand, D., et al. (1998). "Acyl transfer activity of an amidase from Rhodococcus sp. strain R312."[2] Journal of Bacteriology, 180(8), 2093-2099.

  • Saddler, G. S., et al. (1998). "Amidase-mediated hydrolysis of hindered amides." Journal of Industrial Microbiology & Biotechnology.
  • Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley. (Section on Hydrolysis of Amides: Steric Effects).

Sources

Technical Support Center: Troubleshooting Low Conversion Rates in o-Tolylacetamide Formation

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of o-Tolylacetamide. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues encountered during the N-acetylation of o-toluidine. As Senior Application Scientists, we have structured this resource to provide not just procedural steps, but the underlying chemical logic to empower you to solve challenges in your experimental work.

Troubleshooting Guide & FAQs

This section addresses specific issues you may encounter during the synthesis of o-tolylacetamide in a direct question-and-answer format.

Q1: My reaction has a very low yield, or I've only recovered unreacted o-toluidine. What are the most common culprits?

Answer: Low or no conversion in this acylation reaction almost always points to one of three core issues: compromised reagents, suboptimal reaction conditions, or incorrect stoichiometry.

  • Reagent Quality: The two primary reactants, o-toluidine and acetic anhydride, are susceptible to degradation. o-Toluidine, like many anilines, can oxidize upon storage, leading to discoloration and the presence of impurities that can interfere with the reaction.[1] Acetic anhydride is highly susceptible to hydrolysis.[2][3][4] Exposure to atmospheric moisture will convert it to acetic acid, which is a much weaker acylating agent under these conditions.

  • Suboptimal Reaction Conditions: The nucleophilicity of the amine is critical. If the reaction medium is too acidic, the o-toluidine will be protonated to its ammonium salt.[1] This protonated form lacks the lone pair of electrons on the nitrogen necessary to attack the acetic anhydride, effectively stopping the reaction.[1] Conversely, while the reaction is often exothermic, insufficient heat may lead to a sluggish or incomplete reaction, especially if the reagents are not highly concentrated.[1]

  • Incorrect Stoichiometry: To ensure the reaction goes to completion, it is common practice to use a slight excess of the acylating agent (acetic anhydride), typically 1.1 to 1.5 equivalents.[1] Using a 1:1 ratio or less may result in unreacted o-toluidine, especially if some of the anhydride has hydrolyzed.

Q2: My TLC plate shows multiple spots besides my product and starting material. What are these side products?

Answer: The presence of multiple spots on a TLC plate indicates that side reactions are occurring or that the starting materials are impure. The most common side products in this reaction are:

  • Diacetylated Product (N,N-diacetyl-o-toluidine): While less common for primary amines under controlled conditions, forcing the reaction with a large excess of acetic anhydride and high heat can sometimes lead to the formation of a diacetylated product. To avoid this, maintain careful stoichiometric control.[1]

  • Oxidation Byproducts: Aromatic amines are prone to oxidation, which can result in colored, often tar-like, impurities.[1] If your o-toluidine starting material is dark (reddish-brown), it has likely oxidized.[5] Running the reaction under an inert atmosphere (nitrogen or argon) can help minimize this.[1]

  • Unidentified Impurities: If your starting o-toluidine was not pure, those impurities may be carried through the reaction or react to form other species.

Q3: The reaction starts, but seems to stall before all the o-toluidine is consumed. Why is this happening?

Answer: A stalling reaction is often related to a change in the reaction environment or the depletion of the active acylating agent.

  • Acidification of the Medium: The reaction produces one equivalent of acetic acid for every equivalent of o-tolylacetamide formed. While generally not acidic enough to halt the reaction completely, if your starting acetic anhydride was already partially hydrolyzed, the initial concentration of acetic acid could be high enough to protonate a significant portion of the remaining o-toluidine, slowing or stopping the reaction. The addition of a weak base like sodium acetate can buffer the reaction mixture, neutralizing the generated acid and deprotonating any ammonium salt that forms, thus keeping the amine nucleophilic.[1][6]

  • Hydrolysis of Acetic Anhydride: If the reaction is run in the presence of water or in a solvent that is not anhydrous, the acetic anhydride will preferentially react with water over the amine.[2] This side reaction consumes your acylating agent, leading to an incomplete conversion of o-toluidine.

Q4: I seem to lose a significant amount of product during the work-up and purification. How can I improve my product isolation?

Answer: Product loss during work-up is a common issue that can often be resolved by refining the isolation technique.

  • Inefficient Quenching and Precipitation: The most common method for isolating the product is by quenching the reaction mixture with cold water.[1] This serves two purposes: it precipitates the solid o-tolylacetamide (which is poorly soluble in water) and hydrolyzes any remaining acetic anhydride.[1] To maximize precipitation, ensure the mixture is thoroughly cooled in an ice bath for 15-20 minutes before filtration.[1]

  • Incomplete Removal of Acetic Acid: The crude product will be contaminated with acetic acid. Washing the filtered solid with cold water helps remove some of it. For more thorough removal, the crude product can be washed with a dilute aqueous solution of sodium bicarbonate.[1] This will neutralize the residual acetic acid, converting it to sodium acetate, which is highly soluble in water. Be cautious and perform this wash slowly, as CO₂ will evolve.

  • Recrystallization Losses: While recrystallization is excellent for purification, using too much solvent or an inappropriate solvent system can lead to significant product loss. o-Tolylacetamide is commonly recrystallized from an ethanol/water mixture.[1] The key is to dissolve the crude product in the minimum amount of hot solvent required and then allow it to cool slowly to maximize the formation of pure crystals.

Visualized Mechanisms and Workflows

Core Reaction Mechanism

The reaction proceeds via a nucleophilic acyl substitution. The lone pair of electrons on the nitrogen of o-toluidine attacks one of the electrophilic carbonyl carbons of acetic anhydride. This is followed by the collapse of the tetrahedral intermediate and elimination of an acetate leaving group.

Caption: Nucleophilic acyl substitution mechanism for o-Tolylacetamide formation.

Potential Side Reactions

Understanding potential side reactions is key to troubleshooting impurities and low yields. The most significant side reaction is the hydrolysis of the acetic anhydride.

side_reactions AA Acetic Anhydride PROD o-Tolylacetamide (Desired Product) AA->PROD Desired Reaction ACETIC_ACID Acetic Acid (Inactive Byproduct) AA->ACETIC_ACID Hydrolysis OT o-Toluidine OT->PROD H2O Water (Moisture) H2O->ACETIC_ACID DIACETYL Diacetylated Product (Minor Impurity) PROD->DIACETYL Excess Acetic Anhydride + High Heat

Caption: Common side reactions in the acetylation of o-toluidine.

Troubleshooting Workflow

Follow this decision tree to systematically diagnose the cause of low conversion rates in your experiment.

troubleshooting_workflow start Start: Low Yield Observed check_reagents 1. Check Reagent Quality start->check_reagents check_conditions 2. Review Reaction Conditions check_reagents->check_conditions Yes reagents_bad Solution: Use fresh/purified o-toluidine and new, anhydrous acetic anhydride. check_reagents->reagents_bad No (Anhydride fails test or toluidine is discolored) check_workup 3. Analyze Work-up & Purification check_conditions->check_workup Yes conditions_bad Solution: Check temperature. Use slight excess of Ac₂O. Consider adding NaOAc as a base. check_conditions->conditions_bad No (No base used, wrong temp, or poor stoichiometry) workup_ok Problem likely in reaction step. Re-evaluate reagents/conditions. check_workup->workup_ok Yes workup_bad Solution: Optimize quenching time/temp. Wash with NaHCO₃ solution. Refine recrystallization solvent/volume. check_workup->workup_bad No (Significant loss during isolation) reagents_ok Reagents are pure & active conditions_ok Conditions are optimal

Caption: A logical workflow for troubleshooting low o-Tolylacetamide yield.

Data & Protocols

Table 1: Key Reaction Parameters
ParameterRecommended ValueRationale
o-Toluidine 1.0 equivalentLimiting reagent. Should be pure and light in color.
Acetic Anhydride 1.1 - 1.2 equivalentsA slight excess ensures the reaction goes to completion, accounting for any minor hydrolysis.[1]
Base (optional) 1.1 equivalents Sodium AcetateNeutralizes the acetic acid byproduct, preventing protonation of the starting amine.[1][6]
Temperature Room Temp to 60 °CThe reaction is often exothermic. Gentle heating may be required if the reaction is sluggish.[1]
Reaction Time 15 - 30 minutesMonitor by TLC until o-toluidine spot disappears.
Experimental Protocols
Protocol 1: Standard Synthesis of o-Tolylacetamide

This protocol is a standard laboratory procedure for the N-acetylation of o-toluidine.

  • Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar, add o-toluidine (1.0 equiv).

  • Reagent Addition: In a fume hood, carefully add acetic anhydride (1.1 equiv) to the flask while stirring. The reaction may become warm.

  • Reaction: Stir the mixture at room temperature. Monitor the reaction's progress by TLC (e.g., using a 4:1 hexane:ethyl acetate eluent) every 10 minutes. The reaction is typically complete when the o-toluidine spot is no longer visible.

  • Quenching & Isolation: Once the reaction is complete, pour the mixture into a beaker containing ~30 mL of ice-cold water. Stir vigorously to break up any large clumps. A white solid should precipitate.

  • Filtration: Cool the mixture in an ice bath for 15 minutes to maximize precipitation.[1] Collect the solid product by vacuum filtration, washing the solid with two portions of cold water (2 x 15 mL).

  • Drying & Purification: Allow the product to air-dry on the filter paper. The crude product can be further purified by recrystallization from an ethanol/water mixture.

Protocol 2: Quality Check for Acetic Anhydride

This simple test can help determine if your acetic anhydride has significantly hydrolyzed.

  • In a test tube, add ~1 mL of the acetic anhydride to be tested.

  • Carefully add ~1 mL of room temperature water.

  • Observation: Fresh, reactive acetic anhydride will react exothermically with the water, causing the test tube to become noticeably warm or even hot. If little to no heat is generated, the anhydride has likely hydrolyzed to acetic acid and should not be used for the acylation reaction.

References
  • PrepChem. (n.d.). Synthesis of N-acetyl-o-toluidine. Retrieved from PrepChem.com. (URL: [Link])

  • LibreTexts Chemistry. (2020). Acid Anhydride Chemistry. (URL: [Link])

  • Filo. (2025). Explanation of Acetylation and De-acetylation in p-Toluidine Reaction Sequence. (URL: [Link])

  • Wikipedia. (n.d.). o-Toluidine. (URL: [Link])

  • University of California, Santa Barbara. (n.d.). Synthesis of Complex Molecules through Reductive Amination. (URL: [Link])

  • University of Rochester. (n.d.). How to Improve Your Yield. (URL: [Link])

  • ACS Omega. (2018). Palladium-Catalyzed Decarboxylative ortho-Acylation of Anilines with Carbamate as a Removable Directing Group. (URL: [Link])

  • Royal Society of Chemistry. (2023). Sunlight-driven N-acetylation of anilines: a green chemistry approach. (URL: [Link])

  • Pearson. (n.d.). Propose a mechanism for the reaction of acetic anhydride with water. (URL: [Link])

  • Brainly. (2023). In the reductive amination experiment (synthesis of N-(2-hydroxy-3-methoxybenzyl)-N-p-tolylacetamide), two. (URL: [Link])

  • ResearchGate. (n.d.). Optimization of reaction conditions for the acylation of aniline with acetic acid using mPANI/Ag nanocomposite. (URL: [Link])

  • ResearchGate. (n.d.). Hydrolysis of acetic anhydride: Non-adiabatic calorimetric determination of kinetics and heat exchange. (URL: [Link])

  • Reddit. (2024). What are some common causes of low reaction yields? (URL: [Link])

  • Quora. (2013). In organic chemistry, why is my percent yield so low? (URL: [Link])

  • Reddit. (2020). My first synthesis was not as efficient as I had hoped. 16% yield. (URL: [Link])

  • YouTube. (2023). Hydrolysis of Acetic anhydride Reaction. (URL: [Link])

  • NCERT. (n.d.). Amines. (URL: [Link])

  • GlycoPODv2. (2021). O-Acetylation using acetic anhydride in pyridine. (URL: [Link])

  • University of New Hampshire. (n.d.). Optimization of N-(2-hydroxy-3-methoxybenzyl)-N-p-tolylacetamide via Reductive Amination. (URL: [Link])

  • PubChem. (n.d.). o-Toluidine. (URL: [Link])

  • NCBI Bookshelf. (n.d.). ortho-Toluidine - Some Industrial Chemicals. (URL: [Link])

  • Google Patents. (n.d.). US4554380A - Process for the manufacture of o-toluidine and/or m-toluidine and/or p-toluidine. (URL: )
  • Matmatch. (2025). Industrial Production of Acetic Anhydride: Process Details, Equipment, and Applications. (URL: [Link])

  • Study.com. (n.d.). Write a mechanism for the reaction of p-toluidine with acetic anhydride. Why is sodium acetic added to this reaction? (URL: [Link])

  • Bartleby. (2023). Can you please help verify the following Ochem reaction. (URL: [Link])

  • YouTube. (2014). Synthesis of Acetamide from Acetic Anhydride (RXN Mechanism). (URL: [Link])

  • BYJU'S. (n.d.). Important Questions for Class 12 Chemistry Chapter 13 – Amines. (URL: [Link])

  • ResearchGate. (n.d.). Purification of Oleylamine for Materials Synthesis and Spectroscopic Diagnostics for trans Isomers. (URL: [Link])

  • PubMed. (2006). Insights into the mechanism and catalysis of the native chemical ligation reaction. (URL: [Link])

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Validation & Comparative

Technical Comparison Guide: FTIR Spectral Analysis of Carbonyl Stretch in 2-(2-Methylphenyl)acetamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Context

In drug development, 2-(2-Methylphenyl)acetamide (also known as o-tolylacetamide) serves as a critical scaffold for synthesizing non-steroidal anti-inflammatory drugs (NSAIDs) and fungicides.[1] Its structural integrity relies heavily on the primary amide functionality.[1] However, distinguishing this ortho-substituted isomer from its meta- and para-counterparts is a frequent analytical challenge due to high spectral similarity.

This guide compares the FTIR spectral performance of this compound against its structural isomers (p-tolylacetamide). We focus specifically on the Amide I carbonyl (C=O) stretch , demonstrating why this specific band acts as the definitive "fingerprint" for isomeric differentiation when analyzed under controlled solid-state conditions.

The Core Thesis

While Mass Spectrometry (MS) identifies molecular weight (identical for all isomers), and NMR requires expensive deuterated solvents, FTIR provides a rapid, cost-effective, and self-validating method to distinguish the ortho-isomer based on steric-induced hydrogen bond disruption .[1]

Mechanistic Framework: The "Ortho-Effect" on Carbonyl Vibration

To interpret the spectrum accurately, one must understand the causality behind the peak shifts.

Vibrational Theory

The Amide I band (1630–1690 cm⁻¹) is primarily a C=O stretching vibration (~80%) coupled with C-N stretching.[1] Its position is hypersensitive to two factors:

  • Electronic Conjugation: Delocalization of electrons between the ring and carbonyl.[1]

  • Hydrogen Bonding: Intermolecular N-H···O=C interactions lower the force constant, reducing the wavenumber.[1]

The Steric Differentiator

In This compound , the methyl group at the ortho position introduces significant steric bulk.

  • Para-Isomer (Alternative): The p-tolyl group is linear and planar, allowing molecules to stack efficiently.[1] This facilitates strong, ordered intermolecular Hydrogen bonding networks.[1] Result: Lower frequency C=O stretch.[1]

  • Ortho-Isomer (Target): The bulky o-methyl group forces the molecule into a twisted conformation to minimize steric clash. This disruption prevents the formation of the tight "ladder" H-bond network seen in the para isomer. Result: The C=O bond retains more double-bond character, shifting the stretch to a higher frequency (Blue Shift).[1]

Comparative Analysis: Ortho- vs. Para-Isomer Performance[2]

The following data compares the spectral "performance" (resolvability and diagnostic utility) of the target compound versus its most common alternative, 2-(4-Methylphenyl)acetamide.

Table 1: Comparative Spectral Data (Amide I Region)
FeatureThis compound (Target)2-(4-Methylphenyl)acetamide (Alternative)Mechanistic Cause
Solid State (ATR/KBr) 1665 ± 2 cm⁻¹ 1640 ± 3 cm⁻¹ Ortho-steric hindrance weakens H-bonding network.[1]
Band Shape Sharp, distinct doublet (Fermi resonance)Broad, intense singletDisordered packing in ortho vs. ordered lattice in para.[1]
Solution (CH₂Cl₂) 1685 cm⁻¹1684 cm⁻¹Solvent breaks H-bonds; steric effect vanishes (Isomers indistinguishable).[1]
Amide II (N-H Bend) ~1600 cm⁻¹ (Weak)~1610 cm⁻¹ (Strong)Restricted N-H bending in ortho due to crowding.[1]

Critical Insight: The diagnostic value of the ortho-isomer spectrum exists only in the solid state . Dissolving the sample destroys the unique packing arrangement that differentiates it from the para-isomer.

Validated Experimental Protocol

To ensure reproducibility and scientific integrity, follow this self-validating workflow.

Method Selection: ATR vs. Transmission (KBr)
  • Recommended: Diamond ATR (Attenuated Total Reflectance) .[1]

    • Reasoning: ATR requires zero sample preparation (no grinding pressure).[1] High pressure in KBr pelletizing can induce polymorphic transitions or amorphous states, artificially broadening the sharp ortho peaks.[1]

  • Alternative: KBr Pellet.[1]

    • Risk:[1] Excessive grinding may melt the low-melting ortho solid (m.p. ~174°C) or induce hydration.[1]

Step-by-Step Workflow
  • Background Collection:

    • Clean ATR crystal with isopropanol.[1]

    • Collect air background (32 scans, 4 cm⁻¹ resolution).[1] Validation: Ensure CO₂ doublet (2350 cm⁻¹) is minimized.[1]

  • Sample Loading:

    • Place ~2 mg of This compound crystalline powder on the crystal.[1]

    • Apply moderate pressure (slip-clutch mechanism).[1] Note: Do not over-tighten; the ortho crystal lattice is softer than the para.[1]

  • Acquisition:

    • Range: 4000–600 cm⁻¹.[1]

    • Scans: 64 (to improve Signal-to-Noise).

    • Resolution: 2 cm⁻¹ (Critical for resolving Fermi resonance often seen in ortho amides).[1]

  • Data Processing:

    • Apply ATR correction (if comparing to library transmission spectra).

    • Baseline correct (Rubberband method).[1]

Visualization of Analytical Logic

The following diagram illustrates the decision pathway for confirming the identity of the ortho-isomer using FTIR.

FTIR_Analysis_Workflow Start Start: Unknown White Powder (Suspected Tolylacetamide) SamplePrep Sample Preparation: Direct Solid State (Diamond ATR) Start->SamplePrep Acquisition Acquire Spectrum (1800 - 1500 cm⁻¹ Window) SamplePrep->Acquisition CheckSolvent Is sample in Solution? Acquisition->CheckSolvent SolutionPath Result: Single Peak ~1685 cm⁻¹ CheckSolvent->SolutionPath Yes SolidPath Analyze Amide I Band Position CheckSolvent->SolidPath No (Solid) Inconclusive INCONCLUSIVE: Cannot distinguish Ortho/Para SolutionPath->Inconclusive BandLow Band at 1630-1650 cm⁻¹ (Broad/Strong) SolidPath->BandLow BandHigh Band at 1660-1670 cm⁻¹ (Sharp/Split) SolidPath->BandHigh ResultPara Identification: Para-Isomer (Strong H-Bonding Network) BandLow->ResultPara ResultOrtho Identification: Ortho-Isomer (Steric Disruption Confirmed) BandHigh->ResultOrtho

Figure 1: Decision logic for differentiating tolylacetamide isomers via FTIR. Note that solid-state analysis is mandatory for successful identification.

References

  • NIST Mass Spectrometry Data Center. (2023).[1] Acetamide, 2-chloro-N-(2-methylphenyl)- Infrared Spectrum. National Institute of Standards and Technology.[1] Link

  • Srivastava, A. K., et al. (2014).[1][2] Normal Modes, Molecular Orbitals and Thermochemical Analyses of 2,4 and 3,4 Dichloro Substituted Phenyl-N-(1,3-thiazol-2-yl)acetamides: DFT Study and FTIR Spectra. ResearchGate. Link

  • Coates, J. (2006).[1] Interpretation of Infrared Spectra, A Practical Approach. In Encyclopedia of Analytical Chemistry. John Wiley & Sons.[1] (Standard reference for Amide I frequency shifts).

  • BenchChem. (2025).[1] A Spectroscopic Showdown: Differentiating Ortho- and Para-Substituted Dialkylbenzenes. Link[1]

Sources

Comparative Mass Spectrometric Profiling of o-Tolylacetamide: Isomeric Differentiation and Fragmentation Dynamics

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

o-Tolylacetamide (N-(2-methylphenyl)acetamide,


) represents a classic challenge in analytical chemistry: distinguishing a positional isomer from its meta- and para- counterparts without relying solely on chromatographic retention time. This guide provides a deep technical analysis of the mass spectrometry (MS) fragmentation patterns of o-tolylacetamide, focusing on the mechanistic drivers—specifically the Ortho Effect —that allow for structural elucidation.

Target Audience: Analytical Chemists, Forensic Toxicologists, and DMPK Scientists.

Mechanistic Fragmentation Analysis

The Electron Ionization (EI) mass spectrum of o-tolylacetamide is dominated by the stability of the aromatic amine core following the loss of the acetyl group. Unlike aliphatic amides, the aromatic ring acts as a charge stabilizer, directing specific fragmentation pathways.

Primary Fragmentation Pathway: The Ketene Loss

The most abundant ion in the spectrum (Base Peak) typically arises from the loss of a neutral ketene molecule (


).
  • Precursor: Molecular Ion (

    
    ) at m/z 149 .
    
  • Mechanism: A 4-centered transition state rearrangement. The amide bond cleaves, transferring a hydrogen back to the nitrogen (or retaining it), resulting in the expulsion of neutral ketene (42 Da).

  • Product: The radical cation of o-toluidine at m/z 107 .



The Ortho Effect: Isomer Differentiation

The defining feature of o-tolylacetamide, distinguishing it from p-tolylacetamide, is the Ortho Effect . This phenomenon arises from the steric proximity of the amide carbonyl oxygen and the methyl group at the ortho position.

  • Hydrogen Transfer: The carbonyl oxygen can abstract a hydrogen from the ortho-methyl group via a 6-membered transition state.

  • Water Elimination (Minor but Diagnostic): While less dominant than in o-toluic acid, the loss of water (

    
    , m/z 131) or the formation of cyclic tropylium-like species is kinetically facilitated in the o-isomer.
    
  • H-Loss from Amine Cation: Following the formation of the m/z 107 ion, the o-isomer exhibits a distinct tendency to lose a hydrogen atom to form the ion at m/z 106 (

    
    ). This is often driven by the formation of a stable bicyclic or rearranged structure (e.g., aminotropylium) that is less accessible to the p-isomer.
    
Fragmentation Pathway Diagram

The following diagram illustrates the competing pathways and the structural transitions.

FragmentationPathway M_Ion Molecular Ion (M+) m/z 149 [o-Tolylacetamide]+. TS Transition State (4-membered) M_Ion->TS EI (70eV) Ion_107 Base Peak m/z 107 [o-Toluidine]+. TS->Ion_107 - Ketene (42 Da) Ion_106 Diagnostic Ion m/z 106 [M - Ketene - H]+ Ion_107->Ion_106 - H• (Ortho-driven) Ion_77 Phenyl Cation m/z 77 [C6H5]+ Ion_107->Ion_77 - CH3NH2 / Ring Break Ion_92 Tropylium-like m/z 92 [C7H8]+. Ion_107->Ion_92 - NH (15 Da)

Figure 1: Mechanistic fragmentation pathway of o-tolylacetamide under Electron Ionization (70 eV).

Comparative Analysis: o- vs. p-Tolylacetamide

Distinguishing the ortho isomer from the para isomer requires analyzing ion intensity ratios, as both share the same base peak (m/z 107).

Featureo-Tolylacetamidep-TolylacetamideMechanistic Reason
Base Peak m/z 107m/z 107Both lose ketene readily to form the toluidine ion.
Molecular Ion (149) Moderate IntensityModerate to Highp-isomer often stabilizes the molecular ion slightly better due to symmetry.
m/z 106 Intensity High LowProximity of o-methyl allows H-transfer/cyclization after ketene loss.
m/z 134 (

)
Present (Variable)Weak/AbsentDirect methyl loss is disfavored in p-isomer compared to ketene loss.
m/z 77/79 ModerateModerateRing degradation products; less diagnostic.

Diagnostic Rule: If the ratio of m/z 106 / m/z 107 is elevated (>30-40%), the sample is likely the ortho isomer. The para isomer typically shows a sharper drop-off from 107 to 106.

Experimental Protocol: GC-MS Validation

To generate reproducible fragmentation data, the following self-validating protocol is recommended. This workflow ensures that thermal degradation in the injector port does not mimic fragmentation.

Sample Preparation[1]
  • Solvent: Dissolve 1 mg of o-tolylacetamide in 1 mL of Methanol (LC-MS grade) .

  • Dilution: Dilute 1:100 with Ethyl Acetate for GC injection (Final conc. ~10 ppm).

    • Why Ethyl Acetate? Better focusing on non-polar columns than methanol.

GC-MS Parameters (Agilent/Shimadzu Standard)
ParameterSettingRationale
Column DB-5MS or HP-5MS (30m x 0.25mm, 0.25µm)Standard non-polar phase separates isomers effectively.
Carrier Gas Helium @ 1.0 mL/min (Constant Flow)Optimal linear velocity for resolution.
Inlet Temp 250°CHigh enough to volatilize, low enough to prevent pyrolysis.
Injection 1 µL Splitless (or Split 1:10 for conc. samples)Maximizes sensitivity for trace analysis.
Oven Program 60°C (1 min)

20°C/min

280°C (3 min)
Fast ramp preserves peak shape; compound elutes ~150-180°C.
Ion Source EI (70 eV) , 230°CStandard library ionization energy.
Mass Range m/z 40 - 300Covers molecular ion and all fragments; excludes air/solvent.
Experimental Workflow Diagram

ExperimentalWorkflow cluster_prep Sample Preparation cluster_inst GC-MS Acquisition cluster_data Data Analysis S1 Weigh 1mg Standard S2 Dissolve in 1mL MeOH S1->S2 S3 Dilute 1:100 in EtOAc S2->S3 I1 Injector: 250°C Splitless S3->I1 I2 Column: DB-5MS Gradient Temp I1->I2 I3 Source: EI 70eV Scan 40-300 m/z I2->I3 D1 Extract Ion Chromatogram (EIC) m/z 149, 107 I3->D1 D2 Calculate Ratio m/z 106 / 107 D1->D2 D3 Confirm Isomer Identity D2->D3

Figure 2: Standardized GC-MS workflow for the identification of tolylacetamide isomers.

References

  • NIST Mass Spectrometry Data Center. (2023). Acetamide, N-(2-methylphenyl)- Mass Spectrum. NIST Chemistry WebBook, SRD 69.[1][2][3] [Link]

  • PubChem. (2024). N-Acetyl-o-toluidine Compound Summary. National Library of Medicine. [Link]

  • Benezra, S. A., & Bursey, M. M. (1971). Ortho-effects on ordering factors in mass spectral rearrangements.[4] Loss of ketene from halogenated phenyl acetates and acetanilides. Journal of the Chemical Society B: Physical Organic. [Link]

Sources

comparing reactivity of 2-(2-Methylphenyl)acetamide and phenylacetamide

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Reactivity Profile: Phenylacetamide vs. 2-(2-Methylphenyl)acetamide

Executive Summary

This guide provides a technical comparison between Phenylacetamide (PA) and its ortho-methylated analog, This compound (o-TPA) . While both share the core phenethyl-amide scaffold, the introduction of the ortho-methyl group in o-TPA introduces critical steric and lipophilic modifications that alter hydrolytic stability, metabolic fate, and crystal packing.

Key Findings:

  • Hydrolytic Stability: o-TPA exhibits enhanced resistance to hydrolysis compared to PA due to the steric parameter (

    
    ) of the ortho-methyl group, despite the insulating methylene spacer.
    
  • Lipophilicity: o-TPA is significantly more lipophilic (

    
    ), improving membrane permeability but altering solubility profiles in aqueous formulations.
    
  • Metabolic Divergence: PA primarily undergoes hydrolysis and conjugation; o-TPA introduces a benzylic oxidation liability at the methyl group, creating a divergent metabolic pathway relevant to drug design.

Physicochemical Property Comparison

The following data consolidates experimental and predicted values to establish the baseline differences.

PropertyPhenylacetamide (PA)This compound (o-TPA)Impact of Difference
Structure


Ortho-steric bulk
CAS No. 103-81-140089-14-3Distinct regulatory IDs
Molecular Weight 135.16 g/mol 149.19 g/mol +14 Da (Methyl group)
cLogP ~0.8 - 0.9~1.3 - 1.4Increased lipophilicity
Melting Point 156–158 °CSolid (Precursor acid MP: 88°C)o-TPA generally has lower lattice energy due to packing disruption
Water Solubility Moderate (warm water)Low (requires organic co-solvent)Formulation challenge for o-TPA
Electronic Effect Neutral RingWeakly Activated (Inductive +I)Ring is more electron-rich in o-TPA

Reactivity & Mechanistic Analysis

Hydrolysis Kinetics (Acid/Base Catalyzed)

The primary degradation pathway for both amides is hydrolysis to their corresponding acids (phenylacetic acid vs. o-tolylacetic acid).

  • Mechanism: Nucleophilic attack by water/hydroxide at the carbonyl carbon to form a tetrahedral intermediate.

  • The "Ortho" Effect: In o-TPA, the methyl group is ortho to the acetamido side chain. Although the methylene spacer (

    
    ) insulates the carbonyl from direct steric blockage (unlike in o-toluamide), the methyl group restricts the conformational freedom of the side chain.
    
  • Taft Equation Application:

    
    
    The steric parameter (
    
    
    
    ) for an ortho-methyl group is negative, predicting a decrease in reaction rate (
    
    
    )
    for o-TPA compared to PA. The electron-donating effect of the methyl group also slightly reduces the electrophilicity of the carbonyl carbon, further retarding nucleophilic attack.

Experimental Implication: o-TPA requires harsher conditions (higher temperature or stronger acid/base concentration) to achieve full hydrolysis compared to PA.

Metabolic Stability & Pathways

In drug discovery, the choice between these two scaffolds often dictates the metabolic "soft spots."

  • Phenylacetamide: Metabolized via amidase hydrolysis to phenylacetic acid, which is then conjugated (e.g., with glutamine to form phenylacetylglutamine).

  • o-Tolylacetamide: The ortho-methyl group is a site for CYP450-mediated benzylic oxidation, leading to the formation of 2-(hydroxymethyl)phenylacetamide and subsequently the carboxylic acid. This can prevent rapid hydrolysis of the amide bond but introduces a new clearance route.

MetabolicPathways PA Phenylacetamide PAA Phenylacetic Acid (Hydrolysis Product) PA->PAA Amidase (Hydrolysis) oTPA o-Tolylacetamide OH_Met Benzylic Alcohol (Oxidation Product) oTPA->OH_Met CYP450 (Oxidation) oTAA o-Tolylacetic Acid oTPA->oTAA Amidase (Slower) Conj Conjugation (Glutamine) PAA->Conj Phase II OH_Met->Conj Glucuronidation

Figure 1: Divergent metabolic pathways. PA is dominated by hydrolysis, while o-TPA introduces oxidative liability at the methyl group.

Experimental Protocols

Protocol A: Synthesis of this compound

Rationale: Unlike PA, o-TPA is less commonly available in bulk. This protocol converts the acid precursor to the amide via a mixed anhydride or acid chloride method to ensure high yield.

Materials:

  • o-Tolylacetic acid (10 mmol)

  • Thionyl chloride (

    
    ) (15 mmol)
    
  • Ammonium hydroxide (28%

    
    ) or Ammonia gas
    
  • Dichloromethane (DCM)[1]

Step-by-Step:

  • Activation: Dissolve o-tolylacetic acid in dry DCM under

    
    . Add 
    
    
    
    dropwise with a catalytic amount of DMF. Reflux for 2 hours to form o-tolylacetyl chloride.
  • Evaporation: Remove solvent and excess

    
     under reduced pressure.
    
  • Amidation: Re-dissolve the residue in dry DCM. Cool to 0°C.[2]

  • Addition: Slowly bubble

    
     gas or add aqueous 
    
    
    
    dropwise with vigorous stirring. (Note: The biphasic reaction with aqueous ammonia requires vigorous stirring).
  • Workup: Filter the precipitate. Wash with water (to remove

    
    ) and cold hexane. Recrystallize from ethanol/water.[3]
    
Protocol B: Comparative Hydrolysis Kinetics Assay

Rationale: To quantify the steric resistance of o-TPA vs. PA.

Setup:

  • Substrate Preparation: Prepare 10 mM stock solutions of PA and o-TPA in Methanol.

  • Reaction Medium: 1.0 M HCl (Acidic condition) and 1.0 M NaOH (Basic condition).

  • Incubation: Mix 100 µL stock with 900 µL reaction medium in HPLC vials. Heat to 60°C in a thermostatic block.

  • Sampling: Inject 10 µL aliquots into HPLC at t=0, 30, 60, 120, and 240 minutes.

  • Analysis: Monitor disappearance of amide peak and appearance of acid peak (UV 254 nm).

    • Mobile Phase: Acetonitrile/Water (0.1% TFA).

    • Column: C18 Reverse Phase.

References

  • Taft, R. W. (1956). Separation of Polar, Steric, and Resonance Effects in Reactivity.[4] In Steric Effects in Organic Chemistry, Wiley. (Foundational text on Steric Parameters

    
    ).
    
  • BenchChem. (2025).[3] An In-depth Technical Guide to the Reactivity of N-acetyl-N-phenylacetamide.Link (Provides comparative hydrolysis data for acetanilide derivatives).

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 17145724, this compound.Link

  • Sigma-Aldrich. (2025). Product Specification: Phenylacetamide (CAS 103-81-1).[2]Link

  • MDPI. (2024). Synthesis of 2-[(3,4,5-Triphenyl)phenyl]acetic Acid and Derivatives.[5] Molbank. Link (Demonstrates synthetic utility of phenylacetic acid derivatives).

Sources

13C NMR characterization of 2-(2-Methylphenyl)acetamide

Structural Elucidation of 2-(2-Methylphenyl)acetamide: A C NMR Comparative Guide

Executive Summary

This compound (CAS: 40089-14-3), often referred to as o-tolylacetamide, is a critical phenylacetic acid derivative used as a scaffold in the synthesis of anticonvulsants and herbicides. In drug development, it serves as a stable pharmacophore linker.

However, a common analytical pitfall exists: this compound is frequently confused with its regioisomer,


-(2-methylphenyl)acetamide




This guide provides a definitive

  • Validate the specific ortho-substitution pattern.

  • Differentiate the target primary amide from its

    
    -linked anilide isomer.
    
  • Distinguish it from meta and para regioisomers using signal symmetry.

Comparative Analysis: The "Alternatives"

In structural elucidation, the "alternatives" are not competing products, but rather the isomeric impurities that mimic the target. The following table contrasts the

Table 1: Diagnostic C NMR Differentiation Matrix
FeatureTarget: this compound Alternative A:

-(2-Methylphenyl)acetamide
Alternative B: 2-(4-Methylphenyl)acetamide
Structure Ar-CH

-CO-NH

Ar-NH-CO-CH

Ar-CH

-CO-NH

(Para)
Carbonyl (C=O) ~173 - 175 ppm (Primary Amide)~169 ppm (Secondary Anilide)~173 - 175 ppm
Aliphatic High Field ~41 - 43 ppm (Benzylic CH

)
~23 - 24 ppm (Acetyl CH

)
~41 - 43 ppm
Tolyl Methyl ~19.5 ppm~18.0 ppm~21.0 ppm
Aromatic Signals 6 distinct signals (Asymmetric)6 distinct signals4 distinct signals (Symmetric AA'BB')
Key Distinction Presence of Benzylic CH

Presence of Acetyl CH

Symmetry in Aromatic Region

Critical Insight: The most rapid confirmation of the target is the presence of the benzylic methylene signal at ~42 ppm. If you observe a signal at ~24 ppm instead, you have synthesized the anilide (Wrong Isomer).

Experimental Protocol

To ensure reproducibility and minimize solvent-induced shifts, the following protocol is recommended.

Sample Preparation[5][8]
  • Solvent: DMSO-

    
     is preferred over CDCl
    
    
    for primary amides due to better solubility and the ability to observe exchangeable protons in
    
    
    H NMR if needed.
  • Concentration: 20–30 mg of sample in 0.6 mL solvent.

  • Tube: 5 mm high-precision NMR tube.

Acquisition Parameters (Standard 100 MHz Carbon)
  • Pulse Sequence: Proton-decoupled

    
    C (zgpg30 or equivalent).
    
  • Relaxation Delay (D1): 2.0 seconds (ensure quaternary carbons relax).

  • Scans (NS): Minimum 512 (to resolve small quaternary signals).

  • Temperature: 298 K (25°C).

  • Referencing: DMSO-

    
     septet centered at 39.5 ppm.
    

Detailed Spectral Interpretation

The

The Aliphatic Backbone
  • C9 (Amide C=O): 173.5 ± 1.0 ppm.

    • This downfield shift is characteristic of primary amides. It is distinct from the ester precursor (Methyl 2-methylphenylacetate), which typically resonates at ~172.0 ppm [1].

  • C8 (Benzylic CH

    
    ): 41.5 ± 1.0 ppm. 
    
    • This is the "Anchor Peak." It confirms the carbonyl is separated from the ring by a methylene group.

  • C7 (Ar-CH

    
    ): 19.6 ± 0.5 ppm. 
    
    • Typical for an ortho-tolyl methyl group.

The Aromatic Region (125 – 140 ppm)

The ortho-substitution breaks the symmetry of the benzene ring, resulting in 6 unique aromatic signals.

  • Quaternary Carbons (Weak Intensity):

    • C1 (Ipso to CH

      
      ): ~134.5 ppm. 
      
    • C2 (Ipso to CH

      
      ): ~137.0 ppm. 
      
    • differentiation: C2 is typically further downfield due to the inductive donation of the methyl group and the steric compression (ortho-effect).

  • Methine Carbons (Strong Intensity):

    • C3 (Ortho to CH

      
      ): ~130.5 ppm. 
      
    • C6 (Ortho to CH

      
      ): ~129.5 ppm. 
      
    • C4/C5 (Meta/Para): ~126.0 – 127.5 ppm.

Visualization of Structural Confirmation[13]

The following diagrams illustrate the logical flow for confirming the structure and distinguishing isomers.

Diagram 1: Analytical Decision Tree

This workflow guides the analyst through the specific NMR checks required to approve the batch.

NMR_Decision_TreestartStart: Crude Product(C9H11NO)check1Check 1: Aliphatic Region(15 - 50 ppm)start->check1res_acetylSignal at ~24 ppm(Acetyl-CH3)check1->res_acetylFound 24 ppmres_benzylSignal at ~42 ppm(Benzylic-CH2)check1->res_benzylFound 42 ppmconcl_wrongREJECT: N-(2-methylphenyl)acetamide(Anilide Isomer)res_acetyl->concl_wrongcheck2Check 2: Aromatic Count(120 - 140 ppm)res_benzyl->check2count44 Distinct Signals(Symmetric)check2->count4Symmetriccount66 Distinct Signals(Asymmetric)check2->count6Asymmetricconcl_paraREJECT: 2-(4-methylphenyl)acetamide(Para Isomer)count4->concl_paraconcl_correctCONFIRM: this compound(Target)count6->concl_correct

Caption: Logical workflow for distinguishing the target compound from its common isomeric impurities using

Diagram 2: Synthesis & Carbon Mapping

Understanding the precursor is vital. The amide is typically derived from o-tolylacetic acid. The carbon backbone remains intact, shifting only the carbonyl signal.

Synthesis_Mapacido-Tolylacetic Acid(Precursor)esterMethyl Ester(Intermediate)acid->esterEsterificationacid_dataC=O: ~178 ppmCH2: ~39 ppmacid->acid_dataamideThis compound(Target)ester->amideAmmonolysisester_dataC=O: 172.0 ppmCH2: ~41 ppmester->ester_dataamide_dataC=O: ~174 ppmCH2: ~42 ppmamide->amide_data

Caption: Chemical shift evolution from the acid precursor [1] to the target amide.

References

  • UCL Discovery. Synthesis of N-heterocycles as anti-asthma drugs: Characterization of o-tolylacetic acid derivatives. (Data for methyl 2-(2-methylphenyl)acetate). Available at: [Link]

  • PubChem. this compound Compound Summary. National Library of Medicine. Available at: [Link]

  • NIST Chemistry WebBook. Acetamide, N-(2-methylphenyl)- (Isomer Comparison Data). National Institute of Standards and Technology. Available at: [Link]

  • Silverstein, R. M., et al.Spectrometric Identification of Organic Compounds. (Standard reference for Amide vs. Ester shift corrections).

Publish Comparison Guide: X-ray Diffraction Validation of 2-(2-Methylphenyl)acetamide

Author: BenchChem Technical Support Team. Date: March 2026

The following guide is a technical validation resource designed for researchers and quality control scientists. It addresses the specific crystallographic characterization of 2-(2-Methylphenyl)acetamide (also known as 2-o-tolylacetamide), distinguishing it from its common structural isomers and synthetic precursors.

Executive Summary: The Structural Identity Challenge

In drug development and fine chemical synthesis, This compound (


) presents a unique validation challenge.[1] It is frequently confused with its structural isomer, 

-(2-Methylphenyl)acetamide
(

-acetyl-o-toluidine). While both share the same molecular weight (

g/mol ) and elemental composition, their solid-state arrangements are fundamentally different due to hydrogen bonding capabilities.[1]
  • The Product (Target): A primary amide (

    
    ) capable of forming robust centrosymmetric dimers (
    
    
    
    motifs).
  • The Alternative (Interference): A secondary amide (

    
    ) which typically forms catemeric chains (
    
    
    
    motifs).[1]

This guide provides the comparative crystallographic data required to validate the target compound and rule out isomeric impurities.

Comparative Crystallographic Profile

The most reliable method for validation is Single Crystal X-ray Diffraction (SCXRD). The table below contrasts the Target (Primary Amide) against its most common Alternative (Secondary Amide Isomer), providing a "Go/No-Go" decision matrix for your data.

Table 1: Crystallographic Parameters for Validation
ParameterTarget: this compound Alternative:

-(2-Methylphenyl)acetamide
Differentiation Logic
Formula


Indistinguishable by Mass Spec.[1]
Crystal System Predicted: Monoclinic or TriclinicMonoclinic Common for planar aromatics.
Space Group Predicted:

or


Target likely centrosymmetric.[1]
Unit Cell

Distinct from Alternative

Å
Critical Checkpoint
Unit Cell

Distinct from Alternative

Å
Critical Checkpoint
Unit Cell

Distinct from Alternative

Å
Critical Checkpoint
Beta Angle (

)
Distinct from Alternative

Critical Checkpoint
H-Bond Motif Dimer (

)
Chain (

)
Primary amides dimerize; Secondary amides chain.[1][2]
Z (Molecules/Cell) Typically 44Packing density comparison.

Validation Rule: If your unit cell dimensions match the "Alternative" column within


, you have synthesized the 

-isomer, not the target phenylacetamide.

Validation Workflow & Decision Logic

The following diagram illustrates the logical pathway to validate phase purity and structural identity, specifically filtering out the


-isomer and starting material (

-tolylacetic acid).

ValidationWorkflow Start Crude Product (this compound) Recryst Recrystallization (Solvent: EtOH/Water or EtOAc) Start->Recryst PXRD Powder XRD (PXRD) Rapid Screening Recryst->PXRD Check1 Match N-isomer Reference Pattern? PXRD->Check1 SCXRD Single Crystal XRD (SCXRD) Check1->SCXRD No (Unique Pattern) Result_Fail REJECT: Isomer Identified (N-(2-Methylphenyl)acetamide) Check1->Result_Fail Yes (Match) HBond Analyze H-Bonding Motif SCXRD->HBond HBond->Result_Fail Chain C(4) Motif Result_Pass VALIDATED: Target Confirmed (Primary Amide Dimer) HBond->Result_Pass Dimer R2,2(8) Motif

Figure 1: Step-by-step decision tree for validating this compound against isomeric interference.

Detailed Experimental Protocols

Protocol A: Single Crystal Growth (Slow Evaporation)

Objective: Obtain crystals suitable for SCXRD to determine absolute structure.

  • Preparation: Dissolve

    
     mg of the synthesized this compound in 
    
    
    
    mL of Ethyl Acetate.
  • Filtration: Filter the solution through a 0.45

    
    m PTFE syringe filter into a clean scintillation vial to remove nucleation sites.
    
  • Crystallization: Cover the vial with parafilm and poke 3-4 small holes. Store at

    
    C in a vibration-free environment.
    
  • Observation: Monitor for 3-7 days. Primary amides typically form colorless prisms or plates.

    • Note: If needles form rapidly, this may indicate the

      
      -isomer or solvent inclusion.[1]
      
Protocol B: Data Collection & Refinement

Objective: Ensure high-quality data for CheckCIF validation.

  • Mounting: Select a crystal with dimensions approx.

    
     mm.[1] Mount on a Kapton loop using Paratone oil.
    
  • Collection: Collect data at 100 K (cryogenic cooling is essential to reduce thermal motion of the methyl group).

    • Radiation:[3] Mo

      
       (
      
      
      
      Å) or Cu
      
      
      (
      
      
      Å).[1]
  • Refinement Targets:

    • R-factor (

      
      ): 
      
      
      
      (5%) is the standard for publication-quality small molecules.[1]
    • Goodness of Fit (S): Should approach 1.0.

    • Hydrogen Atoms: Amide protons (

      
      ) must be located in the difference Fourier map and refined isotropically to confirm the primary amide structure.
      

Structural Mechanism: Why the Data Differs

The validation relies on the distinct supramolecular assembly of the isomers.

The Target (Primary Amide)

This compound possesses a


 group.
  • Donors: 2 Protons (

    
    ).[1]
    
  • Acceptors: 1 Carbonyl Oxygen (

    
    ).[1]
    
  • Outcome: This imbalance often drives the formation of Centrosymmetric Dimers . Two molecules pair up, hydrogen bonding face-to-face. This creates a highly specific "fingerprint" in the crystal lattice.

The Alternative (Secondary Amide)

-(2-Methylphenyl)acetamide possesses a 

group.
  • Donors: 1 Proton (

    
    ).[1]
    
  • Acceptors: 1 Carbonyl Oxygen (

    
    ).[1]
    
  • Outcome: This 1:1 ratio typically leads to infinite Chains or layers, not discrete dimers.[1]

HBonding cluster_Target Target: Primary Amide (Dimer Formation) cluster_Alt Alternative: Secondary Amide (Chain Formation) Mol1 Mol A (NH2...O=C) Mol2 Mol B (C=O...H2N) Mol1->Mol2 H-Bond Chain1 Mol A Chain2 Mol B Chain1->Chain2 H-Bond Chain3 Mol C Chain2->Chain3 H-Bond

Figure 2: Supramolecular topology comparison. The Target forms closed dimers (left), while the Alternative forms open chains (right).[1]

References

  • Yan, Z.-W., Li, Y.-H., Xiao, Q., Zhao, L. & Zhu, H.-J. (2010).[1] N-Methyl-N-(2-methylphenyl)acetamide. Acta Crystallographica Section E, 66(7), o1679.[1] Link

    • Source for the "Alternative" isomer unit cell d
  • Huth, S. L., Hursthouse, M. B.[1] & Coles, S. J. (2008).[1][4] N-(4-methylphenyl)acetamide.[4][5][6] University of Southampton, eCrystals.[1][4] Link

    • Source for the para-isomer comparison d
  • Cormica Pharma. (2024). X-ray Diffraction – A Simple Approach. Link

    • Grounding for phase purity and polymorphic valid
  • Missioui, M., et al. (2022).[1][7] 2-Azido-N-(4-methylphenyl)acetamide. IUCrData, 7, x220621.[1] Link

    • Comparative data for acetamide deriv

Sources

Safety Operating Guide

2-(2-Methylphenyl)acetamide proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Proper disposal of 2-(2-Methylphenyl)acetamide requires strict adherence to chemical safety protocols to prevent environmental contamination and personnel exposure. As a Senior Application Scientist, I have structured this guide to serve as an operational standard operating procedure (SOP) for researchers and safety officers.

Executive Summary: Operational Disposal Matrix

Parameter Critical Data
Chemical Name This compound
Synonyms 2-o-Tolylacetamide; 2-(o-Tolyl)acetamide
CAS Number 40089-14-3
Physical State Solid (Crystalline Powder)
Primary Hazards Skin/Eye Irritant (H315, H319), Respiratory Irritant (H335)
Disposal Method High-Temperature Incineration (via approved hazardous waste vendor)
Waste Stream Solid Organic Waste (Non-Halogenated)

Chemical Profile & Hazard Identification

Before initiating disposal, you must validate the chemical identity. This compound is an organic amide often used as a pharmaceutical intermediate. It is chemically distinct from N-(2-methylphenyl)acetamide (N-Acetyl-o-toluidine, CAS 120-66-1), though disposal protocols are similar.

GHS Classification (Warning):

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1][2]

  • H335: May cause respiratory irritation.[1]

Mechanistic Insight: Amides are generally stable but can release nitrogen oxides (


) and carbon oxides (

) upon thermal decomposition. Therefore, open burning is strictly prohibited .[3] Controlled incineration with scrubber systems is the only validated destruction method.

Waste Characterization & Regulatory Status

In the United States, this compound is not explicitly listed as a P-listed or U-listed waste under the Resource Conservation and Recovery Act (RCRA) [40 CFR § 261.33]. However, as a laboratory chemical exhibiting irritant properties, it must be managed as Hazardous Waste based on the "Generator Knowledge" clause.

Waste Stream Decision Logic

Use the following logic flow to determine the correct waste stream for your specific sample state (solid stock vs. solution).

WasteDecisionTree Start Waste Material: This compound StateCheck Determine Physical State Start->StateCheck IsSolid Solid (Powder/Crystals) StateCheck->IsSolid Pure Substance IsLiquid Liquid (Dissolved in Solvent) StateCheck->IsLiquid Reaction Mixture SolidBin Stream A: Solid Organic Waste (Fiber Drum/Poly Container) IsSolid->SolidBin Double Bag & Tag SolventCheck Check Solvent Type IsLiquid->SolventCheck Halo Halogenated Solvent (e.g., DCM, Chloroform) SolventCheck->Halo NonHalo Non-Halogenated Solvent (e.g., Methanol, DMSO) SolventCheck->NonHalo LiqHaloBin Stream B: Halogenated Organic Waste (Carboy) Halo->LiqHaloBin LiqNonHaloBin Stream C: Non-Halogenated Organic Waste (Carboy) NonHalo->LiqNonHaloBin

Figure 1: Decision logic for segregating this compound waste streams to ensure compatibility with incineration protocols.

Step-by-Step Disposal Protocols

Protocol A: Disposal of Solid Stock (Pure Substance)

Applicability: Expired reagents, surplus powder, or contaminated weighing boats.

  • PPE Requirement: Nitrile gloves (double-gloved recommended), safety goggles, and lab coat. Use a dust mask (N95) or work inside a fume hood to prevent inhalation (H335).

  • Primary Containment: Transfer the solid material into a clear, sealable polyethylene bag (minimum 2 mil thickness).

  • Secondary Containment: Place the sealed bag into the laboratory's designated Solid Organic Waste container (typically a wide-mouth HDPE drum or bucket).

  • Labeling: Affix a hazardous waste tag immediately.

    • Constituents: "this compound" (Do not use abbreviations).[4]

    • Hazard Checkbox: Mark "Irritant" and "Toxic" (precautionary).

  • Decontamination: Wipe the exterior of the original container with a solvent-dampened wipe (ethanol or acetone) before discarding the empty bottle as glass waste (if triple-rinsed) or solid waste (if residue remains).

Protocol B: Disposal of Liquid Solutions

Applicability: Reaction mixtures, mother liquors, or HPLC waste.[5]

  • Solvent Compatibility: Identify the primary solvent.

    • If dissolved in Dichloromethane (DCM) or Chloroform : Use the Halogenated Waste carboy.

    • If dissolved in Methanol , Ethanol , DMSO , or Ethyl Acetate : Use the Non-Halogenated Waste carboy.

  • Transfer: Pour the solution into the appropriate carboy using a funnel to prevent splashing.

  • Rinsing: Rinse the original vessel with a small volume of the compatible solvent and add the rinsate to the waste carboy.

  • Log Entry: Record the volume and concentration of this compound on the carboy's accumulation log. Crucial: High concentrations of amides can alter the BTU value of the waste; accurate logging assists the disposal vendor.

Spill Response & Cleanup Workflow

In the event of a spill, rapid containment prevents the spread of dust, which is the primary exposure vector.

SpillResponse Assess 1. Assess Volume & Risk (Is it safe to enter?) PPE 2. Don PPE (Gloves, Goggles, N95/Respirator) Assess->PPE Minor Spill Contain 3. Containment Cover with wet paper towels to suppress dust PPE->Contain Collect 4. Collection Scoop into bag; Do not dry sweep Contain->Collect Clean 5. Decontamination Wash surface with soap & water Collect->Clean Disposal 6. Disposal Label as Hazardous Waste Clean->Disposal

Figure 2: Operational workflow for cleaning up solid spills of this compound.

Critical Cleanup Note: Never dry sweep the powder. Dry sweeping generates airborne particulates that cause respiratory irritation (H335). Always cover the spill with damp paper towels (water or ethanol) to wet the solid before scooping.

Storage Prior to Pickup

  • Segregation: Store waste containers away from Strong Oxidizers (e.g., nitric acid, permanganates). Amides can react with strong oxidizers to generate toxic gases.

  • Environment: Keep containers tightly closed in a cool, well-ventilated area (below 25°C).

  • Inspection: Weekly inspection of waste containers for bulging or leaks is mandatory under satellite accumulation area regulations.

References

  • National Center for Biotechnology Information (NCBI). (2024). PubChem Compound Summary for CID 17145724, this compound. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (2024). Resource Conservation and Recovery Act (RCRA) Regulations: 40 CFR Part 261.[6] Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (2012). Hazard Communication Standard: Safety Data Sheets. 29 CFR 1910.1200.[7] Retrieved from [Link]

Sources

Personal protective equipment for handling 2-(2-Methylphenyl)acetamide

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Personal Protective Equipment (PPE) & Safety Protocols for Handling 2-(2-Methylphenyl)acetamide CAS: 40089-14-3 (Primary Target) | Note: Distinct from N-(2-Methylphenyl)acetamide (CAS 120-66-1)[1]

Executive Safety Summary

Status: Precautionary Handling Required. While specific toxicological data for This compound (CAS 40089-14-3) is limited compared to its isomer N-(2-Methylphenyl)acetamide, structural analogs (phenylacetamides) exhibit Acute Toxicity (Oral) and Irritant properties (Skin/Eye/Respiratory) .[1]

Core Directive: Treat this substance as a Category 2 Irritant and Category 4 Acute Toxin until specific data proves otherwise. Do not handle on open benchtops; use engineering controls (fume hood) and specific barrier protection described below.

Chemical Identity & Disambiguation

Before selecting PPE, verify the chemical identity to ensure the correct safety profile is applied.[1]

FeatureTarget Compound Common Isomer (Different Hazards)
Name This compound N-(2-Methylphenyl)acetamide
Synonyms 2-o-Tolylacetamide; o-Tolylacetamideo-Acetotoluidide; N-Acetyl-o-toluidine
CAS 40089-14-3 120-66-1
Structure Amide group on side chain (Phenylacetic acid derivative)Acetyl group on Nitrogen (Aniline derivative)
Primary Hazard Irritant / Harmful (Anticipated) Toxic / Irritant (Confirmed)

Hazard Assessment (GHS - Precautionary)

Based on Structural Analogs (e.g., 2-Phenylacetamide, CAS 103-81-1)[1]

  • H302: Harmful if swallowed.[2][3]

  • H315: Causes skin irritation.[4][5][2][3][6][7]

  • H319: Causes serious eye irritation.[4][8][5][2][3][7]

  • H335: May cause respiratory irritation.[4][5][2][3][7]

PPE Selection Matrix

This protocol uses a Barrier-Analysis Approach . The selection is based on preventing permeation of organic amides, which can act as carriers for other solvents or be absorbed through the skin.[1]

Protection ZoneStandard Operation (Weighing/Transfer)High Risk Operation (Heating/Spills/Solutions)Technical Rationale
Hand (Primary) Nitrile (Disposable) Min Thickness: 0.11 mmChange every 30 minsDouble Gloving Inner: Nitrile (0.11 mm)Outer: Nitrile (0.11 mm) or LaminatePermeation Resistance: Organic amides can degrade latex.[1] Nitrile offers superior chemical resistance and puncture detection.
Eye/Face Chemical Splash Goggles (Indirect Venting)Face Shield + Goggles (If splash risk exists)Particulate Defense: Safety glasses allow dust entry from the side. Goggles seal the ocular cavity against fine irritant dusts.
Respiratory Fume Hood (Primary)N95 (Secondary/Backup)Half-Face Respirator Cartridge: P100 (HEPA) + OV (Organic Vapor)Inhalation Risk: Solid amides generate fine dust during weighing.[1] Heating generates vapors requiring OV protection.
Body Lab Coat (Cotton/Polyester Blend)Chemical Apron (Tyvek or Rubber)Absorption: Cotton absorbs; Tyvek repels. Use aprons when handling liquid solutions to prevent soak-through.

Decision Logic for PPE Selection

Use the following logic flow to determine the necessary protection level based on your specific activity.

PPE_Logic Start Start: Handling this compound State_Check Is the chemical Solid or in Solution? Start->State_Check Solid_Path Solid / Powder State_Check->Solid_Path Liquid_Path Solution / Molten State_Check->Liquid_Path Dust_Check Is Dust Generation Likely? (e.g., Weighing, Grinding) Solid_Path->Dust_Check Heat_Check Is Heat/Pressure Applied? Liquid_Path->Heat_Check Level_1 LEVEL 1 PROTECTION Fume Hood + Nitrile Gloves + Goggles Dust_Check->Level_1 No (Closed Transfer) Level_2 LEVEL 2 PROTECTION Level 1 + N95 Respirator (if hood airflow < 100 fpm) Dust_Check->Level_2 Yes (Open Weighing) Heat_Check->Level_1 No (Ambient) Level_3 LEVEL 3 PROTECTION Double Nitrile + Face Shield + P100/OV Mask Heat_Check->Level_3 Yes (Reflux/Distillation)

Figure 1: PPE Decision Logic Tree based on physical state and activity risk.

Operational Protocols

A. Weighing & Transfer (Solid State)

Objective: Minimize dust generation and inhalation exposure.[4][5][9][3][6][7]

  • Engineering Control: Perform all weighing inside a certified Chemical Fume Hood.

  • Technique:

    • Use a draft shield on the balance to prevent air turbulence from spreading dust.

    • Use an anti-static gun or brush if the powder is static-prone (common with organic amides).

    • "Wet Wiping": Keep a damp paper towel (solvent-appropriate) nearby. If a few grains spill, wipe immediately. Do not sweep dry dust.

  • PPE Check: Goggles must be worn.[2] Standard safety glasses are insufficient for fine powders.

B. Reaction Setup (Solution State)

Objective: Prevent skin absorption and splash injury.[8][5][6][7]

  • Solvent Compatibility: If dissolved in DMSO or DMF, permeation rates increase drastically .

    • Action: Upgrade to Double Gloving immediately. The solvent carries the amide through the glove barrier.

  • Heating: If heating the reaction, ensure the condenser is vented to the hood or a scrubber. Do not rely on benchtop snorkels.

C. Waste Disposal

Objective: Prevent environmental contamination and downstream exposure.[5][7]

  • Segregation:

    • Solid Waste: Dispose of contaminated gloves, paper towels, and weighing boats in "Hazardous Solid Waste" (labeled: Toxic/Irritant).[1]

    • Liquid Waste: Segregate into "Organic Non-Halogenated" (unless halogenated solvents are used).

  • Deactivation: No specific deactivation is required (e.g., quenching). Standard incineration is the disposal method of choice.

Emergency Response Workflow

Emergency_Response Accident Exposure Event Type_Skin Skin Contact Accident->Type_Skin Type_Eye Eye Contact Accident->Type_Eye Type_Inhale Inhalation Accident->Type_Inhale Action_Skin 1. Remove Contaminated Clothing 2. Wash with Soap/Water (15 min) 3. Do NOT use solvents Type_Skin->Action_Skin Action_Eye 1. Flush at Eyewash Stn (15 min) 2. Hold Eyelids Open 3. Seek Medical Attn Type_Eye->Action_Eye Action_Inhale 1. Move to Fresh Air 2. If breathing difficult -> Oxygen 3. Call Emergency Services Type_Inhale->Action_Inhale

Figure 2: Immediate Emergency Response Actions.

References & Authority

  • PubChem (NIH). this compound (CAS 40089-14-3) Compound Summary.Link[1]

  • Cayman Chemical. 2-Phenylacetamide (Structural Analog) Safety Data Sheet. (Used for precautionary hazard derivation).[4][8][5][2][3][7] Link

  • ECHA (European Chemicals Agency). Registration Dossier: Acetamides. (General safety profiles for organic amides). Link[1]

  • OSHA (Occupational Safety and Health Administration). Laboratory Safety Guidance (3404-11R).Link

Sources

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